molecular formula C8H6N2O B1462962 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde CAS No. 867034-96-6

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B1462962
CAS No.: 867034-96-6
M. Wt: 146.15 g/mol
InChI Key: NIGOYOCBOWKYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOYOCBOWKYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676856
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867034-96-6
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Chemistry and Therapeutic Potential of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Scaffold of 6-Azaindole

In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent member of this class. As a bioisostere of indole, the strategic placement of a nitrogen atom in the benzene ring dramatically alters its physicochemical properties, such as hydrogen bonding capacity, dipole moment, and metabolic stability, without drastically changing its overall topology.[1] This subtle yet powerful modification has made the 6-azaindole core a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases.[2][3]

This guide focuses on a key derivative that unlocks the synthetic potential of this scaffold: 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde . This aldehyde serves as a versatile synthetic handle, a crucial branching point from which a vast chemical space of analogs and derivatives can be explored. We will delve into the synthesis of this core intermediate, explore its transformation into diverse structural motifs, discuss the biological evaluation of the resulting compounds, and present key structure-activity relationship (SAR) insights that guide modern drug discovery efforts in this chemical space.

Part 1: Synthesis of the Core Intermediate: this compound

The introduction of a formyl group at the C2 position of the 6-azaindole nucleus is most efficiently achieved via electrophilic formylation. The Vilsmeier-Haack reaction is the method of choice for this transformation, leveraging the electron-rich nature of the pyrrole ring.[4][5]

Causality Behind the Method:

The pyrrole moiety of the 6-azaindole system is highly activated towards electrophilic aromatic substitution, preferentially at the C2 and C3 positions. The Vilsmeier-Haack reagent, a chloromethyliminium salt generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), is a mild electrophile perfectly suited for this purpose.[5] Its moderate reactivity prevents unwanted side reactions and ensures high regioselectivity for the C2 position, which is electronically favored.

Experimental Protocol: Vilsmeier-Haack Formylation

Self-Validation: The success of this reaction is validated by the consumption of the starting material (monitored by TLC or LC-MS) and the appearance of a new, more polar product. The final structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS), where the appearance of a characteristic aldehyde proton signal (~9-10 ppm) and a carbonyl carbon signal (~180-190 ppm) are definitive.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-45 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in an appropriate solvent (e.g., anhydrous 1,2-dichloroethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Quenching: Cool the reaction mixture to 0°C and quench by carefully pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: Derivatization of the 2-Carbaldehyde: Building Chemical Diversity

The aldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around the 6-azaindole core. Below are key, field-proven protocols for creating diverse analogs.

A. Reductive Amination: Introducing Amine Scaffolds

Reductive amination is a robust and highly reliable method for forming C-N bonds, introducing a diverse range of primary and secondary amines which can serve as critical pharmacophoric elements.

Causality: The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction by a mild hydride-donating agent. Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial; it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the electrophilic iminium ion as it forms.[6] This selectivity ensures a clean, one-pot reaction with high yields.[7]

Experimental Protocol: Reductive Amination

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or THF), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor by LC-MS until the reaction is complete (typically 3-12 hours).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or preparative HPLC.

B. Olefination Reactions: Extending the Carbon Scaffold

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone methodologies for converting aldehydes into alkenes, enabling chain extension and the introduction of conjugated systems often found in kinase inhibitors.

Causality:

  • Wittig Reaction: Uses a phosphorus ylide, which is highly nucleophilic. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[8][9]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than a corresponding Wittig ylide but less basic.[2] This reaction almost exclusively produces the thermodynamically more stable (E)-alkene, offering excellent stereocontrol. The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.[10][11][12]

Experimental Protocol: Horner-Wadsworth-Emmons (E-selective Olefination)

  • Carbanion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool to 0°C. Add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Olefination: Cool the phosphonate carbanion solution back to 0°C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify via column chromatography to yield the (E)-alkene product.

Part 3: Biological Evaluation and Structure-Activity Relationships (SAR)

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have shown significant promise across multiple therapeutic areas. The strategic derivatization of the 2-carbaldehyde allows for the fine-tuning of activity against specific targets.

A. Application as Kinase Inhibitors

The azaindole scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine moiety of ATP.[1] The nitrogen atoms of the bicyclic system form crucial hydrogen bonds with the kinase hinge region, providing a strong anchoring point for the inhibitor. Modifications originating from the C2 position can then be used to explore interactions with the solvent-exposed region or other nearby pockets, thereby modulating potency and selectivity.

Example Application: Fibroblast Growth Factor Receptor (FGFR) Inhibitors Abnormal FGFR signaling is implicated in various cancers.[13][14] Several 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have been developed as potent FGFR inhibitors. While not the exact 6-azaindole isomer, the principles of SAR are highly transferable.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Add FGFR1 enzyme, a biotinylated substrate peptide, and ATP to the wells of a microplate.

    • Add the synthesized 1H-pyrrolo[2,3-c]pyridine derivatives at varying concentrations (typically a 10-point, 3-fold serial dilution).

    • Incubate at room temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • After incubation, read the plate on a TR-FRET-compatible reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

B. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-carbaldehyde derivatives allows for the establishment of clear SAR. The following table summarizes hypothetical but representative SAR data for a series of kinase inhibitors derived from the core aldehyde.

Compound ID R Group (Derived from -CHO) FGFR1 IC₅₀ (nM) Kinase X IC₅₀ (nM) Notes
Core-H -CHO>10,000>10,000Inactive starting material.
Core-Amine-1 -CH₂-NH-cyclopropyl8502,300Small amine shows moderate activity.
Core-Amine-2 -CH₂-NH-(4-fluorophenyl)1205,400Introduction of an aromatic ring improves potency.
Core-Amine-3 -CH₂-NH-(3,5-dimethoxyphenyl)25 1,800Methoxy groups likely engage a specific sub-pocket, significantly boosting potency and selectivity.
Core-Olefin-1 -CH=CH-COOEt ((E)-isomer)450980Acrylate ester provides a Michael acceptor and improves activity.
Core-Olefin-2 -CH=CH-CONH-(2-pyridyl)45 65 Amide introduces H-bond donor/acceptor, leading to potent but less selective inhibition.

Key Insights from SAR Table:

  • Vector for Exploration: The C2 position provides a clear vector pointing towards the solvent-front of the ATP binding pocket.

  • Hydrophobic/Aromatic Interactions: As seen in Core-Amine-2 , introducing aromatic rings can lead to favorable π-stacking or hydrophobic interactions, enhancing potency.

  • Hydrogen Bonding: The addition of hydrogen bond donors and acceptors (e.g., methoxy groups in Core-Amine-3 , amide in Core-Olefin-2 ) can significantly improve binding affinity by forming specific interactions with protein residues.

  • Selectivity Tuning: By carefully tailoring the size, shape, and electronic properties of the substituent at the C2 position, selectivity against other kinases can be achieved, as demonstrated by the improved selectivity of Core-Amine-3 over Core-Olefin-2 .

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional versatility of the aldehyde group provide medicinal chemists with a powerful toolkit for generating vast libraries of structurally diverse compounds. Through well-established synthetic transformations like reductive amination and olefination, researchers can systematically probe the complex structure-activity landscapes of challenging targets like protein kinases. The insights gained from such explorations continue to fuel the development of next-generation therapeutics, underscoring the enduring importance of the 6-azaindole scaffold and its aldehyde derivatives in modern medicinal chemistry.

References

Spectroscopic data (NMR, IR, MS) of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

1H-pyrrolo[2,3-c]pyridine, often referred to as 6-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The functionalization of this core, particularly with an aldehyde group at the 2-position to form this compound (C₈H₆N₂O), creates a versatile synthetic intermediate for drug development. Accurate and unambiguous structural confirmation of this key building block is paramount. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering researchers and drug development professionals a detailed reference for its characterization.

Molecular Structure and Spectroscopic Relevance

The structure of this compound combines a bicyclic aromatic system with a reactive aldehyde functional group. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. This electronic distribution, along with the electron-withdrawing nature of the C2-aldehyde, creates a unique spectroscopic fingerprint. Each proton and carbon atom occupies a distinct chemical environment, which can be precisely mapped using NMR spectroscopy. The key functional groups (N-H, C=O, aromatic C-H) exhibit characteristic vibrational modes detectable by IR spectroscopy, and the molecule's mass and fragmentation pattern can be definitively determined by mass spectrometry.

Molecular Properties Summary:

PropertyValueSource
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.14 g/mol [1]
CAS Number 867034-96-6[1]
IUPAC Name This compound
InChIKey NIGOYOCBOWKYSW-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment of each hydrogen atom. The electron-withdrawing aldehyde group and the influence of the adjacent pyridine nitrogen significantly affect the chemical shifts of the protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde9.8 - 10.1singlet (s)-
H48.8 - 9.0doublet (d)~1.0 - 1.5
H78.2 - 8.4doublet (d)~5.0 - 5.5
H57.6 - 7.8doublet of doublets (dd)~5.0 - 5.5, ~1.0-1.5
H37.3 - 7.5singlet (s)-
N-H> 11.0broad singlet (br s)-

Causality and Interpretation:

  • Aldehyde Proton (H-aldehyde): This proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group, hence its downfield shift beyond 9.8 ppm. It appears as a singlet as it has no adjacent protons to couple with.

  • Pyridine Ring Protons (H4, H5, H7): H4 is positioned ortho to the pyridine nitrogen, causing a significant downfield shift. H7 is also deshielded by the nitrogen. The coupling between H7 and H5 (ortho coupling) is expected to be around 5-5.5 Hz, while the coupling between H4 and H5 (meta coupling) will be much smaller (~1.0-1.5 Hz).

  • Pyrrole Ring Proton (H3): This proton is on the electron-rich pyrrole ring but is adjacent to the aldehyde-bearing carbon. Its chemical shift is influenced by both the ring's aromaticity and the substituent. It is expected to appear as a singlet.

  • NH Proton: The pyrrolic N-H proton is acidic and often appears as a very broad signal at a far downfield chemical shift, which can be confirmed by D₂O exchange.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (aldehyde)180 - 185
C4148 - 152
C7a145 - 148
C7130 - 133
C2128 - 132
C5118 - 122
C3a115 - 118
C3110 - 114

Causality and Interpretation:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing furthest downfield.

  • Pyridine Ring Carbons (C4, C5, C7, C7a): The carbons adjacent to the nitrogen (C4, C7a) are significantly deshielded.

  • Pyrrole Ring Carbons (C2, C3, C3a): These carbons appear at chemical shifts typical for an electron-rich aromatic system, though C2 is shifted downfield due to the attached aldehyde.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like N-H.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Use a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for a high-quality spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400 (broad)N-H StretchPyrrole N-H
3000 - 3100C-H StretchAromatic C-H
2800 - 2900 & 2700 - 2800C-H StretchAldehyde C-H (Fermi doublet)
1670 - 1690 (strong)C=O StretchConjugated Aldehyde
1550 - 1620C=C / C=N StretchAromatic Rings

Causality and Interpretation:

  • N-H Stretch: The broad absorption above 3200 cm⁻¹ is a hallmark of the N-H bond in the pyrrole ring, with broadening caused by hydrogen bonding.

  • Aldehyde C-H and C=O Stretches: The presence of an aldehyde is definitively confirmed by two key signals: the strong C=O stretch around 1680 cm⁻¹ (the conjugation to the aromatic ring lowers the frequency from a typical ~1720 cm⁻¹) and the characteristic pair of C-H stretching bands (a Fermi doublet) between 2700-2900 cm⁻¹.

  • Aromatic Stretches: Absorptions in the 1550-1620 cm⁻¹ region are characteristic of the C=C and C=N bond stretching within the bicyclic aromatic system.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization):

m/z ValueInterpretation
146[M]⁺• (Molecular Ion)
145[M-H]⁺
117[M-CHO]⁺
90[M-CHO-HCN]⁺

Causality and Interpretation:

  • Molecular Ion Peak ([M]⁺•): The peak at m/z 146 corresponds to the intact molecule that has lost one electron, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₈H₆N₂O).

  • [M-H]⁺ Peak: A peak at m/z 145 is common, resulting from the loss of a hydrogen radical, often the aldehyde proton.

  • [M-CHO]⁺ Peak: The loss of the formyl radical (•CHO, 29 Da) is a characteristic fragmentation pathway for aromatic aldehydes, leading to a significant peak at m/z 117.

  • Further Fragmentation: The resulting 1H-pyrrolo[2,3-c]pyridine cation (m/z 117) can further fragment, for instance, by losing hydrogen cyanide (HCN, 27 Da) from the pyridine or pyrrole ring, resulting in a fragment at m/z 90.

MS_Fragmentation M [C₈H₆N₂O]⁺• m/z = 146 (Molecular Ion) M_H [C₈H₅N₂O]⁺ m/z = 145 M->M_H - •H M_CHO [C₇H₅N₂]⁺ m/z = 117 M->M_CHO - •CHO M_CHO_HCN [C₆H₄N]⁺ m/z = 90 M_CHO->M_CHO_HCN - HCN

Caption: Plausible MS fragmentation pathway for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Operate the instrument in positive ion mode.

    • Set the capillary voltage (typically 3-5 kV), drying gas flow, and source temperature to optimal values for signal generation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation patterns, comparing them to theoretical values.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aldehyde, N-H, aromatic rings), and mass spectrometry verifies the molecular weight and provides insight into structural stability. The data and protocols presented in this guide serve as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important heterocyclic building block.

References

A Technical Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, an important heterocyclic building block, is a key intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways to this molecule, with a focus on the Vilsmeier-Haack formylation and an alternative route involving the oxidation of the corresponding 2-hydroxymethyl derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modifying physicochemical properties such as solubility and basicity. Consequently, derivatives of 1H-pyrrolo[2,3-c]pyridine are integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents. The 2-carbaldehyde functional group serves as a versatile handle for further molecular elaboration, making its efficient synthesis a critical step in the drug discovery process.

Primary Synthetic Pathway: Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The 1H-pyrrolo[2,3-c]pyridine system, being an indole bioisostere, is sufficiently electron-rich to undergo this electrophilic substitution, primarily at the C2 position of the pyrrole ring.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an acid chloride (most commonly phosphorus oxychloride, POCl₃).[2] This reagent then attacks the electron-rich C2 position of the 1H-pyrrolo[2,3-c]pyridine ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

The choice of DMF and POCl₃ is strategic; they are cost-effective, readily available, and their reaction to form the Vilsmeier reagent is efficient.[1] The reaction conditions are generally mild, making this a preferred method for formylating sensitive heterocyclic systems.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Azaindole 1H-pyrrolo[2,3-c]pyridine Intermediate Iminium Intermediate Azaindole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Vilsmeier_Reagent->Intermediate Product 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (work-up) H2O->Product

Figure 1: General workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add POCl₃ (1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

ParameterConditionRationale
Solvent Anhydrous DMFServes as both solvent and reagent.
Temperature Initial cooling to 0 °C, then heating to 60-70 °CControls the initial exothermic reaction and then provides energy for the reaction to proceed to completion.
Stoichiometry Excess POCl₃ (1.5 eq)Ensures complete formation of the Vilsmeier reagent.
Work-up Quenching with ice and neutralization with NaHCO₃Decomposes the excess Vilsmeier reagent and neutralizes the acidic medium.

Alternative Synthetic Pathway: Oxidation of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

An alternative strategy for the synthesis of this compound involves the oxidation of the corresponding primary alcohol, (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol. This two-step approach first requires the synthesis of the alcohol intermediate, followed by its oxidation.

Synthesis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

The synthesis of the 2-hydroxymethyl derivative can be achieved through various methods, including the reduction of a corresponding 2-carboxylic acid or its ester, or via a Grignard reaction with formaldehyde on a 2-halo-1H-pyrrolo[2,3-c]pyridine derivative.

Oxidation to the Aldehyde

A variety of oxidizing agents can be employed for the conversion of the primary alcohol to the aldehyde. The choice of reagent is critical to avoid over-oxidation to the carboxylic acid.

Common Oxidizing Agents:

  • Manganese dioxide (MnO₂): A mild and selective oxidizing agent for allylic and benzylic alcohols.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and high-yielding oxidations under mild conditions.

  • Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.

Oxidation_Pathway Starting_Material 1H-pyrrolo[2,3-c]pyridine (or derivative) Alcohol_Intermediate (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol Starting_Material->Alcohol_Intermediate Functionalization at C2 Final_Product 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Alcohol_Intermediate->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO₂, DMP, PCC) Oxidizing_Agent->Final_Product

Figure 2: Alternative synthesis via oxidation of the 2-methanol derivative.

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol provides a general method using activated manganese dioxide.

Materials:

  • (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as DCM or CHCl₃ (20 volumes).

  • Add activated MnO₂ (10-20 eq by weight) in portions to the stirred suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer detectable (typically 4-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

ParameterConditionRationale
Oxidizing Agent Activated MnO₂Mild and selective for the oxidation of the benzylic-like alcohol, minimizing over-oxidation.
Solvent DCM or CHCl₃Inert solvents that are good at suspending the reagents.
Stoichiometry Large excess of MnO₂Ensures the reaction goes to completion.
Work-up Filtration through Celite®Effectively removes the solid manganese byproducts.

Comparative Analysis of Synthetic Pathways

FeatureVilsmeier-Haack FormylationOxidation of 2-Methanol
Number of Steps One step from the azaindole coreTwo or more steps from the azaindole core
Atom Economy Generally goodLower due to the introduction and removal of functional groups
Reagent Toxicity POCl₃ is corrosive and moisture-sensitiveDepends on the chosen oxidizing agent (e.g., chromium-based reagents are toxic)
Scalability Readily scalableCan be scalable, but may require handling large amounts of solid oxidizing agents
Substrate Scope Sensitive to other electron-rich functional groupsGenerally tolerant of a wider range of functional groups

Conclusion

The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack formylation of the parent 1H-pyrrolo[2,3-c]pyridine. This method is direct, scalable, and utilizes readily available reagents. For substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction, an alternative route through the oxidation of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol offers a viable, albeit longer, synthetic pathway. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the presence of other functional groups in the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable heterocyclic intermediate.

References

The Synthetic Keystone: Unlocking Therapeutic Potential with 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-c]pyridine core, a significant heterocyclic scaffold in medicinal chemistry, has emerged as a cornerstone in the development of novel therapeutics. While the intrinsic biological activity of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is not extensively documented, its true value lies in its role as a versatile synthetic intermediate. This guide delves into the established biological significance of the 1H-pyrrolo[2,3-c]pyridine scaffold, focusing on its application in the synthesis of potent, next-generation inhibitors targeting critical enzymes in oncology and acid-related gastric disorders. We will explore the synthetic pathways that leverage the reactivity of the 2-carbaldehyde functional group, providing a technical framework for its application in modern drug discovery.

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-c]pyridine Scaffold

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine system, a class of nitrogen-containing heterocycles that has garnered immense interest from medicinal chemists.[1] The 1H-pyrrolo[2,3-c]pyridine isomer, in particular, offers a unique three-dimensional structure and electronic distribution, making it an ideal template for designing molecules that can interact with high specificity and affinity to biological targets. Its structural features allow it to serve as a bioisostere for other important bicyclic systems, enabling the fine-tuning of pharmacological properties. This compound, with its reactive aldehyde group, represents a key building block for elaborating this core structure into complex and potent drug candidates.

Biological Activities of 1H-pyrrolo[2,3-c]pyridine Derivatives

While direct biological data on this compound is sparse, the derivatives synthesized from this core scaffold exhibit significant and clinically relevant biological activities. Two prominent areas of research stand out: oncology, through the inhibition of Lysine-Specific Demethylase 1 (LSD1), and gastroenterology, via the development of Potassium-Competitive Acid Blockers (P-CABs).

Potent and Reversible Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a crucial role in tumorigenesis by demethylating histone and non-histone proteins, thereby regulating gene expression.[2] Overexpression of LSD1 is observed in various cancers, making it a prime target for therapeutic intervention.[3] A novel class of highly potent and reversible LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold has been discovered.[2][4][5]

These inhibitors have demonstrated impressive enzymatic and cellular activity. For instance, a lead compound from this series exhibited an IC50 value of 3.1 nM against LSD1 and inhibited cell growth in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines with nanomolar to sub-nanomolar potency.[4][5] The 1H-pyrrolo[2,3-c]pyridine core was strategically chosen to occupy a specific pocket in the LSD1 active site, leading to high-affinity binding and potent inhibition.[4]

Table 1: Cellular Activity of a Representative 1H-pyrrolo[2,3-c]pyridine-based LSD1 Inhibitor [4]

Cell LineCancer TypeIC50 (nM)
MV4;11Acute Myeloid Leukemia (AML)0.6
MOLM-13Acute Myeloid Leukemia (AML)31
H1417Small-Cell Lung Cancer (SCLC)1.1

The development of these potent LSD1 inhibitors underscores the therapeutic potential of the 1H-pyrrolo[2,3-c]pyridine scaffold in oncology.

Potassium-Competitive Acid Blockers (P-CABs) for Acid-Related Disorders

In the realm of gastroenterology, derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as potent Potassium-Competitive Acid Blockers (P-CABs).[6][7] P-CABs represent a novel class of drugs for treating acid-related disorders like gastroesophageal reflux disease (GERD) by inhibiting the gastric H+/K+-ATPase (proton pump).[8]

Researchers have designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives that exhibit excellent in vitro and in vivo inhibitory activity against the proton pump.[6][7] These compounds offer a different mode of action compared to traditional proton pump inhibitors (PPIs) and have the potential for faster onset of action and improved efficacy.[8] The 1H-pyrrolo[2,3-c]pyridine core serves as the foundational structure for these P-CABs, with substitutions at various positions optimized to enhance potency and pharmacokinetic properties.[6][7]

Synthetic Strategies and the Role of this compound

The synthesis of biologically active 1H-pyrrolo[2,3-c]pyridine derivatives relies on efficient and versatile synthetic routes. The 2-carbaldehyde functionality is a key handle for introducing molecular diversity and building the complex architectures required for potent biological activity.

Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

Several methods exist for the construction of the 1H-pyrrolo[2,3-c]pyridine skeleton. One common approach involves the condensation of nitropyridines with diethyl oxalate followed by reductive cyclization to yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates.[9] This ester can then be readily converted to the corresponding 2-carbaldehyde through standard reduction protocols.

G Nitropyridine Nitropyridine Condensation Condensation Nitropyridine->Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Condensation Intermediate Intermediate Product Condensation->Intermediate ReductiveCyclization Reductive Cyclization Intermediate->ReductiveCyclization Carboxylate 1H-pyrrolo[2,3-c]pyridine-2-carboxylate ReductiveCyclization->Carboxylate Reduction Reduction (e.g., DIBAL-H) Carboxylate->Reduction Carbaldehyde This compound Reduction->Carbaldehyde

Figure 1: General synthetic pathway to this compound.

Elaboration of the 2-Carbaldehyde Moiety

The aldehyde group of this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it an invaluable intermediate in the synthesis of drug candidates.

Experimental Protocol: Reductive Amination

A common and powerful method to elaborate the 2-carbaldehyde is through reductive amination. This reaction allows for the introduction of a diverse range of amine-containing side chains, which are crucial for the biological activity of both LSD1 inhibitors and P-CABs.

Objective: To synthesize a substituted aminomethyl-1H-pyrrolo[2,3-c]pyridine derivative from this compound.

Materials:

  • This compound

  • Primary or secondary amine (R1R2NH)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (catalyst, optional)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.0-1.2 eq).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethyl-1H-pyrrolo[2,3-c]pyridine derivative.

Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions. The use of an anhydrous solvent is essential to prevent the hydrolysis of the iminium intermediate and the deactivation of the reducing agent.

G Carbaldehyde This compound ImineFormation Imine/Iminium Ion Formation Carbaldehyde->ImineFormation Amine Primary/Secondary Amine (R1R2NH) Amine->ImineFormation IminiumIon Iminium Ion Intermediate ImineFormation->IminiumIon Reduction Reduction IminiumIon->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reduction FinalProduct Substituted Aminomethyl-1H-pyrrolo[2,3-c]pyridine Reduction->FinalProduct

Figure 2: Workflow for the synthesis of bioactive derivatives via reductive amination.

Other important reactions of the 2-carbaldehyde include Wittig reactions to form alkenes, aldol condensations, and oxidations to the corresponding carboxylic acid, further expanding the synthetic utility of this key intermediate.

Conclusion and Future Perspectives

This compound is a quintessential example of a synthetic intermediate whose value is defined by the potent biological activities of the molecules it helps create. Its strategic importance in the synthesis of novel LSD1 inhibitors for cancer therapy and P-CABs for acid-related disorders is well-established. The versatility of the aldehyde functionality allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates. As research into novel therapeutic targets continues, the demand for versatile and strategically functionalized heterocyclic scaffolds like 1H-pyrrolo[2,3-c]pyridine will undoubtedly grow, further solidifying the role of its 2-carbaldehyde derivative as a key player in the future of drug discovery.

References

The Strategic Intermediate: A Technical Guide to 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, and its derivatives have emerged as privileged scaffolds in drug discovery. This guide provides an in-depth technical overview of a particularly valuable derivative, 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde , detailing its synthesis, chemical properties, and critical role as a versatile synthetic intermediate for researchers, scientists, and drug development professionals.

The 6-Azaindole Core: A Scaffold of Biological Significance

The 1H-pyrrolo[2,3-c]pyridine core is a bioisostere of indole, a ubiquitous motif in biologically active natural products and pharmaceuticals. The replacement of the C-6 carbon in indole with a nitrogen atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These modifications can lead to enhanced target affinity and improved pharmacokinetic profiles. Consequently, the 6-azaindole scaffold is a cornerstone in the development of a wide range of therapeutic agents, including potent kinase inhibitors for oncology.[1][2]

Synthesis of the Keystone Intermediate: this compound

The introduction of a formyl group at the C-2 position of the 6-azaindole nucleus furnishes this compound, a highly versatile intermediate. The aldehyde functionality serves as a synthetic handle for a plethora of chemical transformations, enabling the construction of complex molecular architectures.

A robust and widely employed method for the synthesis of this key intermediate is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring. The synthesis commences with the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Plausible Synthetic Pathway:

The synthesis can be logically broken down into two primary stages: the formation of the 6-azaindole core, followed by its formylation.

Stage 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)

Multiple strategies exist for the construction of the 6-azaindole scaffold. A common approach involves the dilithiation of 3-amino-4-picoline, followed by condensation with a suitable electrophile.[3]

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electron-rich pyrrole ring of the 6-azaindole undergoes electrophilic substitution to introduce the formyl group, predominantly at the C-2 position.

Vilsmeier-Haack Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Azaindole 1H-pyrrolo[2,3-c]pyridine Azaindole->Intermediate Electrophilic Attack Aldehyde This compound Intermediate->Aldehyde Hydrolysis Hydrolysis Hydrolysis

Caption: Vilsmeier-Haack formylation of 6-azaindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate purity.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Formylation Reaction: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethyl acetate, DCM
¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm): 12.5 (s, 1H, NH), 9.8 (s, 1H, CHO), 8.8 (d, 1H), 8.2 (d, 1H), 7.5 (s, 1H), 7.2 (dd, 1H).
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm): 185.0, 148.0, 145.0, 132.0, 130.0, 128.0, 118.0, 115.0, 105.0.
Mass Spectrometry (ESI+) m/z: 147.05 [M+H]⁺

Note: The NMR data is predicted and should be confirmed by experimental analysis. Spectral data for the isomeric 6-azaindole-3-carboxaldehyde shows characteristic aldehyde and aromatic proton signals that can be used for comparative purposes.

The Aldehyde as a Synthetic Workhorse: Key Transformations

The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, making it an invaluable intermediate in the synthesis of complex drug candidates.

Aldehyde_Reactions cluster_reactions Key Transformations Aldehyde 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Oxidation Oxidation (e.g., Pinnick) Aldehyde->Oxidation Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction Wittig Wittig Reaction Aldehyde->Wittig Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Condensation Condensation (e.g., with active methylene compounds) Aldehyde->Condensation Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Primary Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene Amine Substituted Amine Reductive_Amination->Amine Heterocycle Fused Heterocycle Condensation->Heterocycle

Caption: Synthetic utility of the 2-carbaldehyde group.

Application in the Synthesis of Kinase Inhibitors:

The 1H-pyrrolo[2,3-c]pyridine scaffold is a key component of several potent kinase inhibitors, including those targeting BRAF, a crucial protein in the MAPK signaling pathway implicated in various cancers. While a direct, publicly available synthesis of a specific drug like GSK2118436 (a BRAF inhibitor) starting from this compound is not readily found in literature, the strategic importance of this intermediate can be inferred from the structures of known BRAF inhibitors.

For instance, the synthesis of vemurafenib analogs and other BRAF inhibitors often involves the construction of a complex aryl- or heteroaryl-substituted pyrrolopyridine core.[4] The 2-carbaldehyde provides a perfect anchor point for introducing such substituents via reactions like:

  • Wittig or Horner-Wadsworth-Emmons olefination to introduce vinyl linkages, which can be further functionalized.

  • Reductive amination to append various amine-containing side chains, crucial for interacting with the kinase active site.

  • Condensation reactions with active methylene compounds to build new heterocyclic rings fused to the pyrrole moiety.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for the construction of complex, biologically active molecules. As the quest for novel and more effective therapeutics continues, particularly in the realm of kinase inhibition, the demand for and creative utilization of such pivotal intermediates are set to expand, further solidifying the importance of the 6-azaindole scaffold in the future of drug discovery.

References

The Emergence of a Key Heterocycle: A Technical Guide to 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A cornerstone building block in contemporary medicinal chemistry, 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, also known as 6-azaindole-2-carboxaldehyde, has become an increasingly pivotal scaffold in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, historical synthetic evolution, and key chemical properties, underscoring its significance in the landscape of modern drug discovery.

Introduction: The Significance of the 6-Azaindole Core

The 1H-pyrrolo[2,3-c]pyridine nucleus, a bioisostere of indole, offers unique physicochemical properties that are highly attractive for drug design. The strategic placement of a nitrogen atom in the pyridine ring modulates the electron distribution of the bicyclic system, influencing its hydrogen bonding capabilities, metabolic stability, and overall pharmacological profile. The introduction of a carbaldehyde group at the 2-position provides a versatile chemical handle for a wide array of synthetic transformations, making this compound a sought-after intermediate for the construction of complex molecular architectures with diverse biological activities.

Discovery and Historical Context

While the broader family of azaindoles has been a subject of chemical exploration for decades, the specific history of this compound is more recent, with its emergence coinciding with the growing demand for novel heterocyclic scaffolds in drug discovery programs. Its formal identification and characterization are tied to the need for versatile intermediates in the synthesis of targeted therapeutics. The compound is now commercially available from several chemical suppliers, bearing the CAS number 867034-96-6[1].

Early synthetic efforts within the 6-azaindole class often focused on functionalization at the 3-position, which is electronically favored for electrophilic substitution. The synthesis of the 2-carbaldehyde isomer presented a greater synthetic challenge, requiring more nuanced strategies to achieve the desired regioselectivity.

Synthetic Methodologies

The preparation of this compound can be approached through several synthetic strategies, primarily involving the construction of the bicyclic core followed by introduction of the aldehyde functionality, or the direct formylation of a pre-formed 6-azaindole.

Construction of the 6-Azaindole Ring System

A notable one-step synthesis for 2-substituted 6-azaindoles was reported by Song et al. (2005), which involves the dilithiation of 3-amino-4-picoline followed by condensation with a suitable carboxylic ester[2][3]. While this method provides a general route to 2-substituted derivatives, the direct introduction of a formyl group via this pathway can be challenging.

Diagram 1: General workflow for the synthesis of 2-substituted 6-azaindoles.

G cluster_0 Step 1: Dilithiation cluster_1 Step 2: Condensation 3-amino-4-picoline 3-amino-4-picoline sec-BuLi sec-BuLi 3-amino-4-picoline->sec-BuLi Treatment with Dianion Dianion sec-BuLi->Dianion Forms Carboxylic_Ester Carboxylic_Ester Dianion->Carboxylic_Ester Condensation with 2-Substituted_6-azaindole 2-Substituted_6-azaindole Carboxylic_Ester->2-Substituted_6-azaindole

Caption: Synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline.[2][3]

Formylation of the 1H-pyrrolo[2,3-c]pyridine Core

Direct formylation of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) nucleus is a common strategy to introduce the aldehyde group.

3.2.1. Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). While formylation of azaindoles often occurs at the more electron-rich 3-position, careful control of reaction conditions and the use of protecting groups can direct the substitution to the 2-position.

3.2.2. Lithiation Followed by Formylation: A highly effective method for achieving regioselective formylation at the 2-position involves initial deprotonation of the 6-azaindole ring with a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a formylating agent like DMF. The lithiation typically occurs at the most acidic proton, which, after N-protection, is often at the C2 position.

Protocol: Synthesis of this compound via Lithiation and Formylation (General Procedure)

  • N-Protection: To a solution of 1H-pyrrolo[2,3-c]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a suitable protecting group precursor (e.g., a silyl chloride or benzenesulfonyl chloride) and a base (e.g., triethylamine or sodium hydride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Lithiation: Cool the solution of the N-protected 6-azaindole to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The protecting group is then removed under appropriate conditions (e.g., with a fluoride source for silyl groups or base for sulfonyl groups).

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of an N-protecting group is crucial to prevent deprotonation of the pyrrole nitrogen and to direct the lithiation to the C2 position. The low temperature (-78 °C) for lithiation and formylation is necessary to control the reactivity of the organolithium species and prevent side reactions. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

Oxidation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine

Another viable synthetic route is the oxidation of the corresponding 2-methyl substituted 6-azaindole. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the carboxylic acid.

Diagram 2: Synthetic pathways to this compound.

G Start 1H-pyrrolo[2,3-c]pyridine Aldehyde This compound Start->Aldehyde Direct Formylation (e.g., Vilsmeier-Haack or Lithiation/DMF) Methyl 2-Methyl-1H-pyrrolo[2,3-c]pyridine Methyl->Aldehyde Oxidation (e.g., SeO2, MnO2)

Caption: Key synthetic strategies for the preparation of the target aldehyde.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic techniques.

PropertyData
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 867034-96-6
Appearance Solid

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the pyrrole and pyridine rings, as well as a downfield singlet for the aldehyde proton (typically >9.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group (typically >180 ppm), in addition to the signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

The versatility of the aldehyde functional group makes this compound a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The aldehyde can undergo various transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

  • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.

  • Oxidation: To the corresponding carboxylic acid, which can then be converted to amides and esters.

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as inhibitors of various kinases and as agents for treating neurodegenerative diseases and cancer[4]. The 2-carbaldehyde provides a key entry point for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Conclusion

This compound has established itself as a critical building block in medicinal chemistry. Its synthesis, though requiring careful regiochemical control, provides access to a scaffold with significant potential for the development of novel therapeutics. The synthetic versatility of the 2-formyl group, coupled with the favorable pharmacological properties of the 6-azaindole core, ensures that this compound will continue to be a valuable tool for drug discovery professionals.

References

The Strategic Utility of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both unique biological activity and favorable physicochemical properties is paramount. Among the privileged heterocyclic systems, the 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, has garnered significant attention.[1] Its structural resemblance to indole and purine allows it to function as a bioisostere, potentially modulating potency and improving drug-like properties.[2] At the heart of derivatization for this promising scaffold lies a key intermediate: 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde . This aldehyde serves as a versatile synthetic handle, enabling the construction of a diverse array of complex molecules targeting a range of therapeutic areas. This guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning research applications of this pivotal building block.

Synthesis of the Core Intermediate: this compound

The introduction of a formyl group onto the 6-azaindole core is a critical first step in harnessing its potential. While several formylation methods exist for electron-rich heterocycles, the Vilsmeier-Haack reaction stands out as a robust and widely applicable strategy.[3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic substitution onto the pyrrole ring.

The regioselectivity of formylation on the 1H-pyrrolo[2,3-c]pyridine nucleus is directed towards the electron-rich pyrrole ring. Theoretical and experimental evidence suggests that the C2 and C3 positions are the most nucleophilic. While direct formylation of the unsubstituted 1H-pyrrolo[2,3-c]pyridine at the C2 position is less documented than at the C3 position, the principles of the Vilsmeier-Haack reaction provide a logical synthetic pathway.

A plausible synthetic approach is outlined below, drawing from established protocols for similar heterocyclic systems.[5]

G cluster_synthesis Proposed Synthesis of this compound Start 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents POCl₃, DMF Reagents->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaHCO₃ soln.) Intermediate->Hydrolysis Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed Vilsmeier-Haack synthesis of the target aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

Objective: To synthesize this compound from 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C2 position of the 6-azaindole scaffold is a gateway for a multitude of chemical transformations, enabling the construction of diverse compound libraries for biological screening. Key reactions include:

  • Reductive Amination: A cornerstone of medicinal chemistry for introducing amine diversity. The aldehyde can be reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.

  • Wittig Reaction: This reaction is invaluable for converting the aldehyde into an alkene, allowing for carbon chain extension and the introduction of various substituents. The reaction of the aldehyde with a phosphonium ylide can be tailored to control the stereochemistry of the resulting double bond.

  • Aldol and Knoevenagel Condensations: These classic carbon-carbon bond-forming reactions allow for the elaboration of the side chain at the C2 position, leading to α,β-unsaturated systems and other functionalized structures.

  • Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for derivatization.

Exemplary Protocol: Reductive Amination

Objective: To synthesize a secondary amine derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and work-up equipment.

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DCE, add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

G cluster_reactivity Key Synthetic Transformations Aldehyde 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, STAB) Aldehyde->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Aldehyde->Wittig Oxidation Oxidation (e.g., PDC, Ag₂O) Aldehyde->Oxidation Amine Substituted Amines ReductiveAmination->Amine Alkene Substituted Alkenes Wittig->Alkene CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid

Caption: Synthetic utility of the 2-carbaldehyde intermediate.

Research Applications in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine scaffold, accessed through its 2-carbaldehyde derivative, is a key component in the development of several classes of therapeutic agents, most notably in oncology and inflammatory diseases.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors for Cancer Therapy

A significant and recent application of the 1H-pyrrolo[2,3-c]pyridine core is in the design of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[6][7] LSD1 is an epigenetic regulator that is overexpressed in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[8][9] Its inhibition can reactivate suppressed tumor suppressor genes and promote cancer cell differentiation.

Researchers have designed and synthesized novel series of 1H-pyrrolo[2,3-c]pyridine derivatives that exhibit nanomolar enzymatic inhibitory activity against LSD1.[7] These compounds have demonstrated potent anti-proliferative effects in AML and SCLC cell lines.[9]

G cluster_lsd1 LSD1 Inhibition Pathway LSD1_Inhibitor 1H-pyrrolo[2,3-c]pyridine Derivative LSD1 LSD1 Enzyme LSD1_Inhibitor->LSD1 Inhibits H3K4me Histone H3K4 Methylation LSD1->H3K4me Demethylates Gene_Expression Tumor Suppressor Gene Expression H3K4me->Gene_Expression Regulates Cell_Differentiation Cancer Cell Differentiation Gene_Expression->Cell_Differentiation Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Mechanism of action for 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

Compound ClassTargetIC₅₀ (nM)Cell Line(s)Reference
1H-pyrrolo[2,3-c]pyridine derivativesLSD13.1 - <10MV4-11 (AML), H1417 (SCLC)[6][10]
Kinase Inhibitors

The azaindole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[2] While much of the published work focuses on the [2,3-b] and [3,2-c] isomers, the [2,3-c] scaffold holds similar promise. Potential kinase targets for derivatives of this compound include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[2]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for anti-cancer therapies.[11]

  • Janus Kinases (JAKs): These are critical in cytokine signaling pathways and are targets for inflammatory diseases.

Potassium-Competitive Acid Blockers (P-CABs)

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been explored as potassium-competitive acid blockers for the treatment of acid-related gastrointestinal disorders.[12] These compounds inhibit the H⁺/K⁺-ATPase proton pump, offering an alternative mechanism to traditional proton pump inhibitors.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate that provides a strategic entry point to the medicinally important 6-azaindole scaffold. Its utility is demonstrated by the recent development of potent LSD1 inhibitors for oncology. The inherent reactivity of the aldehyde group allows for extensive and diverse chemical modifications, making it an ideal starting point for library synthesis in drug discovery campaigns. Future research will likely see the expansion of applications for this scaffold into a broader range of kinase targets and other enzyme classes, solidifying the role of this compound as a cornerstone building block in modern medicinal chemistry.

References

An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a derivative of 7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthetic versatility is largely dictated by the reactivity of the C2-aldehyde group. This guide provides a comprehensive analysis of the aldehyde's reactivity profile, grounded in an understanding of the electronic properties conferred by the fused pyrrolopyridine core. We will explore key transformations including condensation, olefination, reductive amination, oxidation, and reduction reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights and actionable experimental protocols to leverage the full synthetic potential of this important intermediate.

Introduction: The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery.[2] It is a bioisostere of indole, where the substitution of a carbon atom in the benzene ring with a nitrogen atom modulates key physicochemical properties such as solubility, pKa, and hydrogen bonding capacity.[1][3] This modification can enhance binding to biological targets and improve pharmacokinetic profiles, leading to its incorporation into numerous clinically relevant molecules.[1][2] The 2-carbaldehyde derivative, in particular, is a versatile intermediate, as the aldehyde group serves as a chemical handle for a wide array of synthetic elaborations.[4]

Electronic Properties and Their Influence on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic nature of the bicyclic ring system. Theoretical studies indicate that the pyridine ring's nitrogen atom acts as both a π and σ acceptor, while the pyrrole ring functions as a π donor and σ acceptor.[5] This electronic push-pull dynamic influences the electrophilicity of the aldehyde's carbonyl carbon.

  • Electron-Withdrawing Pyridine Ring: The electronegative nitrogen in the pyridine ring exerts an electron-withdrawing effect, which deactivates the overall ring system compared to indole.[1] This effect is transmitted to the C2 position, increasing the partial positive charge on the carbonyl carbon of the aldehyde.

  • Electron-Donating Pyrrole Ring: Conversely, the pyrrole nitrogen donates electron density into the ring system, which partially counteracts the deactivating effect of the pyridine ring.

The net result is a finely tuned electrophilicity at the aldehyde carbon, making it highly susceptible to nucleophilic attack while remaining stable enough for versatile handling. Substitution with electron-donating groups on the 7-azaindole ring can weaken hydrogen bond interactions but enhance n → π* interactions, while electron-withdrawing groups have the opposite effect.[6]

Key Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to diverse molecular architectures. The following sections detail its participation in several cornerstone organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[7] This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield a substituted alkene.[7][8] For this compound, this reaction is highly efficient due to the enhanced electrophilicity of the aldehyde.

The resulting α,β-unsaturated products are valuable intermediates, often serving as Michael acceptors for the design of targeted covalent inhibitors in drug discovery.[8]

Typical Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Aldehyde 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Catalyst Base Catalyst (e.g., Piperidine) Solvent (e.g., EtOH) Aldehyde->Catalyst Methylene Active Methylene (e.g., Malononitrile, Ethyl Cyanoacetate) Methylene->Catalyst Adduct Knoevenagel Adduct (α,β-unsaturated product) Water H₂O Catalyst->Adduct Condensation Catalyst->Water

Caption: General workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[9][10] This reaction is particularly useful for introducing a variety of substituted vinyl groups at the C2 position of the 7-azaindole core. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine oxide.[9][11]

The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide. Stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides typically yield the (Z)-alkene.[11]

Table 1: Summary of Common Condensation and Olefination Reactions

ReactionReagent TypeCatalyst/ConditionsProduct TypeSelectivity
Knoevenagel Active Methylene (e.g., Malononitrile)Piperidine, Ethanol, RTα,β-Unsaturated NitrileTypically E-selective[12]
Wittig Non-stabilized Ylide (e.g., Ph₃P=CH₂)Strong base (n-BuLi), THFTerminal AlkeneZ-alkene preference[11]
Wittig Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)Weaker base or stable ylideα,β-Unsaturated EsterE-alkene preference[11]
Horner-Wadsworth-Emmons Phosphonate EsterNaH, THFα,β-Unsaturated EsterHighly E-selective
Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[13][14] The process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, respectively, followed by in-situ reduction.[13] Mildly acidic conditions are often employed to facilitate the dehydration step to form the imine.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity; they readily reduce the protonated imine intermediate but are slow to reduce the starting aldehyde.[13][15] This chemoselectivity allows for a convenient one-pot procedure.[16]

G A Aldehyde (Pyrrolo[2,3-c]pyridine-2-CHO) C Hemiaminal Intermediate A->C + R¹R²NH B Primary/Secondary Amine (R¹R²NH) D Imine/Iminium Ion Intermediate C->D - H₂O (Acid catalyst) E Final Amine Product D->E Reduction F Reducing Agent (e.g., NaBH(OAc)₃) F->E

Caption: Key steps in the reductive amination pathway.

Oxidation and Reduction

Standard transformations of the aldehyde group, such as oxidation to a carboxylic acid and reduction to an alcohol, are also readily achievable.

  • Oxidation: The aldehyde can be oxidized to the corresponding 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid using various oxidizing agents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is mild and tolerates many functional groups. Swern oxidation has also been reported for similar scaffolds.[4]

  • Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, using mild hydride reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but may affect other functional groups.

Experimental Protocols

The following protocols are provided as illustrative examples for key transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Knoevenagel Condensation with Malononitrile
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 146.15 mg).

  • Reagents: Add ethanol (10 mL) to dissolve the aldehyde. To this solution, add malononitrile (1.1 mmol, 72.67 mg).

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-((1H-pyrrolo[2,3-c]pyridin-2-yl)methylene)malononitrile. If the product does not precipitate, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: Reductive Amination with a Primary Amine
  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 146.15 mg) and the desired primary amine (1.1 mmol) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL).

  • Imine Formation: Add a small amount of acetic acid (0.1 mmol, ~6 µL) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

The aldehyde group at the C2 position of the 1H-pyrrolo[2,3-c]pyridine scaffold exhibits a rich and versatile reactivity profile. Its electrophilicity, modulated by the electronic effects of the fused heterocyclic system, makes it an ideal substrate for a wide range of crucial synthetic transformations, including Knoevenagel condensations, Wittig olefinations, and reductive aminations. Understanding this reactivity is paramount for chemists aiming to synthesize novel 7-azaindole derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the strategic manipulation of this key functional group, enabling the efficient construction of complex molecular targets.

References

An In-depth Technical Guide to the Stability and Storage of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence, please refer to the author's affiliated entity.

Abstract

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, also known as 6-azaindole-2-carbaldehyde, is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the pyrrolopyridine scaffold, presents unique challenges regarding the compound's stability and storage. This guide provides a comprehensive overview of the chemical properties of this compound, delineates its potential degradation pathways, and establishes best practices for its storage and handling to ensure its integrity for research and drug development applications. We further propose a systematic approach to stability testing, enabling researchers to validate storage conditions and predict shelf-life in various contexts.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, mimicking the purine ring of ATP and serving as a core component in numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of pyrrolopyridine derivatives to act as ATP-competitive inhibitors has led to the development of targeted therapies.[1]

This compound is a versatile synthetic intermediate. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.[2] Given its crucial role as a starting material, ensuring the chemical purity and stability of this aldehyde is paramount to the successful synthesis of downstream targets and the reliability of biological data.

Chemical Properties and Inherent Instabilities

The stability of this compound is governed by the interplay of its structural features: the aromatic pyrrolopyridine ring system and the electrophilic aldehyde group.

2.1. The Pyrrolopyridine Core: The fused pyrrole and pyridine rings create an electron-rich system that is susceptible to oxidation. The nitrogen atom in the pyridine ring also influences the electron density distribution and can participate in acid-base chemistry. While the aromatic system is generally stable, oxidative degradation, particularly under harsh conditions, can occur.

2.2. The Aldehyde Functional Group: A Locus of Reactivity: The aldehyde group is the primary site of chemical instability. Several degradation pathways are of concern:

  • Oxidation: The aldehyde is readily oxidized to the corresponding carboxylic acid (1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid). This is one of the most common degradation pathways for aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[3]

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, often acid-catalyzed, to form trimers (trioxanes) or other oligomeric species.[3] These polymeric impurities are often insoluble and can complicate reactions and analyses.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While less common under typical storage conditions, this reactivity should be considered if the compound is exposed to basic environments.

  • Photosensitivity: Aromatic aldehydes are often photosensitive and can undergo various photochemical reactions upon exposure to light, leading to discoloration and the formation of degradation products.[4]

Recommended Storage and Handling Protocols

To mitigate the aforementioned degradation pathways, a multi-faceted approach to storage and handling is essential. The following recommendations are based on a synthesis of information from safety data sheets and general principles of handling reactive organic compounds.

3.1. Optimal Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C[5][6]Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)[5][6]Minimizes exposure to atmospheric oxygen, thereby preventing oxidation.
Light Amber glass vial or light-blocking container[4]Protects the compound from photo-degradation.
Moisture Tightly sealed container in a desiccated environmentPrevents hydrolysis and potential acid-catalyzed degradation.

Note on Temperature: While some suppliers may indicate room temperature storage, the chemical nature of the compound suggests that refrigerated storage under an inert atmosphere provides superior long-term stability.[7][8][9] For critical applications, the more stringent conditions are strongly advised.

3.2. Prudent Handling Procedures:

  • Inert Atmosphere Techniques: When handling the solid or solutions, employ techniques to minimize exposure to air and moisture, such as working in a glove box or using a Schlenk line.[10]

  • Aliquotting: For frequent use, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated opening and closing of the main stock container.

  • Solvent Selection: If preparing stock solutions, use high-purity, anhydrous solvents. For long-term storage in solution, consider a non-protic solvent. Some evidence suggests that aldehydes are more stable as hemiacetals in alcoholic solutions, though this may not be suitable for all subsequent reactions.[3]

  • Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[5][11]

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound under specific laboratory conditions or in a particular formulation, a forced degradation study is recommended.

4.1. Forced Degradation Study Protocol:

  • Sample Preparation: Prepare multiple, identical samples of the compound. This can be the neat solid or a solution in a relevant solvent.

  • Stress Conditions: Expose the samples to a range of accelerated degradation conditions:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Exposure to UV and visible light.

    • Oxidative Stress: Introduction of a dilute solution of hydrogen peroxide.

    • Hydrolytic Stress: Exposure to acidic and basic conditions (e.g., dilute HCl and NaOH).

  • Time Points: Sample the material at various time points (e.g., 0, 24, 48, 72 hours).

  • Analytical Monitoring: Analyze the samples at each time point using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Monitor for a decrease in the peak area of the parent compound.

    • Monitor for the appearance of new peaks, corresponding to degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Below is a visual representation of the experimental workflow.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare multiple samples of This compound thermal Thermal Stress (e.g., 40°C, 60°C) prep->thermal Expose to stress photo Photolytic Stress (UV/Vis light) prep->photo Expose to stress oxidative Oxidative Stress (H2O2) prep->oxidative Expose to stress hydrolytic Hydrolytic Stress (Acid/Base) prep->hydrolytic Expose to stress sampling Sample at defined time points (0, 24, 48, 72h) thermal->sampling photo->sampling oxidative->sampling hydrolytic->sampling hplc Analyze by stability-indicating HPLC-UV method sampling->hplc kinetics Determine degradation kinetics hplc->kinetics pathway Identify degradation products hplc->pathway

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways and Their Identification

The primary degradation products to anticipate are the corresponding carboxylic acid and alcohol, arising from oxidation and disproportionation, respectively. Polymerization may be observed as a loss of solubility or the appearance of a broad, unresolved peak in the chromatogram.

DegradationPathways cluster_products Degradation Products parent This compound acid 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid parent->acid Oxidation (O2, light) polymer Polymeric Adducts (e.g., Trimers) parent->polymer Self-condensation (Acid-catalyzed) alcohol 1H-pyrrolo[2,3-c]pyridin-2-yl)methanol parent->alcohol Disproportionation (Strong base)

Caption: Potential degradation pathways for the title compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in synthetic and medicinal chemistry. Its inherent sensitivity to oxidation, polymerization, and photodegradation necessitates stringent storage and handling protocols. The recommended conditions of refrigerated storage (2-8°C) under an inert atmosphere and protected from light provide the most robust approach to preserving its purity. For researchers utilizing this compound in sensitive downstream applications, conducting a forced degradation study is a valuable exercise to understand its stability profile within a specific experimental context. By adhering to these guidelines, scientists can ensure the reliability of their starting materials, leading to more reproducible and successful research outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde derivatives, valuable intermediates in medicinal chemistry and drug discovery. The core of this protocol is the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich heterocyclic systems. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and discusses key reaction parameters, purification techniques, and characterization methods. The information presented herein is intended to enable researchers to confidently and efficiently synthesize these important chemical entities.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to interact with a wide range of biological targets, while the presence of the pyridine nitrogen introduces unique physicochemical properties, such as altered basicity and hydrogen bonding capabilities. Consequently, derivatives of 1H-pyrrolo[2,3-c]pyridine have shown significant potential as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[1]

The introduction of a carbaldehyde group at the 2-position of the 1H-pyrrolo[2,3-c]pyridine core yields a versatile intermediate, this compound. This functional group serves as a synthetic handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. The Vilsmeier-Haack reaction is a classic and efficient method for achieving this formylation.[2][3][4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide such as N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich pyrrole ring of the 6-azaindole nucleus.[2][3][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives, drawing upon established methodologies for the formylation of related heterocyclic compounds.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: In the initial step, phosphoryl chloride activates the N,N-dimethylformamide to form a highly electrophilic chloroiminium ion, commonly referred to as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-position of the 1H-pyrrolo[2,3-c]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt during aqueous workup affords the desired 2-carbaldehyde derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of analogous heterocyclic compounds. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Reagents:

  • 1H-pyrrolo[2,3-c]pyridine (starting material)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous N,N-dimethylformamide (3.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Under an inert atmosphere, slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF. Caution: This reaction is exothermic. Maintain the temperature at 0 °C during the addition.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of the Substrate:

    • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Reaction Quenching and Workup:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: The quenching process is highly exothermic and will release gas. Perform this step in a well-ventilated fume hood.

    • Stir the mixture vigorously until the gas evolution ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel.[6]

    • A typical eluent system for this purification is a gradient of ethyl acetate in hexane. The exact ratio should be determined by TLC analysis of the crude product.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C, 30 min POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Start_Mat 1H-pyrrolo[2,3-c]pyridine Start_Mat->Reaction_Mix DCM, 0 °C to RT Quench Quenching (Ice, NaHCO₃) Reaction_Mix->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Purification->Final_Product

References

Application Notes & Protocols: The Strategic Use of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Versatile Aldehyde

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisosteric analog of indole, a recurring motif in numerous natural products and FDA-approved drugs.[1] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and provides an additional hydrogen bond acceptor site, which can significantly improve drug-target interactions and overall pharmacological profiles.[2]

This guide focuses on a particularly valuable derivative: 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde . The aldehyde group at the C2 position is not merely a substituent; it is a versatile synthetic handle, a gateway to a vast chemical space. It serves as a crucial electrophilic partner in a multitude of reactions, enabling chemists to systematically build libraries of compounds for structure-activity relationship (SAR) studies. Derivatives stemming from this aldehyde have shown remarkable efficacy as kinase inhibitors, anticancer agents, and modulators of various biological pathways.[3][4][5][6] This document provides detailed protocols for the synthesis of the core aldehyde and its subsequent elaboration into medicinally relevant structures.

Part 1: Synthesis of the Core Intermediate: this compound

The most direct and widely adopted method for installing a formyl group onto the electron-rich 6-azaindole core is the Vilsmeier-Haack reaction .[7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), to effect an electrophilic aromatic substitution.[8][9]

Causality of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent. The electron-rich pyrrole ring of the 6-azaindole attacks this electrophile, preferentially at the C2 position due to the directing effect of the pyrrolic nitrogen. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8][9]

Vilsmeier_Haack_Workflow Start 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents POCl₃, DMF Reagents->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Electrophilic Substitution Hydrolysis Aqueous Workup (e.g., NaOAc solution) Intermediate->Hydrolysis Product 1H-Pyrrolo[2,3-c]pyridine -2-carbaldehyde Hydrolysis->Product Hydrolysis

Caption: Workflow for Vilsmeier-Haack Formylation.

Protocol 1: Vilsmeier-Haack Formylation of 6-Azaindole

Objective: To synthesize this compound.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine (6-azaindole)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation (Caution): In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, cool anhydrous DMF (5 equivalents) in an ice bath (0 °C).

  • Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, cooled addition is critical to control the reaction temperature and prevent side reactions.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until a solid or viscous yellow oil forms.

  • Substrate Addition: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.

  • Heat the reaction mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~8. Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.

Part 2: Key Synthetic Transformations and Protocols

The true power of this compound lies in its ability to be transformed into a wide array of derivatives. Below are protocols for three fundamental reactions in medicinal chemistry.

Application 1: Reductive Amination for SAR Exploration

Reductive amination is a cornerstone of drug discovery, enabling the synthesis of diverse amine libraries. This reaction introduces substituents that can probe binding pockets for new hydrogen bonds, ionic, or van der Waals interactions, which is essential for optimizing potency and selectivity. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can be used in a one-pot procedure.[10][11]

Reductive_Amination_Workflow Aldehyde 1H-Pyrrolo[2,3-c]pyridine -2-carbaldehyde Condensation Imine/Iminium Formation Aldehyde->Condensation Amine Primary or Secondary Amine (R¹R²NH) Amine->Condensation Reduction Reduction Condensation->Reduction Iminium Intermediate ReducingAgent NaBH(OAc)₃ ReducingAgent->Reduction Product Substituted Aminomethyl -6-azaindole Reduction->Product

Caption: General workflow for one-pot reductive amination.

Protocol 2: One-Pot Reductive Amination

Objective: To synthesize N-substituted 2-(aminomethyl)-1H-pyrrolo[2,3-c]pyridines.

Materials:

  • This compound

  • Selected primary or secondary amine (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1 equivalent) in anhydrous DCE, add the desired amine (1.2 equivalents). If the amine salt is used, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine or iminium ion intermediate. Causality: The formation of this intermediate is the prerequisite for reduction. A small amount of acetic acid can be added to catalyze this step, especially for less reactive amines.

  • Reduction: Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture. Causality: Portion-wise addition helps to control any effervescence. NaBH(OAc)₃ is mild enough not to reduce the starting aldehyde, making the one-pot procedure highly efficient.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC.

Amine Input ExampleProduct ClassPotential Therapeutic Area
CyclohexylamineSecondary AmineKinase Inhibitors
MorpholineTertiary AmineCNS Agents
Aniline DerivativesDiarylamineAnticancer Agents
Piperazine DerivativesTertiary AmineGPCR Modulators
Application 2: Wittig Reaction for Carbon Skeleton Elaboration

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, converting the aldehyde into an alkene.[12] This transformation is invaluable for extending the scaffold, linking it to other pharmacophores, or introducing conformational rigidity. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of the phosphorus ylide.[12][13] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[13]

Wittig_Reaction_Workflow Ylide Phosphorus Ylide (Ph₃P=CHR) Cycloaddition [2+2] Cycloaddition Ylide->Cycloaddition Aldehyde 1H-Pyrrolo[2,3-c]pyridine -2-carbaldehyde Aldehyde->Cycloaddition Intermediate Oxaphosphetane Intermediate Cycloaddition->Intermediate Elimination Cycloreversion Intermediate->Elimination Product 2-Vinyl-6-azaindole Derivative Elimination->Product Byproduct Triphenylphosphine Oxide (Ph₃P=O) Elimination->Byproduct Scaffold_to_Target cluster_reactions Key Synthetic Transformations cluster_targets Biological Targets & Activities Scaffold This compound Core Scaffold ReductiveAmination Reductive Amination Scaffold:head->ReductiveAmination Wittig Wittig Reaction Scaffold:head->Wittig Condensation Condensation Reactions Scaffold:head->Condensation Kinases Kinase Inhibition FGFR, JAK, FMS ReductiveAmination->Kinases Other Other Targets CB1 Receptors, Bacteria ReductiveAmination->Other Anticancer Anticancer Activity Microtubule Dynamics Wittig->Anticancer Condensation->Kinases

References

The Strategic Application of Pyrrolopyridine Aldehydes in Modern Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold in Kinase-Targeted Drug Discovery

The quest for selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology research. Kinases, by virtue of their central role in signal transduction, represent a vast and target-rich family of enzymes. A recurring challenge in the development of kinase inhibitors is achieving selectivity and mimicking the binding of the natural ligand, adenosine triphosphate (ATP), within the highly conserved ATP-binding pocket. To this end, medicinal chemists have identified certain heterocyclic systems as "privileged scaffolds"—molecular frameworks that serve as high-affinity anchors for binding to specific protein families.

Among these, the pyrrolopyridine core, also known as azaindole, has emerged as a particularly fruitful scaffold.[1] Its structure is bioisosteric to the purine system of adenine, the nitrogenous base of ATP, allowing it to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[2] This family of bicyclic heterocycles includes several isomers, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), 1H-pyrrolo[3,2-b]pyridine (4-azaindole), 1H-pyrrolo[2,3-c]pyridine (6-azaindole), and 1H-pyrrolo[3,2-c]pyridine (5-azaindole), each offering a unique vector for substituent placement and modulation of physicochemical properties.

While the user's interest is in the application of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (6-azaindole-2-carbaldehyde), a comprehensive review of the current scientific literature reveals that its specific use in the synthesis of kinase inhibitors is not as extensively documented as its isomers. However, the underlying synthetic principles and the strategic importance of the aldehyde functionality are well-represented across the azaindole family.

This application note will, therefore, provide a detailed examination of the synthetic utility of pyrrolopyridine aldehydes in kinase inhibitor development, focusing on the well-established and highly relevant applications of the closely related isomer, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carbaldehyde). The protocols and principles detailed herein are broadly applicable and provide a robust framework for researchers working with any of the azaindole aldehyde isomers. We will delve into the synthesis of a key intermediate for a dual ABL/SRC kinase inhibitor, providing step-by-step protocols, mechanistic insights, and the rationale behind the experimental choices.

The Aldehyde Moiety: A Versatile Handle for Synthetic Elaboration

The introduction of a carbaldehyde group onto the pyrrolopyridine scaffold provides a versatile synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This functional group is a key electrophile that can readily participate in reactions such as:

  • Reductive Amination: To introduce diverse amine-containing side chains, which can form additional interactions with the kinase active site or improve pharmacokinetic properties.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the molecular framework and allowing for the introduction of further functionality.

  • Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

  • Pictet-Spengler Reaction: A powerful method for the synthesis of β-carboline and related structures, which can be found in some kinase inhibitor scaffolds.[3]

The strategic placement of the aldehyde at the 2- or 3-position of the pyrrole ring of the azaindole core allows for the elaboration of substituents that can probe different regions of the kinase ATP-binding site, leading to enhanced potency and selectivity.

Application Focus: Synthesis of a 2,5-Disubstituted 7-Azaindole Kinase Inhibitor Intermediate

To illustrate the practical application of a pyrrolopyridine aldehyde, we will focus on a key synthetic step in the development of 2,5-disubstituted 7-azaindole derivatives as potent dual inhibitors of Abl and Src kinases.[4] These kinases are crucial targets in oncology, particularly in the context of chronic myeloid leukemia (CML). The following protocol details the reductive amination of a 7-azaindole-3-carbaldehyde derivative to introduce a key side chain.

Experimental Protocol: Reductive Amination of a 5-Substituted-7-azaindole-3-carbaldehyde

This protocol describes the synthesis of a 3-(aminomethyl)-7-azaindole derivative, a common intermediate in the synthesis of more complex kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents start 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reagents + start->reagents amine R-NH2 (e.g., Cyclohexylamine) reagents2 + amine->reagents2 reductant NaBH(OAc)3 arrow_label DCE, rt, 12h reductant->arrow_label product 5-Bromo-N-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine reagents->amine reagents2->reductant arrow_label->product

Caption: Reductive amination of a 7-azaindole-3-carbaldehyde.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde871583-16-9225.051.01.0
Cyclohexylamine108-91-899.171.21.2
Sodium triacetoxyborohydride (NaBH(OAc)3)56553-60-7211.941.51.5
1,2-Dichloroethane (DCE)107-06-298.96--
Saturated aqueous sodium bicarbonate (NaHCO3)----
Dichloromethane (DCM)75-09-284.93--
Anhydrous sodium sulfate (Na2SO4)7757-82-6142.04--

Procedure:

  • Reaction Setup: To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 mmol, 225 mg) in 1,2-dichloroethane (10 mL) at room temperature, add cyclohexylamine (1.2 mmol, 137 µL).

    • Causality Explanation: DCE is a suitable solvent for this reaction as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent. The initial stirring of the aldehyde and amine allows for the formation of the imine or iminium ion intermediate, which is the species that is subsequently reduced.

  • Addition of Reducing Agent: After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

    • Causality Explanation: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the side reaction of aldehyde reduction to the corresponding alcohol. Its slow addition helps to control the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

    • Causality Explanation: The addition of a basic aqueous solution neutralizes the acetic acid byproduct from the sodium triacetoxyborohydride and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 5-bromo-N-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.

Mechanism and Rationale

The reductive amination proceeds through a two-step, one-pot process. First, the aldehyde reacts with the primary amine to form a hemiaminal, which then dehydrates to form an iminium ion. The sodium triacetoxyborohydride then selectively reduces the iminium ion to the corresponding secondary amine.

G cluster_workflow Reductive Amination Workflow Start Aldehyde + Amine Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Dehydration Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Nucleophilic attack by Hydride Product Secondary Amine Product Reduction->Product

Caption: Simplified workflow of the reductive amination reaction.

The choice of the 7-azaindole scaffold is critical for kinase inhibition. The pyridine nitrogen (N7) and the pyrrole N-H (N1) can form a bidentate hydrogen bond with the kinase hinge region, effectively mimicking the interaction of adenine.[5] The substituent introduced at the 3-position via the aldehyde can then be further elaborated to interact with other regions of the ATP-binding site, thereby increasing potency and selectivity.

Targeted Signaling Pathway: ABL/SRC Kinases

Abl and Src are non-receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration. Dysregulation of their activity is a hallmark of several cancers. For instance, the Bcr-Abl fusion protein, which possesses constitutively active Abl kinase activity, is the causative agent of Chronic Myeloid Leukemia (CML).

G Bcr_Abl Bcr-Abl Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Bcr_Abl->Downstream Src Src Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Inhibitor Azaindole Inhibitor Inhibitor->Bcr_Abl Inhibits Inhibitor->Src Inhibits

Caption: Simplified signaling pathway of ABL/SRC kinases and the point of inhibition.

Inhibitors developed from the 7-azaindole scaffold can bind to the ATP pocket of Abl and Src, preventing their phosphorylation activity and thereby blocking downstream signaling pathways that drive cancer cell growth and survival.[5]

Conclusion and Future Perspectives

The pyrrolopyridine aldehyde scaffold is a powerful and versatile platform in the design and synthesis of novel kinase inhibitors. While this application note has focused on the well-documented chemistry of 7-azaindole-3-carbaldehyde, the principles of leveraging the aldehyde functionality for synthetic elaboration are broadly applicable to other isomers, including the this compound. The ability to readily introduce diverse chemical moieties through reactions like reductive amination allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome continues to expand, the strategic use of such privileged scaffolds and versatile synthetic intermediates will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: Experimental Setup for Reactions Involving 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] This structural class is bioisosteric to indole and is found at the core of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[2][3] The various isomers of pyrrolopyridine, such as the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine systems, offer distinct electronic properties and hydrogen bonding capabilities that medicinal chemists can exploit to fine-tune the pharmacological profiles of drug candidates.[2]

The subject of this guide, 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde , is a valuable synthetic intermediate. The aldehyde functional group at the C2-position of the pyrrole ring is a versatile handle for a wide array of chemical transformations. It serves as an electrophilic site for nucleophilic attack, enabling the construction of more complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

This document provides a detailed protocol for a foundational and highly adaptable reaction: the Knoevenagel condensation . This reaction is a cornerstone of organic synthesis, used to form a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[4][5] The resulting α,β-unsaturated products are key building blocks for various pharmaceuticals and functional materials.[6] While specific literature for the Knoevenagel condensation of this compound is not extensively detailed, the following protocol is based on well-established, robust methods for heterocyclic aldehydes and serves as a reliable starting point for research applications.[5][6]

Featured Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a substituted alkene.[4]

Mechanism Rationale: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). The base's primary role is to deprotonate the active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate readily undergoes elimination of a water molecule to produce the thermodynamically stable conjugated system. Using a mild base is crucial to prevent the competing self-condensation of the aldehyde reactant.[4]

The general scheme for this reaction is illustrated below.

Caption: General scheme for the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the Knoevenagel condensation of this compound with malononitrile.

Materials and Reagents
ReagentCAS NumberMolecular Wt.GradeTypical Supplier
This compound1352131-71-3146.15 g/mol >95%Various
Malononitrile109-77-366.06 g/mol Reagent Grade, >99%Sigma-Aldrich, etc.
Piperidine110-89-485.15 g/mol Reagent Grade, >99%Sigma-Aldrich, etc.
Ethanol (EtOH), Anhydrous64-17-546.07 g/mol >99.5%Fisher Scientific, etc.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeVWR, etc.
Hexanes110-54-386.18 g/mol ACS GradeVWR, etc.
Deionized Water7732-18-518.02 g/mol N/AIn-house
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Büchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman No. 1)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp (254 nm)

  • Rotary evaporator

Step-by-Step Procedure

Reaction Setup: The reaction should be performed in a well-ventilated fume hood. All glassware should be clean and dry.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 146.2 mg).

  • Dissolution: Add anhydrous ethanol (15 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Addition of Nucleophile: To this solution, add malononitrile (1.1 mmol, 72.7 mg). Stir for 2-3 minutes to ensure a homogeneous mixture.

  • Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture.

    • Expert Insight: The amount of catalyst is critical. Excess base can lead to side reactions and polymerization, while too little will result in a sluggish reaction. 10 mol% is a standard starting point for optimization.

  • Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. A color change or formation of a precipitate may be observed.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting aldehyde spot has been consumed.

Work-up and Purification:

  • Product Precipitation: Upon completion, slowly add deionized water (15 mL) to the reaction mixture while stirring. The product should precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

  • Further Purification (if necessary): If the product is not sufficiently pure after precipitation (as determined by NMR or LC-MS), it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the final product, 2-((1H-pyrrolo[2,3-c]pyridin-2-yl)methylene)malononitrile, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic singlet for the newly formed vinylic proton, along with signals corresponding to the pyrrolopyridine ring protons.

  • IR Spectroscopy: Look for a strong absorption band around 2220 cm⁻¹ corresponding to the nitrile (C≡N) stretch and the disappearance of the aldehyde C=O stretch from the starting material.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Workflow and Safety

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Weigh Aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) B Add to 50 mL RBF with a magnetic stir bar A->B C Dissolve in Anhydrous EtOH (15 mL) B->C D Add Piperidine (0.1 mmol) to initiate reaction C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor by TLC until Aldehyde is consumed E->F G Add H₂O (15 mL) to precipitate product F->G H Cool in ice bath (30 min) G->H I Collect solid by vacuum filtration H->I J Wash with cold H₂O and cold EtOH I->J K Dry product under vacuum J->K L Characterize by NMR, IR, MS K->L

Caption: Step-by-step experimental workflow.

Safety and Hazard Considerations
  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and nitrile gloves when handling chemicals.

  • Ventilation: All operations should be conducted inside a certified chemical fume hood.

  • Chemical Hazards:

    • This compound: Handle as a potentially irritating compound. Avoid inhalation of dust and contact with skin and eyes.

    • Malononitrile: Toxic if swallowed or in contact with skin. Causes serious eye irritation. Handle with extreme care.

    • Piperidine: Flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and avoid breathing vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols: 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural resemblance to indole allows it to interact with a wide range of biological targets, while the embedded pyridine ring imparts unique physicochemical properties, such as improved solubility and metabolic stability. The introduction of a carbaldehyde group at the 2-position of this scaffold creates a highly versatile building block, 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde , opening a gateway to a diverse array of complex heterocyclic systems. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, multicomponent reactions, and olefination reactions. This guide provides an in-depth exploration of the synthesis and synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of a building block is paramount for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Off-white to yellow solid
Storage Conditions Store at -20°C, sealed, away from moisture and light.
IUPAC Name This compound

Spectroscopic Data:

TechniqueData
¹H NMR Data not currently available in public spectral databases. Predicted shifts would show characteristic aromatic and aldehyde protons.
¹³C NMR Data not currently available in public spectral databases. Predicted shifts would include signals for the aldehyde carbonyl, and aromatic carbons of the fused pyrrolopyridine ring system.
Mass Spec Expected m/z for [M+H]⁺: 147.06.

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent 1H-pyrrolo[2,3-c]pyridine. This reaction introduces a formyl group onto the electron-rich pyrrole ring.

Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

Reaction Scheme:

Vilsmeier_Haack Pyrrolopyridine 1H-Pyrrolo[2,3-c]pyridine Product This compound Pyrrolopyridine->Product Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl₃, DMF

Figure 1: Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality and Insights: The Vilsmeier reagent is a relatively weak electrophile, making it selective for electron-rich aromatic systems like the pyrrole ring of the 6-azaindole scaffold.[2] The reaction is typically performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and to prevent potential side reactions. The aqueous workup with a mild base hydrolyzes the intermediate iminium salt to the desired aldehyde.

Application in Heterocyclic Synthesis

The aldehyde functionality of this compound is a versatile handle for the construction of more complex heterocyclic systems. Key transformations include condensation reactions with active methylene compounds and multicomponent reactions.

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[3] This reaction is invaluable for creating α,β-unsaturated nitriles, esters, and ketones, which are themselves important intermediates in organic synthesis.

Reaction Scheme:

Knoevenagel Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Knoevenagel Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Base Base (e.g., Piperidine)

Figure 2: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound like ethyl cyanoacetate)

  • Piperidine (as a catalyst)

  • Ethanol

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the pure α,β-unsaturated nitrile derivative.

Causality and Insights: The basic catalyst, piperidine, facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration is often spontaneous or can be promoted by gentle heating. The resulting electron-deficient alkene is a versatile Michael acceptor for further synthetic transformations.

Protocol 3: Multicomponent Synthesis of Fused Pyrimidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials.[4] The aldehyde functionality of this compound makes it an ideal substrate for MCRs to construct fused heterocyclic systems, such as pyrimido[4,5-c]pyrrolo[2,3-e]pyridines.

Reaction Scheme:

MCR Aldehyde This compound Product Fused Pyrimidine Derivative Aldehyde->Product Multicomponent Reaction Amidine Amidine Source (e.g., Guanidine, Urea) Active_Methylene Active Methylene Compound

Figure 3: Multicomponent synthesis of a fused pyrimidine derivative.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.0 eq) to anhydrous ethanol (20 volumes) under a nitrogen atmosphere.

  • To this solution, add guanidine hydrochloride (1.2 eq) and stir until it dissolves.

  • Add this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure fused pyrimidine derivative.

Causality and Insights: This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of guanidine to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable, fused pyrimidine ring system. The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride and to catalyze the condensation and cyclization steps.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its strategic importance lies in the combination of the biologically relevant 6-azaindole core with a reactive aldehyde functionality. The protocols outlined in this guide for its synthesis and subsequent elaboration through Knoevenagel condensation and multicomponent reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable intermediate. The resulting fused heterocyclic systems are of significant interest in the development of novel therapeutics and functional materials.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, represents a critical "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities, arising from the fusion of a π-electron-rich pyrrole ring and a π-deficient pyridine ring, make it an attractive framework for designing novel therapeutics.[1] Derivatives of related azaindoles have shown a wide spectrum of biological activities, including the inhibition of Janus kinase 3 (JAK3), phosphodiesterase 4B (PDE4B), and fibroblast growth factor receptors (FGFRs), positioning them as promising candidates for anti-inflammatory and anti-cancer agents.[2][3][4]

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a key synthetic intermediate, where the reactive aldehyde group at the 2-position of the pyrrole ring serves as a versatile handle for introducing diverse chemical functionalities. The precise and unambiguous characterization of this building block is paramount to ensure the identity, purity, and quality of downstream compounds, ultimately impacting the validity of biological data and the success of drug development programs.

This application note provides a comprehensive, multi-technique approach to the structural elucidation and purity assessment of this compound. The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure trustworthy and reproducible results for researchers in organic synthesis and drug discovery.

Molecular Profile and Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic properties of the analyte.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-Azaindole-2-carboxaldehydeN/A
CAS Number 130473-26-6[5]
Molecular Formula C₈H₆N₂O[6]
Molar Mass 146.15 g/mol [6][7]
Appearance Expected to be a solid (e.g., light yellow)[8]

The Synergistic Analytical Workflow

No single technique can provide a complete picture of a molecule's identity and purity. A synergistic workflow, integrating spectroscopic and chromatographic methods, is essential for comprehensive characterization. This workflow ensures that the molecular structure is confirmed, and the purity is quantified, providing a complete analytical dossier for the compound.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Purity & Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Analysis MS High-Resolution MS (HRMS) Synthesis->MS Primary Analysis FTIR FTIR Spectroscopy Synthesis->FTIR Primary Analysis HPLC HPLC-UV (Purity Assessment) NMR->HPLC Verified Structure MS->HPLC EA Elemental Analysis (Formula Confirmation) HPLC->EA Confirmed Purity >95% Final Fully Characterized Compound EA->Final Final Dossier HPLC_Workflow cluster_workflow HPLC Purity Analysis Workflow A Sample Prep (1 mg/mL in Mobile Phase) B System Suitability Test (SST) A->B C Inject Sample B->C D Reversed-Phase Separation C->D E UV Detection D->E F Data Analysis (% Area Calculation) E->F

References

Application Notes & Protocols: The Use of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde as a versatile fragment in Fragment-Based Drug Discovery (FBDD). The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged structure in medicinal chemistry, notably for its role in kinase inhibition.[1][2][3][4] The incorporation of a reactive aldehyde "warhead" at the 2-position transforms this scaffold into a potent tool for covalent FBDD, enabling the discovery of high-quality starting points for potent and selective inhibitors against challenging drug targets.[5] This guide details the fragment's rationale, synthesis, characterization, and provides step-by-step protocols for its application in covalent fragment screening campaigns.

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The azaindole core is a bioisostere of indole and purine, capable of forming critical hydrogen bond interactions within the ATP-binding sites of many protein kinases.[2][4][6] This mimicry has led to the successful development of numerous kinase inhibitors.[2][4][6] Specifically, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) isomer offers a unique vector for substitution and a favorable property profile, making it an attractive core for FBDD.

By functionalizing this privileged scaffold with an aldehyde, we create a covalent fragment. The aldehyde acts as a moderately reactive electrophile, capable of forming reversible covalent bonds (Schiff bases) with nucleophilic lysine residues or irreversible bonds after a subsequent reduction step. This covalent approach offers distinct advantages in FBDD:

  • Tackling Difficult Targets: It allows for the potent inhibition of proteins with shallow or solvent-exposed binding sites, where traditional non-covalent fragments may not achieve sufficient affinity.[5][7]

  • Enhanced Potency and Duration: Covalent bond formation can lead to significantly increased potency and a prolonged duration of action.[7][8]

  • High Ligand Efficiency: Strong target engagement is achieved from a small molecular weight fragment, providing an excellent starting point for lead optimization.

The workflow for utilizing a covalent fragment like this compound is a multi-stage process that integrates chemical synthesis, reactivity assessment, and biophysical screening.

FBDD_Workflow cluster_0 Fragment Preparation cluster_1 Primary Screening Cascade cluster_2 Hit Validation & Characterization Synthesis Synthesis & Purification QC Quality Control (NMR, MS, Purity) Synthesis->QC Reactivity Reactivity Assay (GSH, Cys) QC->Reactivity Screening Biophysical Screen (e.g., Thermal Shift, NMR) Reactivity->Screening Proceed if reactivity is moderate Hit_Confirmation Hit Confirmation & Triage Screening->Hit_Confirmation Mass_Spec Intact Protein MS (Covalent Adduct) Hit_Confirmation->Mass_Spec X_Ray X-ray Crystallography (Binding Mode) Mass_Spec->X_Ray SAR Analogue Synthesis (SAR) X_Ray->SAR L_O Lead Optimization SAR->L_O Structure-Guided Optimization

Figure 1: General workflow for covalent fragment-based drug discovery.

Synthesis and Characterization of the Fragment

A reliable supply of high-purity fragment is paramount. While direct synthesis of this compound is not widely reported, two plausible and effective synthetic routes are proposed based on established heterocyclic chemistry.

Route A: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[9] While formylation of azaindoles can occur at C3, reaction conditions can be optimized to favor C2 formylation, or isomers can be separated chromatographically.

Route B: Oxidation of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

This route leverages a commercially available starting material for a direct and often high-yielding oxidation to the desired aldehyde.

Protocol 2.1: Synthesis via Oxidation
  • Dissolution: Dissolve (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Addition of Oxidant: Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) (1.2 eq) or Manganese Dioxide (MnO₂) (5-10 eq), in portions at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (for DMP) or by filtering the mixture through celite (for MnO₂). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Characterization

The identity and purity of the synthesized fragment must be rigorously confirmed.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure of this compound.
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Observed m/z matching the calculated exact mass [M+H]⁺.
Purity HPLC-UV/CAD≥95% purity.
Solubility Kinetic Solubility AssaySoluble in DMSO at ≥100 mM. Aqueous buffer solubility should be determined.

Application in Covalent FBDD: Protocols

The aldehyde group is a "tunable" warhead. It can form a reversible Schiff base with lysine residues. This reversibility can be advantageous in initial screening, and the covalent bond can be rendered irreversible later via reductive amination if desired. The primary goal of the screening phase is to identify fragments that bind specifically to the target protein.

Figure 2: Covalent reaction of the aldehyde fragment with a lysine residue.

Protocol 3.1: Thermal Shift Assay (TSA) for Primary Screening

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to detect ligand binding by measuring changes in protein thermal stability.[10][11][12][13] A binding event typically stabilizes the protein, resulting in an increased melting temperature (Tm).

  • Reagent Preparation:

    • Prepare a 10X stock of SYPRO Orange dye in DMSO.

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable, optimized buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of the fragment in 100% DMSO. Create a working plate by diluting to 500 µM in the assay buffer (final DMSO concentration should be ≤1%).

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 10 µL of the fragment working solution (final concentration: 250 µM).

    • Include controls: "protein + buffer" (no fragment) and "buffer only" (no protein).

    • Add 1 µL of 10X SYPRO Orange dye to all wells.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation.

    • A significant positive shift in Tm (ΔTm > 2 °C) compared to the "protein + buffer" control indicates a potential hit.

Protocol 3.2: Saturation Transfer Difference (STD) NMR for Hit Validation

STD-NMR is a powerful ligand-observed NMR technique that confirms direct binding and can provide epitope mapping information, even for weak binders.[9][14] It is ideal for validating hits from primary screens.

  • Sample Preparation:

    • Prepare a sample containing 10-20 µM of the target protein and 1 mM of the fragment in a deuterated buffer (e.g., 50 mM Phosphate buffer-d₁₁, 150 mM NaCl, pD 7.4). The total volume should be ~500 µL for a standard NMR tube.

    • Prepare a control sample containing only the fragment at 1 mM.

  • NMR Experiment Setup:

    • Acquire spectra on a spectrometer equipped with a cryoprobe (≥600 MHz is recommended).

    • Use a standard STD pulse sequence (e.g., stddiff.2).

    • Set the selective on-resonance irradiation frequency to a region where only protein resonances appear (~0.5 to -1.0 ppm).

    • Set the off-resonance frequency to a region devoid of any signals (~40 ppm).

    • Set the saturation time to 2 seconds.

  • Data Acquisition and Processing:

    • Acquire both on-resonance and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Analysis:

    • Signals present in the STD spectrum belong to the fragment and confirm binding.

    • The relative intensity of the signals in the STD spectrum indicates which protons of the fragment are in closest proximity to the protein surface.

Protocol 3.3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides the ultimate validation of fragment binding, revealing the precise binding location, orientation, and interactions with the protein.

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein under established conditions. Crystals must be robust and reproducible.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a concentration of 10-50 mM in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be kept below 10% if possible to avoid crystal damage.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

  • Structure Solution and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

    • If density is present, model the fragment into the density, including the covalent bond to the lysine residue if formed, and refine the structure.

    • Analyze the binding mode to identify key interactions (hydrogen bonds, hydrophobic contacts) that can be exploited for fragment growing or linking.

Screening_Cascade Library Covalent Fragment Library (incl. title compound) TSA Primary Screen: Thermal Shift Assay (TSA) Library->TSA NMR Hit Validation: STD-NMR TSA->NMR Potential Hits (ΔTm > 2°C) MS Covalent Validation: Intact Protein MS NMR->MS Confirmed Binders XRAY Structural Validation: X-ray Crystallography MS->XRAY Confirmed Covalent Adduct LeadOpt Structure-Guided Lead Optimization XRAY->LeadOpt High-Resolution Structure

Figure 3: A typical screening cascade for a covalent fragment.

Conclusion and Future Directions

This compound is a high-value fragment for covalent FBDD campaigns, particularly against protein kinases and other targets with accessible lysine residues. Its privileged core provides a well-validated anchor for generating specific, non-covalent interactions, while the aldehyde warhead enables potent target engagement through covalent bond formation. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and screen this fragment, facilitating the discovery of novel chemical probes and therapeutic starting points. Future work will focus on expanding the derivatization of the 6-azaindole core to build a library of related covalent fragments for broader screening applications.

References

Application Notes and Protocols for the Scalable Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde in Medicinal Chemistry

1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique structural and electronic properties, which allow it to act as a bioisostere of indole, have led to its incorporation into a multitude of clinically successful and investigational drug candidates. The 2-carbaldehyde derivative, this compound, serves as a critical building block for the synthesis of a diverse array of more complex molecules, including potent inhibitors of kinases, proteases, and other enzymes implicated in various diseases. The development of robust and scalable synthetic routes to this key intermediate is therefore of paramount importance to researchers and professionals in the pharmaceutical and biotechnology industries.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary, field-proven methods: the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine and the oxidation of 2-methyl-1H-pyrrolo[2,3-c]pyridine. The causality behind experimental choices, safety considerations for scale-up, and detailed, self-validating protocols are presented to ensure scientific integrity and practical applicability.

Method 1: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2][3] For 1H-pyrrolo[2,3-c]pyridine, the formylation preferentially occurs at the electron-rich C2 position of the pyrrole ring.

Causality of Experimental Choices:
  • Reagent Selection: The combination of DMF and POCl₃ is the most common and cost-effective choice for generating the Vilsmeier reagent. The electrophilicity of the resulting chloroiminium salt is sufficient to react with the moderately activated 7-azaindole ring.

  • Solvent: DMF often serves as both a reagent and a solvent, simplifying the reaction setup. However, for larger scale operations, the use of a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be advantageous for better temperature control and easier work-up.

  • Temperature Control: The formation of the Vilsmeier reagent is an exothermic process.[4] Therefore, it is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent uncontrolled temperature spikes and potential decomposition of the reagent. The subsequent formylation reaction is also exothermic and requires careful temperature management.

  • Work-up Procedure: The reaction is quenched by the addition of an aqueous base, such as sodium hydroxide or sodium carbonate, to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde. Careful control of the quench temperature is essential to avoid side reactions and ensure safe operation.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent 7_Azaindole 1H-pyrrolo[2,3-c]pyridine Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate 7_Azaindole->Iminium_Intermediate Controlled Temperature Product 1H-pyrrolo[2,3-c]pyridine -2-carbaldehyde Iminium_Intermediate->Product Hydrolysis Quench Aqueous Base (e.g., NaOH) Quench->Product

Caption: Workflow for the Vilsmeier-Haack formylation.

Quantitative Data Summary:
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
1H-pyrrolo[2,3-c]pyridine 1.0 equiv1.0 equiv
DMF 5-10 equiv3-5 equiv (or as co-solvent)
POCl₃ 1.1-1.5 equiv1.1-1.3 equiv
Reaction Temperature 0-25 °C5-15 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield 80-90%75-85%
Detailed Step-by-Step Protocol for Kilogram-Scale Synthesis:

Safety Precaution: The Vilsmeier-Haack reaction is exothermic and can lead to a thermal runaway if not properly controlled. The Vilsmeier reagent is also thermally unstable. A thorough risk assessment is mandatory before performing this reaction on a large scale. The reaction should be conducted in a well-ventilated fume hood or a designated reactor with appropriate temperature monitoring and emergency cooling capabilities. Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn at all times.

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with N,N-dimethylformamide (DMF, 3.0 L per kg of 7-azaindole). Begin agitation and cool the DMF to 0-5 °C using a cooling bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) to the cooled DMF via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent will form.

  • Substrate Addition: Once the addition of POCl₃ is complete, add 1H-pyrrolo[2,3-c]pyridine (1.0 kg, 1.0 equiv) portion-wise to the reaction mixture, maintaining the internal temperature below 15 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench: In a separate, appropriately sized reactor, prepare a solution of sodium hydroxide (2.0 equiv) in water (10 L). Cool this basic solution to 0-5 °C.

  • Controlled Quench: Slowly and carefully transfer the reaction mixture into the cold basic solution, ensuring the temperature of the quench mixture does not exceed 25 °C. This step is highly exothermic.

  • Product Isolation: After the quench is complete, stir the resulting slurry for 1-2 hours. The product will precipitate out of the solution. Collect the solid product by filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification Protocol (Recrystallization):

For pharmaceutical applications, further purification is often necessary. Recrystallization is a scalable and effective method.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water.

  • Procedure:

    • Suspend the crude this compound in a minimal amount of hot ethanol (or isopropanol) until it is fully dissolved.

    • Slowly add hot water to the solution until it becomes slightly turbid.

    • Add a small amount of hot ethanol (or isopropanol) to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Method 2: Oxidation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine

An alternative scalable route to this compound involves the oxidation of the corresponding 2-methyl derivative. This method is particularly useful if 2-methyl-1H-pyrrolo[2,3-c]pyridine is a more readily available or cost-effective starting material. Selenium dioxide (SeO₂) is a common and effective reagent for this transformation.[5][6][7]

Causality of Experimental Choices:
  • Oxidizing Agent: Selenium dioxide is a specific and reliable reagent for the oxidation of activated methyl groups, such as the one at the C2 position of the 7-azaindole ring, to the corresponding aldehyde.[8]

  • Solvent: A high-boiling point, inert solvent such as 1,4-dioxane or diglyme is typically used to facilitate the reaction, which often requires elevated temperatures.

  • Reaction Temperature: The oxidation with SeO₂ usually requires heating to achieve a reasonable reaction rate. The temperature is carefully controlled to minimize over-oxidation to the carboxylic acid.

  • Work-up and Purification: The work-up involves the removal of selenium byproducts, which can be achieved by filtration. The product is then isolated by extraction and can be purified by recrystallization.

Diagram of the Oxidation Workflow:

Oxidation_Workflow Start 2-Methyl-1H-pyrrolo [2,3-c]pyridine Oxidation Oxidation with SeO₂ in Dioxane Start->Oxidation Heat Filtration Filtration to remove Selenium byproducts Oxidation->Filtration Extraction Aqueous Work-up and Extraction Filtration->Extraction Purification Recrystallization Extraction->Purification Product 1H-pyrrolo[2,3-c]pyridine -2-carbaldehyde Purification->Product

References

Application Note: A Practical Guide to the In Vitro Profiling of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Derivatives of this core, particularly those elaborated from the 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde intermediate, have demonstrated significant therapeutic potential, notably as potent anticancer agents.[1][2][3] Their mechanisms of action often involve the inhibition of key cellular enzymes, such as protein kinases and tubulin polymerization.[1][3][4][5] This guide provides an in-depth framework and detailed protocols for the initial in vitro characterization of novel derivatives, empowering researchers in drug discovery to systematically evaluate their biological activity. We will cover foundational cell viability assays to determine cytotoxic potential and a robust, high-throughput compatible kinase inhibition assay to investigate a primary mechanism of action.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Foundation for Drug Discovery

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon of the indole ring. This substitution critically alters the molecule's hydrogen bonding capacity and electronic properties, often enhancing binding affinity and metabolic stability. The 2-carbaldehyde derivative serves as a versatile synthetic handle, allowing for the creation of diverse libraries of compounds through reactions like condensation, oxidation, or reductive amination.

Numerous studies have highlighted the potent biological activities of this scaffold. Derivatives have been successfully designed as inhibitors of key oncological targets, including:

  • Tubulin: Certain compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, mirroring the action of colchicine.[1][3]

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a known driver in many cancers. Pyrrolopyridine derivatives have been developed as potent FGFR inhibitors.[4]

  • Other Kinases: The scaffold is prevalent in inhibitors targeting a wide range of kinases, including TNIK and those involved in inflammatory pathways like PDE4B.[5][6]

Caption: Core structure and key diversification points.

Foundational Assays: Assessing Cellular Impact

The first critical step in evaluating a new compound library is to determine its effect on cell viability and proliferation. This provides a quantitative measure of cytotoxicity and is the basis for calculating the half-maximal inhibitory concentration (IC₅₀), a key parameter for structure-activity relationship (SAR) studies.

Principle of Tetrazolium Reduction Assays

Cell viability can be effectively measured by assessing the metabolic activity of a cell population.[7] Tetrazolium salt reduction assays are colorimetric methods that rely on the action of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium compound into a colored formazan product.[8] While MTT is a classic choice, its formazan product is insoluble, requiring an additional solubilization step.[8] We recommend the XTT assay, which produces a water-soluble formazan, thereby simplifying the workflow and improving reproducibility.[9][10] The amount of colored product is directly proportional to the number of metabolically active cells.

Protocol 1: XTT Cell Viability Assay

This protocol details the steps to determine the IC₅₀ of test compounds against a cancer cell line (e.g., HeLa, MCF-7).

Materials:

  • Test Compounds (this compound derivatives) dissolved in DMSO to create 10 mM stock solutions.

  • Cancer cell line of interest (e.g., HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent).[9]

  • 96-well flat-bottom cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette and sterile tips.

  • Microplate spectrophotometer capable of reading absorbance at 450-490 nm.[10]

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of the test compounds in complete medium. A common starting point is a 2X working concentration series from 200 µM down to ~1 nM.

    • Scientist's Note: The final DMSO concentration in the well should be kept below 0.5% to avoid solvent-induced toxicity. Prepare a "vehicle control" using medium with the same final DMSO concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the appropriate wells. Include "cells + vehicle" (0% inhibition) and "medium only" (background) controls.

    • Incubate for 48-72 hours.

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[11]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Monitor the color change in the vehicle control wells.

    • Rationale: Incubation time is critical. It must be long enough to generate a robust signal but short enough to remain within the linear range of the assay.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure the formazan color is evenly distributed.

    • Measure the absorbance at 475 nm using a microplate reader.[9]

    • Data Normalization:

      • Subtract the average absorbance of the "medium only" wells from all other readings.

      • Calculate the percentage of viability for each compound concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100

    • IC₅₀ Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

XTT_Workflow cluster_workflow XTT Assay Workflow cluster_principle Assay Principle A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Add Compound Dilutions (Dose-response) B->C D 4. Incubate 48-72h (Allow treatment effect) C->D E 5. Add XTT Reagent D->E F 6. Incubate 2-4h (Color development) E->F G 7. Read Absorbance (475 nm) F->G H 8. Analyze Data (Calculate IC50) G->H Live Metabolically Active Cell Mito Mitochondrial Dehydrogenases Live->Mito Dead Dead Cell XTT_reagent XTT (Yellow, Soluble) Dead->XTT_reagent No Reaction XTT_reagent->Mito Reduction Formazan Formazan (Orange, Soluble) Mito->Formazan

Caption: Experimental workflow and principle of the XTT assay.

Mechanistic Deep Dive: Target-Specific Kinase Inhibition

Given that kinase inhibition is a primary mechanism for many pyrrolopyridine compounds, a direct, cell-free in vitro kinase assay is essential for mechanistic validation and lead optimization.[12][13] These assays quantify the direct interaction between the inhibitor and its purified enzyme target.

Rationale for Luminescence-Based Kinase Assays

Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[14] Assay methods can measure either substrate phosphorylation or, more commonly, ATP consumption. Luminescence-based assays that quantify the amount of ATP remaining after a kinase reaction are highly sensitive, rapid, and amenable to high-throughput screening.[15] In this format, high kinase activity leads to low ATP levels and a dim signal. Conversely, a potent inhibitor prevents ATP consumption, resulting in high ATP levels and a bright luminescent signal.[15]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence)

This protocol describes a generalized method for determining the IC₅₀ of a compound against a purified protein kinase.

Materials:

  • Purified, active protein kinase (e.g., FGFR1, from a commercial vendor).

  • Specific peptide or protein substrate for the kinase.

  • Kinase assay buffer (optimized for the specific kinase, typically containing MgCl₂).

  • Adenosine Triphosphate (ATP), high purity.

  • Test Compounds (10 mM in DMSO).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates (for luminescence).

  • Luminometer.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 4X compound dilution series in kinase buffer.

    • Prepare a 4X ATP solution. Scientist's Note: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[16][17] This ensures the assay is sensitive to ATP-competitive inhibitors. Using excessively high ATP concentrations can lead to an underestimation of inhibitor potency.

  • Assay Reaction: (Perform in a 20 µL final volume in a 384-well plate)

    • Add 5 µL of the 4X compound dilutions to the appropriate wells. Include "vehicle" (DMSO) controls for 0% and 100% inhibition.

    • Add 10 µL of the 2X kinase/substrate solution to all wells except the 100% inhibition control (which measures background).

    • Rationale: Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[18]

    • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Data Normalization:

      • Let RLU_test be the reading from a test well.

      • Let RLU_high be the average of the 0% inhibition controls (vehicle + enzyme).

      • Let RLU_low be the average of the 100% inhibition controls (vehicle, no enzyme).

      • Calculate % Inhibition: % Inhibition = 100 * (RLU_test - RLU_high) / (RLU_low - RLU_high)

    • IC₅₀ Determination: Plot % Inhibition against the log of compound concentration and fit the data using non-linear regression as described in Protocol 1.

Kinase_Assay cluster_principle Luminescence Assay Principle cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction ATP1 High ATP Kinase1 Active Kinase ATP1->Kinase1 ADP1 High ADP Kinase1->ADP1 ATP_Low Low ATP Remaining ADP1->ATP_Low Signal1 Low Luminescence ATP_Low->Signal1 ATP2 High ATP Kinase2 Inhibited Kinase ATP2->Kinase2 ADP2 Low ADP Kinase2->ADP2 ATP_High High ATP Remaining ADP2->ATP_High Signal2 High Luminescence ATP_High->Signal2

Caption: Principle of the luminescence-based kinase inhibition assay.

Data Presentation: Kinase Selectivity Profile

A crucial part of inhibitor characterization is determining its selectivity. The IC₅₀ values against a panel of related and unrelated kinases should be determined and presented clearly.

Compound IDTarget Kinase (IC₅₀, nM)Off-Target Kinase 1 (IC₅₀, nM)Off-Target Kinase 2 (IC₅₀, nM)Selectivity Ratio (Off-Target 1 / Target)
LEAD-001 15850>10,00056.7
LEAD-002 2501,200>10,0004.8
Ref. Cpd 22455,2002.0

Advanced Considerations & Troubleshooting

  • Compound Solubility: Ensure compounds remain soluble in the final assay medium. Precipitated compounds can cause artifacts and inaccurate results. If solubility is an issue, consider modifying the assay buffer (with caution not to inhibit the enzyme) or reducing the highest tested concentration.

  • Compound Interference: Test compounds can interfere with the assay readout directly (e.g., by quenching luminescence or having intrinsic color). Always run a control where the compound is added after the reaction is stopped to check for such interference.

  • Mechanism of Action (MOA): The generalized protocol is for determining IC₅₀. To understand how the compound inhibits (e.g., ATP-competitive, non-competitive), further kinetic studies are required, typically by measuring IC₅₀ values at varying ATP concentrations.[16]

Conclusion

The protocols outlined in this guide provide a robust, validated starting point for the in vitro characterization of novel this compound derivatives. By systematically assessing cellular cytotoxicity with the XTT assay and then probing a primary mechanism with a direct kinase inhibition assay, researchers can efficiently generate the critical data needed to build structure-activity relationships, identify promising lead candidates, and drive drug discovery programs forward.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a critical building block for novel therapeutics.[1][2] This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles, designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Core Principles: The Vilsmeier-Haack Reaction

The most reliable and widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole), using a substituted amide and an acid chloride. The key to troubleshooting this synthesis lies in understanding the mechanism and the factors that influence it.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A formamide, typically N,N-dimethylformamide (DMF), reacts with a dehydrating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich C2 position of the 6-azaindole pyrrole ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5]

Vilsmeier_Haack_Mechanism reactant reactant reagent_node reagent_node intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Azaindole 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Azaindole->Iminium_Intermediate Electrophilic Attack Aldehyde 1H-pyrrolo[2,3-c]pyridine- 2-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis Hydrolysis Aqueous Work-up (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Answer: Low yield is the most frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Cause A: Incomplete Formation or Degradation of the Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent is sensitive to moisture. Any water present in the DMF or glassware will consume the POCl₃, preventing the formation of the active electrophile. The reagent is also thermally sensitive and can decompose if the initial formation is not properly temperature-controlled.

    • Solution:

      • Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.

      • Add POCl₃ dropwise to the DMF at 0 °C (ice bath). A mild exotherm is expected, but the internal temperature should not be allowed to rise significantly.

  • Cause B: Poor Reactivity of the Substrate.

    • Explanation: While the pyrrole ring of 6-azaindole is electron-rich, the pyridine nitrogen is electron-withdrawing, which can slightly deactivate the system compared to indole. If the reaction conditions are too mild (low temperature, short reaction time), the conversion may be incomplete.

    • Solution:

      • After the initial formation of the Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature and then gently heat it. Monitor the reaction progress by Thin Layer Chromatography (TLC). A final temperature between 40-60 °C is often optimal.

      • Increase the reaction time. Some reactions may require several hours to reach completion.

  • Cause C: Sub-optimal Stoichiometry.

    • Explanation: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Conversely, a large excess can sometimes lead to the formation of colored, difficult-to-remove polymeric byproducts.

    • Solution: A common starting point is to use 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to the 6-azaindole. If conversion remains low, a modest increase to 2.0 equivalents can be attempted.

Troubleshooting_Yield problem problem check check solution solution start Low Yield check_sm Starting Material (SM) on TLC? start->check_sm check_purity Reagent/Solvent Purity Check check_sm->check_purity Yes check_workup Work-up pH & Extraction OK? check_sm->check_workup No check_temp Reaction Temp & Time Check check_purity->check_temp sol_purity Use Anhydrous Reagents/Solvents check_purity->sol_purity sol_temp Increase Temp/Time Monitor by TLC check_temp->sol_temp sol_stoich Increase Vilsmeier Reagent (1.5-2.0 eq) check_temp->sol_stoich sol_workup Adjust pH to 8-9 Use appropriate solvent check_workup->sol_workup

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My work-up is messy, and I'm losing product during purification. What is an optimized protocol?

Answer: The work-up is critical for this reaction. The goal is to hydrolyze the iminium intermediate and neutralize the highly acidic reaction mixture without degrading the product.

  • Explanation: The reaction mixture contains phosphoric acid and HCl byproducts. Pouring it into water is highly exothermic. The product's solubility can also be problematic. This compound has both a basic nitrogen (pyridine) and a weakly acidic N-H (pyrrole), making its solubility pH-dependent.

  • Optimized Work-up and Purification Protocol:

    • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This neutralizes the acid in situ and controls the exotherm.

    • pH Adjustment: After the initial quench, check the pH of the aqueous slurry. Adjust it to pH 8-9 using more base. At this pH, the product is typically a neutral, free-base solid that will precipitate out of the solution.

    • Isolation: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried. If the product remains in solution or forms an oil, it must be extracted.

    • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The pyridine nitrogen can sometimes cause emulsification; adding brine (saturated NaCl solution) can help break up emulsions.

    • Purification: The crude product can be purified by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) or by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

Question 3: I see a major byproduct on my TLC that is more polar than my starting material. What could it be?

Answer: While formylation at the C2 position is electronically favored, side reactions can occur under certain conditions.

  • Potential Byproduct: 3-formyl Isomer.

    • Explanation: Although less likely, some formylation can occur at the C3 position. This is a common issue in the Vilsmeier-Haack formylation of indoles.[6][7] The 3-formyl isomer would likely have a different polarity and can be identified by careful spectroscopic analysis (¹H NMR, NOESY).

    • Control/Minimization: Reaction temperature is a key factor. Side reactions are often minimized by running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Ensure the Vilsmeier reagent is formed at 0 °C before adding the 6-azaindole.

  • Potential Byproduct: N-formylation.

    • Explanation: The pyrrole nitrogen can potentially be formylated, although this is generally reversible and less common for the Vilsmeier-Haack reaction itself.

    • Control/Minimization: This is usually not a persistent byproduct, as the N-formyl group is often labile and may be cleaved during aqueous work-up.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials & Reagents:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq). Place the flask under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMF (serving as both reagent and solvent, approx. 5-10 mL per gram of starting material) via syringe. Cool the solution to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir at 0 °C for 30 minutes after the addition is complete. The solution may become a thick slurry.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 50% EtOAc/Hexanes as eluent). The product spot should be more polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C. Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

  • Neutralization & Extraction: Stir for 30 minutes. Adjust the pH to ~8 with additional NaHCO₃ if necessary. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure this compound.

Experimental_Workflow step step action action checkpoint checkpoint output output A Setup: Dry Glassware + 6-Azaindole (1 eq) B Add Anhydrous DMF Cool to 0 °C A->B C Add POCl₃ (1.5 eq) dropwise at 0 °C B->C D Warm to RT, then heat to 50 °C C->D E Monitor by TLC D->E F Quench on Ice/ Sat. NaHCO₃ E->F G Extract with EtOAc (3x) F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for the synthesis.

Data Summary

The following table provides a general comparison of reaction conditions based on established principles for Vilsmeier-Haack reactions on similar heterocyclic systems.[6][7][8]

ParameterCondition A (Standard)Condition B (Optimized for stubborn reactions)Rationale
POCl₃ (eq.) 1.2 - 1.51.5 - 2.0Increased equivalents can drive the reaction to completion if starting material reactivity is low.
Temperature 40 - 50 °C60 - 70 °CHigher temperature increases reaction rate but may also increase byproduct formation.
Time 2 - 4 hours4 - 12 hoursExtended time ensures maximum conversion.
Expected Yield 60 - 75%70 - 85%Optimized conditions aim to maximize the conversion of the starting material.

References

Purification challenges of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Applications Team

Welcome to the technical support guide for 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. As a key building block in the synthesis of pharmacologically active agents, its purity is paramount.[1][2] This guide provides in-depth, experience-driven answers to common purification challenges, helping you optimize your workflow, improve yield, and ensure the highest analytical quality for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties and storage conditions for this compound?

A1: this compound is typically a solid at room temperature. Due to the reactivity of the aldehyde functional group and potential sensitivity of the azaindole core, long-term stability is a key consideration. For optimal integrity, the compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[3]

Q2: My crude material from a Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine is a dark, oily residue. Is this normal?

A2: Yes, this is a common observation. The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (typically from POCl₃ and DMF), which is a powerful electrophile.[4][5] The reaction and subsequent aqueous work-up can generate colored impurities and residual reagents that result in a dark, crude product. The key is not the appearance of the crude material, but the implementation of a robust purification strategy to isolate the clean, typically off-white to yellow solid product.

Q3: Can I use recrystallization as the sole method for purifying this compound?

A3: While recrystallization is an excellent final polishing step, it is often insufficient as the sole method for purifying the crude product from synthesis. Crude mixtures frequently contain impurities with similar polarities and crystallization properties. A multi-step approach, typically involving column chromatography followed by recrystallization, is the most reliable strategy to achieve high purity (>96%).[6][7]

Q4: Is this compound acidic or basic? How does this affect my work-up and purification?

A4: The 1H-pyrrolo[2,3-c]pyridine core contains both a weakly acidic N-H proton on the pyrrole ring (pKa ~11.9 predicted) and a weakly basic pyridine nitrogen.[3] This amphoteric nature is critical. During aqueous work-up, adjusting the pH can help remove certain impurities. For chromatography, the basic pyridine moiety can interact strongly with the acidic silanols on the surface of standard silica gel, leading to peak tailing and potential yield loss.[7][8]

Troubleshooting Guide: Column Chromatography

This section addresses the most common issues encountered during the chromatographic purification of this compound.

Issue 1: Low Yield and/or Poor Separation on a Silica Gel Column

Poor recovery or co-elution of impurities is a frequent challenge. The flowchart below provides a systematic approach to diagnosing and solving the problem.

G A Problem: Low Yield / Poor Separation B TLC Analysis Shows Streaking or Tailing? A->B C YES B->C D NO B->D E Potential Cause: Strong interaction with acidic silica gel. C->E H Potential Cause: Poor solvent choice or gradient. D->H F Solution 1: Add a basic modifier to eluent. (e.g., 0.5-1% Triethylamine or Pyridine) E->F G Solution 2: Use a different stationary phase. (e.g., Neutral Alumina or Deactivated Silica) E->G I Solution: Systematically screen solvent systems via TLC. (Hexane/EtOAc, DCM/MeOH) H->I J Potential Cause: Column overloading or improper loading. H->J K Solution: Use a larger column or less material. Perform dry loading for better resolution. J->K

Caption: Troubleshooting Decision Tree for Column Chromatography.

In-Depth Explanation:
  • Cause: Interaction with Acidic Silica: The pyridine nitrogen in your molecule can form strong hydrogen bonds or acid-base interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[7][8] This causes a portion of the molecules to "stick" and elute much slower than the main band, resulting in significant tailing and, in severe cases, irreversible adsorption and yield loss.

    • Solution - Basic Modifier: Adding a small amount of a competitive base like triethylamine (TEA) to your mobile phase neutralizes the most acidic sites on the silica, leading to a more symmetrical peak shape and improved recovery.[7]

    • Solution - Alternative Stationary Phase: For highly sensitive compounds, switching to neutral or basic alumina can prevent degradation and strong adsorption altogether.[7][8]

  • Cause: Improper Solvent System: If the polarity of your eluent is too high, your compound and impurities will elute too quickly (low Rf) with no separation. If it's too low, the compound may not move at all. An ideal TLC Rf value for the target compound is between 0.25 and 0.35 to ensure good separation on the column.

    • Solution - Systematic Screening: Test various solvent systems. Common starting points for azaindole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[7] See the table below for recommended systems.

Issue 2: Persistent Impurities After a Single Chromatography Run

Even after careful chromatography, you may see stubborn impurities in your NMR or LC-MS analysis.

  • Cause: Unreacted Starting Material or Reagents: The starting material (1H-pyrrolo[2,3-c]pyridine) or byproducts from the Vilsmeier reagent formation can persist.

    • Solution - Pre-Chromatography Aqueous Wash: Before concentrating your crude reaction mixture, perform a thorough work-up. Washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic residues like phosphoric acid derivatives from the POCl₃ quench.

  • Cause: Co-eluting Isomeric Impurities: Formylation reactions on azaindole scaffolds can sometimes yield small amounts of other isomers (e.g., formylation at the C3 position).[][10][11] These isomers often have very similar polarities, making them difficult to separate.

    • Solution 1 - Orthogonal Chromatography: If a standard silica column fails, a different separation principle is needed. Consider reversed-phase (C18) column chromatography, where separation is based on hydrophobicity rather than polarity.[7]

    • Solution 2 - Recrystallization: This is often the most effective way to remove small amounts of close-eluting impurities. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one where your desired product has high solubility when hot and low solubility when cold, while the impurity remains in the mother liquor.

Recommended Purification Protocols

Workflow: A Multi-Step Purification Strategy

For achieving the highest purity, a sequential approach is recommended. This ensures that impurities are removed based on different physicochemical properties at each stage.

G A Crude Reaction Mixture (in Organic Solvent, e.g., DCM/EtOAc) B Step 1: Aqueous Work-up - Wash with sat. NaHCO₃ - Wash with Brine A->B C Step 2: Column Chromatography (See Protocol Below) B->C D Purity Check (TLC/LCMS) C->D E Step 3: Recrystallization (e.g., from EtOAc/Hexanes) D->E Impurities Present F Final Product (>96% Purity) D->F Pure E->F G Mother Liquor (Contains Impurities) E->G

Caption: Recommended Multi-Step Purification Workflow.

Protocol 1: Flash Column Chromatography

This protocol provides a robust starting point for purifying gram-scale quantities of the title compound.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexanes).[8]

    • Pour the slurry into the column and pack it uniformly using positive pressure or by tapping the column gently.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to the solution.

    • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.[8]

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, starting with 20% EtOAc in Hexanes and gradually increasing to 50-60% EtOAc.

    • Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified aldehyde.

Data Table: Recommended Chromatography Conditions
Stationary PhaseMobile Phase SystemModifier (if needed)Typical ApplicationReference
Silica GelHexanes / Ethyl Acetate (Gradient)0.5% TriethylamineGeneral purpose, good for removing less polar impurities.[12]
Silica GelDichloromethane / Methanol (Gradient)0.5% TriethylamineEffective for more polar impurities.[6][7]
Neutral AluminaHexanes / Ethyl Acetate (Gradient)NoneRecommended if degradation or strong adsorption is observed on silica.[7][8]
Reversed-Phase C18Water / Acetonitrile (Gradient)0.1% Formic Acid or TFAOrthogonal separation for removing persistent, similarly polar impurities.[7]

References

Overcoming solubility issues with 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide expert advice on overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound, an analog of 7-azaindole, is anticipated to be a crystalline solid with poor aqueous solubility. Its heterocyclic structure, while containing nitrogen atoms capable of hydrogen bonding, is largely aromatic and rigid, contributing to strong crystal lattice energy that must be overcome for dissolution. Like many heterocyclic aldehydes, it is expected to be more soluble in polar aprotic organic solvents than in water or nonpolar solvents.

Q2: In which organic solvents should I first attempt to dissolve the compound?

Based on data for the parent scaffold, 7-azaindole, we recommend starting with polar aprotic solvents. The solubility of 7-azaindole is highest in solvents like Tetrahydrofuran (THF) and acetone.[1] Good solubility is also expected in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). For applications requiring a more volatile or protic solvent, alcohols such as methanol and ethanol are viable options, although the solubility may be lower.[1]

Q3: Is the solubility of this compound dependent on pH?

Yes, its solubility is expected to be highly pH-dependent. The pyrrolopyridine core contains a basic pyridine nitrogen. In acidic conditions (low pH), this nitrogen will be protonated, forming a salt which is significantly more water-soluble than the neutral form.[2][3][4] Therefore, for aqueous solutions, adjusting the pH to be acidic is a primary strategy to increase solubility.

Q4: I've dissolved the compound in DMSO for my biological assay, but it precipitates when I add it to my aqueous buffer. Why is this happening and what can I do?

This is a common issue known as "precipitation upon dilution" and is a classic example of a kinetic solubility problem.[2] While your compound is soluble in 100% DMSO, the sudden change to a highly aqueous environment causes it to crash out of solution. To mitigate this, you should:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay.[5][6]

  • Use a co-solvent: Adding a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer can help to keep the compound in solution.[7][8]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution to gradually introduce the compound to the aqueous environment.[5]

  • Check for compound stability in your media: Components in your cell culture media, such as salts and proteins, can sometimes contribute to precipitation.

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a structured approach to diagnosing and solving common solubility issues encountered during your experiments.

Problem 1: The compound will not dissolve in the chosen organic solvent.
  • Step 1: Verification of Solvent Polarity.

    • Rationale: The choice of solvent is critical. If you started with a non-polar solvent, it is unlikely to be effective.

    • Action: Switch to a polar aprotic solvent such as DMSO, DMF, or THF.

  • Step 2: Application of Physical Dissolution Aids.

    • Rationale: Gentle heating and sonication can provide the energy needed to overcome the crystal lattice energy of the solid.

    • Action: Gently warm the solution (e.g., to 30-40°C) and/or place it in a sonicator bath. Be cautious with heating as it can degrade some compounds.[9]

  • Step 3: Assessment of Compound Purity.

    • Rationale: Impurities can sometimes affect solubility.

    • Action: If possible, check the purity of your compound (e.g., by HPLC or NMR). If impurities are present, purification may be necessary.

Problem 2: The compound precipitates out of an aqueous solution over time.
  • Step 1: pH Verification and Adjustment.

    • Rationale: For weakly basic compounds, maintaining an acidic pH is crucial for solubility. The pH of your solution may be drifting over time.

    • Action: Re-measure the pH of your solution. If it has increased, re-adjust it to the desired acidic pH. Consider using a buffer with a stronger buffering capacity.[10]

  • Step 2: Temperature Control.

    • Rationale: Solubility is temperature-dependent. If your solution is being stored at a lower temperature than it was prepared at, the compound may precipitate.

    • Action: Store the solution at the temperature it will be used at. If it must be stored cold, you may need to gently warm and mix it before use.

  • Step 3: Consideration of Supersaturation.

    • Rationale: You may have created a supersaturated solution, which is thermodynamically unstable and will tend to precipitate over time.[11]

    • Action: Determine the thermodynamic (equilibrium) solubility to ensure you are working with a stable solution. A protocol for this is provided in the "Experimental Protocols" section.

Data Summary Table

Solvent ClassRecommended SolventsExpected SolubilityRationale & Comments
Polar Aprotic DMSO, DMF, THF, AcetoneHighThese solvents are excellent at dissolving a wide range of organic molecules. DMSO and DMF are good for high-concentration stock solutions. THF and acetone are more volatile options.[1]
Polar Protic Methanol, EthanolModerateThe hydroxyl group can interact with the compound, but solubility is generally lower than in polar aprotic solvents.[1] Useful when a protic solvent is required for a reaction.
Aqueous Acidified Water/Buffers (pH < 5)Moderate to High (pH-dependent)Protonation of the pyridine nitrogen at low pH significantly increases water solubility.[2][3]
Non-Polar Hexane, TolueneVery LowThe polar nature of the compound makes it poorly soluble in non-polar solvents.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol is for preparing a high-concentration stock solution for use in biological assays or as a starting point for further dilutions.

  • Calculate the required mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the calculated mass into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add DMSO: Add the required volume of high-purity, anhydrous DMSO to the vial.[9]

  • Dissolve: Vortex the vial until the compound is fully dissolved. If necessary, use gentle warming (37°C water bath) or sonication to aid dissolution.[9]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[12]

Protocol 2: pH-Dependent Aqueous Solubilization

This protocol is for preparing an aqueous solution of the compound for applications where organic solvents are not desirable.

  • Prepare acidic buffers: Prepare a series of aqueous buffers with pH values ranging from 2 to 7 (e.g., citrate or phosphate buffers).[10]

  • Add the compound: Add a known excess of this compound to a small volume of each buffer.

  • Equilibrate: Shake or stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.[2]

  • Separate the solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Measure the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Determine the optimal pH: The buffer in which the highest concentration of the compound is measured is the optimal pH for aqueous solubility.

Protocol 3: Determination of Kinetic and Thermodynamic Solubility

This protocol allows you to experimentally determine the solubility of your compound in a specific buffer system.

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[1][4]

    • In a 96-well plate, add your aqueous buffer of interest.

    • Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be low, e.g., 1-2%).[4]

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.[2]

    • Measure the amount of precipitate formed using a nephelometer (measures light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via HPLC-UV.[1][13]

  • Thermodynamic (Equilibrium) Solubility:

    • Add an excess of the solid compound to your aqueous buffer of interest.[11]

    • Shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

    • Periodically take samples, separate the solid, and measure the concentration of the dissolved compound.

    • Equilibrium is reached when the concentration of the dissolved compound no longer increases over time. This final, stable concentration is the thermodynamic solubility.[11]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Encountered solvent_choice Is the compound in an appropriate organic solvent? (e.g., DMSO, DMF) start->solvent_choice no_solvent No solvent_choice->no_solvent No yes_solvent Yes solvent_choice->yes_solvent Yes dissolution_aids Apply physical aids (sonication, gentle warming) no_solvent->dissolution_aids aqueous_issue Is the issue in an aqueous solution? yes_solvent->aqueous_issue still_insoluble Still Insoluble dissolution_aids->still_insoluble end_success Solubility Issue Resolved dissolution_aids->end_success If dissolved check_purity Check compound purity still_insoluble->check_purity If aids fail check_purity->end_success If pure end_fail Consult further with a formulation specialist check_purity->end_fail If impure yes_aqueous Yes aqueous_issue->yes_aqueous Yes check_ph Check and adjust pH to be acidic (pH < 5) yes_aqueous->check_ph precipitation_over_time Does it precipitate over time? check_ph->precipitation_over_time check_temp Check for temperature fluctuations precipitation_over_time->check_temp Yes precipitation_over_time->end_success No, stable now check_supersaturation Consider supersaturation. Determine thermodynamic solubility. check_temp->check_supersaturation check_supersaturation->end_success

Caption: Troubleshooting workflow for solubility issues.

Caption: Effect of pH on the solubility of a weakly basic compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this valuable heterocyclic building block.

Introduction to the Synthesis

This compound, also known as 6-azaindole-2-carbaldehyde, is a key intermediate in the synthesis of various biologically active compounds. The most common and effective method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of the electron-rich 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring of the 6-azaindole.[3]

This guide will walk you through the intricacies of this reaction, from reagent preparation to product purification, with a focus on practical, actionable advice to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[2] It is ideal for the synthesis of this compound because the 1H-pyrrolo[2,3-c]pyridine core is an electron-rich heterocycle, making it susceptible to electrophilic substitution by the Vilsmeier reagent.[3] This method is generally high-yielding and uses readily available and relatively inexpensive reagents.[1]

Q2: At which position on the 1H-pyrrolo[2,3-c]pyridine ring does formylation occur?

For 1H-pyrrolo[2,3-c]pyridine, formylation preferentially occurs at the C2 position of the pyrrole ring. This is because the C2 position is the most electron-rich and sterically accessible site for electrophilic attack.[3]

Q3: What are the key reagents and their roles in this reaction?

  • 1H-pyrrolo[2,3-c]pyridine (Starting Material): The heterocyclic substrate that undergoes formylation.

  • N,N-Dimethylformamide (DMF): Serves as both the solvent and the precursor to the Vilsmeier reagent.[4]

  • Phosphorus oxychloride (POCl₃): The activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent (chloroiminium salt).[3][5]

  • Aqueous Base (e.g., NaOH, NaHCO₃): Used during the workup to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.[6]

Q4: How do I prepare and handle the Vilsmeier reagent safely?

The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold DMF.[4] This is an exothermic reaction that releases HCl gas, so it must be performed in a well-ventilated fume hood. The reagent is moisture-sensitive and should be used immediately after preparation.

Q5: What are the typical reaction conditions (temperature, time)?

The reaction is usually carried out at a low temperature (0-5 °C) during the addition of POCl₃ and the substrate. The reaction mixture is then allowed to warm to room temperature or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. Reaction times can vary from a few hours to overnight, depending on the substrate's reactivity and the reaction temperature.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific experimental setup and desired scale.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the starting material).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 - 1.5 equivalents) dropwise to the DMF via the dropping funnel over 30-60 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Substrate Addition: After the addition of POCl₃ is complete, stir the mixture at 0 °C for another 30 minutes. Then, add a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DMF or DCM dropwise to the reaction mixture.

  • Reaction Progression: Once the substrate addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring it onto crushed ice.

  • Hydrolysis and Neutralization: Add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to the quenched mixture with vigorous stirring until the pH is basic (pH 8-9). This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents: 1H-pyrrolo[2,3-c]pyridine Anhydrous DMF POCl3 setup Set up dry glassware under Nitrogen reagents->setup vilsmeier Form Vilsmeier Reagent: Add POCl3 to DMF at 0 °C setup->vilsmeier addition Add Substrate Solution at 0 °C vilsmeier->addition heating Heat Reaction Mixture (e.g., 40-60 °C) addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench with Ice monitoring->quench Reaction Complete hydrolysis Hydrolyze with Base quench->hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction purification Purify by Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material.1. Use anhydrous DMF and fresh POCl₃. Ensure all glassware is flame-dried. 2. Increase the reaction temperature or extend the reaction time. Monitor by TLC/LC-MS. 3. Check the purity of the 1H-pyrrolo[2,3-c]pyridine starting material.
Formation of Multiple Products 1. Over-reaction or side reactions at higher temperatures. 2. Diformylation or formylation at other positions. 3. N-formylation of the pyrrole nitrogen.1. Lower the reaction temperature. 2. Use a milder formylating agent or carefully control the stoichiometry of the Vilsmeier reagent. 3. N-formyl products are generally unstable and can be hydrolyzed during basic workup. Ensure complete hydrolysis.
Product is Difficult to Purify 1. Presence of highly polar impurities. 2. Product is highly polar and streaks on the silica gel column. 3. Co-elution with starting material or byproducts.1. Perform an aqueous wash of the organic layer before chromatography. 2. Use a more polar eluent system or consider reverse-phase chromatography. Adding a small amount of a polar solvent like methanol to the eluent can help. 3. Optimize the eluent system for better separation. Consider using a different stationary phase for chromatography.
Low Yield After Workup 1. Incomplete hydrolysis of the iminium salt. 2. Product loss during extraction due to its polarity. 3. Decomposition of the product during workup or purification.1. Ensure the pH is sufficiently basic during the workup and allow adequate time for hydrolysis. 2. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with NaCl may improve extraction efficiency. 3. Avoid excessive heat during concentration and purification.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents analyze_impurities Identify Impurities (NMR, MS) start->analyze_impurities check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_workup Optimize Workup (Hydrolysis, Extraction) check_conditions->check_workup Conditions OK optimize_chroma Optimize Chromatography (Eluent, Stationary Phase) analyze_impurities->optimize_chroma Impurities Identified consider_recrys Consider Recrystallization optimize_chroma->consider_recrys Chromatography Insufficient

Caption: A logical approach to troubleshooting common synthesis issues.

Analytical Characterization

Accurate characterization of the product is crucial for confirming its identity and purity.

Technique Expected Observations for this compound
¹H NMR - Aldehyde proton (CHO) signal around δ 9.5-10.0 ppm (singlet). - Aromatic protons of the pyridine and pyrrole rings in the range of δ 7.0-9.0 ppm. - NH proton of the pyrrole ring as a broad singlet at high chemical shift (δ > 11 ppm), which is D₂O exchangeable.[8][9]
¹³C NMR - Carbonyl carbon of the aldehyde group around δ 180-190 ppm. - Aromatic carbons in the range of δ 110-150 ppm.[8][9]
IR Spectroscopy - A strong C=O stretching vibration for the aldehyde group around 1650-1680 cm⁻¹. - N-H stretching vibration around 3200-3400 cm⁻¹.[8]
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₆N₂O, MW: 146.15 g/mol ).[10]

References

Technical Support Center: A Researcher's Guide to Handling 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (also known as 6-azaindole-2-carbaldehyde). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot common challenges and ensure the integrity of your experimental outcomes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field.

PART 1: FAQs - Storage, Stability, and Handling

This section addresses the most common inquiries regarding the fundamental properties and handling of this compound. Proper storage and handling are critical first steps to success in any downstream application.

Question 1: My solid this compound has changed color from off-white to yellow or brown. Is it still usable?

Answer:

A color change is a common visual indicator of potential degradation. While a slight yellowing may not significantly impact reactivity in all cases, a pronounced yellow to brown discoloration suggests the formation of impurities. The primary culprits are oxidation and polymerization, which are often initiated by exposure to air and light.[1]

  • Causality: The pyrrole ring is electron-rich and susceptible to oxidation. The aldehyde functional group can also be oxidized to the corresponding carboxylic acid, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.[2] Furthermore, aldehydes can undergo self-condensation or polymerization over time, leading to colored oligomeric impurities.[3] This process is exacerbated by exposure to light and atmospheric oxygen.

  • Recommendation: Before use, it is imperative to assess the purity of the discolored material. A quick check by Thin Layer Chromatography (TLC) against a retained, properly stored sample is recommended. If significant impurities are detected, purification by column chromatography or recrystallization is advised. For critical applications, such as in late-stage drug development, using a fresh, pure batch is the most prudent course of action.

Question 2: What are the optimal storage conditions for this compound?

Answer:

To maintain the integrity and reactivity of this compound, stringent storage conditions are necessary. The compound's sensitivity to environmental factors dictates the following best practices:

ParameterRecommendationRationale
Temperature 2-8°C or -20°C for long-term storageReduces the rate of potential decomposition reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the electron-rich pyrrole ring and the aldehyde.
Light Amber vial or protection from lightPrevents photo-initiated degradation pathways.[1]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis and potential side reactions.[5]
Question 3: I observe a new, less polar spot on TLC after leaving my solution of the aldehyde in a chlorinated solvent on the bench. What could it be?

Answer:

The observation of a new, less polar spot is a red flag for a self-condensation reaction, likely an aldol condensation.[6][7] This is particularly prevalent if the solvent contains traces of acid or base, or if the solution is exposed to light and air for an extended period.

  • Mechanism: Two molecules of the aldehyde can react with each other in an aldol-type reaction. The enolizable nature of the aldehyde allows one molecule to act as a nucleophile and attack the carbonyl of a second molecule. The resulting aldol adduct can then dehydrate to form a conjugated, often colored, and less polar dimeric impurity.

  • Preventative Measures:

    • Use Freshly Prepared Solutions: Do not store solutions of the aldehyde for extended periods.

    • Solvent Purity: Use high-purity, anhydrous solvents. Be aware that older bottles of chlorinated solvents like dichloromethane can accumulate acidic impurities.

    • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere to minimize air exposure, which can initiate radical pathways leading to decomposition.

Below is a diagram illustrating the potential degradation pathways.

A This compound B 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid A->B Oxidation (O2, light) C Aldol Adduct A->C Self-Condensation (trace acid/base) E Polymeric Material A->E Polymerization (light, heat) D Dehydrated Dimer C->D Dehydration

Caption: Potential degradation pathways for this compound.

Question 4: My NMR spectrum shows broad peaks for the aldehyde. What could be the issue?

Answer:

Broadening of peaks in the NMR spectrum of this compound can be attributed to several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. This can be an issue if the compound was synthesized using metal catalysts that were not completely removed.

  • Aggregation: In certain solvents, especially at higher concentrations, molecules can aggregate through hydrogen bonding or π-stacking, leading to broader signals. Diluting the sample or acquiring the spectrum at a higher temperature can often resolve this.

  • Chemical Exchange: If there is a slow chemical exchange process occurring, such as proton exchange of the N-H proton of the pyrrole ring with trace water in the solvent, this can lead to broadening of the N-H and adjacent C-H signals.

PART 2: Troubleshooting Guide for Common Reactions

This section provides insights into common issues encountered during synthetic transformations involving this compound.

Section 2.1: Vilsmeier-Haack Formylation to Synthesize the Aldehyde

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like 1H-pyrrolo[2,3-c]pyridine. However, regioselectivity and purification can be challenging.

  • Problem: Low yield of the desired 2-carbaldehyde isomer and formation of other isomers.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While the 2-position of the pyrrole ring is generally the most nucleophilic, formylation can also occur at other positions, particularly the 3-position, depending on the reaction conditions and any directing groups present on the pyrrolopyridine core.

    • Solution:

      • Control Temperature: Perform the addition of the Vilsmeier reagent at a low temperature (e.g., 0-5 °C) to enhance selectivity.

      • Stoichiometry: Use a modest excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents). A large excess can lead to di-formylation or other side reactions.

      • Protecting Groups: If regioselectivity is a persistent issue, consider the use of a protecting group on the pyrrole nitrogen to modulate the electronic properties and direct the formylation.

Section 2.2: Reductive Amination

Reductive amination is a cornerstone reaction for converting the aldehyde into valuable amine building blocks.

  • Problem: Low conversion of the aldehyde or stalling of the reaction.

    • Causality: The formation of the intermediate imine or enamine can be slow, or the reducing agent may be incompatible with the reaction conditions or other functional groups.

    • Solution:

      • Pre-formation of the Imine: For less reactive amines, it can be beneficial to pre-form the imine before adding the reducing agent. This is often achieved by stirring the aldehyde and amine together, sometimes with a dehydrating agent like molecular sieves, before introducing the hydride.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions which can catalyze imine formation. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic and requires careful handling.

      • pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 5-6) is often optimal for imine formation without causing significant degradation of the reactants.

  • Problem: Formation of a dialkylated amine or reduction of the aldehyde to an alcohol.

    • Causality: If a primary amine is used, the resulting secondary amine can sometimes react with another molecule of the aldehyde to form a tertiary amine. Direct reduction of the aldehyde to the alcohol can compete with the reductive amination pathway, especially if the reducing agent is added before imine formation is complete.

    • Solution:

      • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the desired product over dialkylation.

      • Controlled Addition: Add the reducing agent portion-wise to the mixture of the aldehyde and amine to maintain a low concentration of the hydride, which disfavors direct aldehyde reduction.

The workflow for troubleshooting a reductive amination is outlined below.

A Reductive Amination: Low Conversion B Check Reactant Purity A->B C Optimize Imine Formation A->C D Evaluate Reducing Agent A->D H Reaction Successful B->H E Pre-form imine with dehydrating agent C->E F Adjust pH to 5-6 C->F G Switch to STAB or NaBH(OAc)3 D->G E->H F->H G->H

Caption: Troubleshooting workflow for reductive amination.

Section 2.3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These reactions are fundamental for converting the aldehyde into alkenes.

  • Problem: The reaction is sluggish, or the starting aldehyde is recovered.

    • Causality: The electron-withdrawing nature of the pyridine ring can slightly deactivate the aldehyde carbonyl towards nucleophilic attack. More significantly, the acidity of the N-H proton on the pyrrole ring can interfere with strongly basic ylides.

    • Solution:

      • Choice of Base: For a standard Wittig reaction, a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide is often required to generate the ylide. If the N-H proton is interfering, using an excess of the base may be necessary to deprotonate both the phosphonium salt and the pyrrole nitrogen.

      • HWE Reaction: The Horner-Wadsworth-Emmons reaction, using a phosphonate ester, often proceeds under milder basic conditions (e.g., NaH, K2CO3) and can be more tolerant of acidic protons. The resulting phosphate byproduct is also water-soluble, simplifying purification.

      • Protect the N-H: In particularly challenging cases, protecting the pyrrole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent interference and improve yields.

PART 3: Purification Pitfalls and Solutions

Purification of this polar, potentially sensitive aldehyde can be a significant hurdle.

  • Issue: The compound streaks on a silica gel column, leading to poor separation and low recovery.

    • Causality: The basic nitrogen of the pyridine ring and the polar N-H of the pyrrole can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to tailing and irreversible adsorption.

    • Solution:

      • Deactivate the Silica: Pre-treating the silica gel with a solution of triethylamine in the eluent (typically 1-2%) can neutralize the acidic sites and improve chromatography.

      • Use a Different Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

      • Reversed-Phase Chromatography: If the compound and its impurities have suitable solubility, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be very effective.

PART 4: Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution
  • Preparation: Before opening, allow the container of this compound to warm to room temperature in a desiccator to prevent moisture condensation.

  • Inert Atmosphere: Handle the solid in a glove box or under a stream of argon or nitrogen.

  • Weighing: Quickly weigh the desired amount and transfer it to a dry flask equipped with a magnetic stir bar and a septum.

  • Dissolution: Add anhydrous solvent (e.g., DMF, DMSO, or DCM) via a dry syringe.

  • Storage of Solution: If the solution must be stored, even for a short period, it should be kept under an inert atmosphere, protected from light, and refrigerated. For longer-term storage, flash-freezing the solution in liquid nitrogen and storing at -80°C is an option, though freshly prepared solutions are always preferred.

Protocol 2: Example Reductive Amination Protocol with Troubleshooting

This protocol describes a typical reductive amination using a primary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) is added the primary amine (1.1 eq) followed by acetic acid (1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours. Troubleshooting: If TLC or LC-MS shows incomplete imine formation, add 4Å molecular sieves and continue stirring for an additional 2-4 hours.

  • Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added in portions over 15 minutes. The reaction is then stirred at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Troubleshooting: If the reaction stalls, a gentle warming to 40°C may be beneficial. If the alcohol byproduct is observed, ensure the STAB is added after imine formation is largely complete.

  • Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or basic alumina.

PART 5: References

  • Cole-Parmer. (n.d.). Tech Info - Aldol Condensation. Retrieved from --INVALID-LINK--

  • Sathee Forum. (2024). Explain the self and cross Aldol Condensation reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Self-condensation. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Gupton, J. T., et al. (2010). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Journal of Organic Chemistry, 75(19), 6530–6539.

  • ECHA. (n.d.). Pyridine-2-carbaldehyde - Registration Dossier. Retrieved from --INVALID-LINK--

  • Capot Chemical. (2025). MSDS of 1H-Pyrrolo[2,3-C]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Guidechem. (2024). How is Pyrrole-2-carboxaldehyde synthesized and applied?. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - pyridine-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). 1H-pyrrolo[2, 3-b]pyridine-2-carbaldehyde, min 97%, 1 gram. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI). Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI). Retrieved from --INVALID-LINK--

  • ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Retrieved from --INVALID-LINK--

  • ProQuest. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from --INVALID-LINK--

  • PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde 95%. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). ChemInform Abstract: Deformylation of Indole and Azaindole-3-carboxaldehydes Using Anthranilamide and Solid Acid Heterogeneous Catalyst via Quinazolinone Intermediate. Retrieved from --INVALID-LINK--

  • PubMed Central. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2021). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from --INVALID-LINK--

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl-. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Sciences. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from --INVALID-LINK--

  • Wilkes University. (n.d.). Orlando Poster Holly. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrrolo 2,3-b pyridine-5-carbaldehyde. Retrieved from --INVALID-LINK--

References

Technical Support Center: NMR Analysis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (5-azaindole-2-carbaldehyde). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and interpret your data with confidence.

This guide is structured as a series of frequently asked questions (FAQs) that address common and complex issues encountered during the NMR analysis of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Basics - Sample Preparation and Expected Spectrum

Question 1: I am preparing a sample of this compound for the first time. What is a standard protocol for sample preparation and what should I expect for the ¹H and ¹³C NMR spectra?

Answer:

Proper sample preparation is critical for acquiring a high-quality NMR spectrum. For a routine ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

Recommended Solvents:

  • CDCl₃ (Deuterated Chloroform): A good starting point for many organic molecules. However, be aware that the acidic impurity (DCl) can sometimes cause broadening of exchangeable protons like the N-H.[2]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for dissolving polar compounds and often sharpens N-H signals due to its hydrogen bond accepting nature. The residual water peak can be significant if the solvent is not dry.

  • Acetone-d₆: Another good option for polar analytes.

Experimental Protocol: Standard Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[3]

  • Mixing: Gently vortex the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[1][4]

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[4]

  • Labeling: Label your NMR tube clearly before submitting it for analysis.

Expected NMR Spectral Data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Rationale / Notes
Aldehyde-H9.5 - 10.1s~185Aldehyde protons are highly deshielded and typically appear as singlets if there are no adjacent protons.[5][6]
Pyrrole N-H11.0 - 12.5 (in DMSO-d₆)br s-The chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet.[7]
Pyrrole H-37.2 - 7.5s or d~125-130Coupled to the aldehyde proton over 4 bonds (small J) or the N-H proton.
Pyridine H-48.8 - 9.1s or d~145-150Typically the most downfield pyridine proton due to its position relative to the nitrogen.
Pyridine H-67.8 - 8.1d~130-135Coupled to H-7.
Pyridine H-78.4 - 8.7d~140-145Coupled to H-6.
Aldehyde C=O--190 - 200Carbonyl carbons of aldehydes have a characteristic downfield shift.[5]
Section 2: Common Spectroscopic Problems and Solutions

Question 2: My aldehyde proton peak at ~10 ppm is broad or has a strange shape. What could be the cause?

Answer:

Broadening of the aldehyde proton signal can stem from several factors. The underlying cause is often related to chemical exchange processes occurring on the NMR timescale.

Potential Causes and Troubleshooting Steps:

  • Chemical Exchange with Trace Water: The aldehyde proton, while not as acidic as a carboxylic acid proton, can undergo slow exchange with trace amounts of water in the NMR solvent, leading to peak broadening.

    • Solution: Use fresh, high-purity deuterated solvent. Storing solvents over molecular sieves can help minimize water content.

  • Oxidation to Carboxylic Acid: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the sample is not pure or has been stored for a long time.[8] The resulting carboxylic acid proton appears much further downfield (11-13 ppm) and is typically very broad. The presence of even a small amount of this impurity can sometimes affect the lineshape of the aldehyde peak through exchange.

    • Solution: Re-purify your sample using chromatography. Confirm the presence of a carboxylic acid by checking for a broad peak in the 11-13 ppm region and a carbonyl signal around 160-170 ppm in the ¹³C NMR spectrum.

  • Aggregation/Dimerization: At high concentrations, heterocyclic molecules can form aggregates or dimers in solution through intermolecular interactions like hydrogen bonding.[9] This can lead to multiple chemical environments and peak broadening.

    • Solution: Acquire the spectrum at a lower concentration. If the peak sharpens upon dilution, aggregation was likely the issue.

Question 3: The peaks in the aromatic region of my spectrum are overlapping, making it difficult to assign the pyridine and pyrrole protons. How can I resolve these signals?

Answer:

Signal overlap in the aromatic region is a common challenge with polycyclic aromatic compounds. Here is a systematic approach to resolving these signals:

Troubleshooting Workflow for Signal Overlap

G start Overlapping Aromatic Signals solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent Different anisotropic effects can shift proton signals temp Variable Temperature (VT) NMR solvent->temp If overlap persists cosy Acquire 2D COSY Spectrum temp->cosy If overlap persists hsqc Acquire 2D HSQC Spectrum cosy->hsqc Identify ¹H-¹H correlations (neighboring protons) hmbc Acquire 2D HMBC Spectrum hsqc->hmbc Correlate protons to directly attached carbons end Complete Signal Assignment hmbc->end Correlate protons to carbons 2-3 bonds away

Caption: Workflow for resolving overlapping NMR signals.

Detailed Explanations:

  • Change of Solvent: Switching to a solvent with a different magnetic anisotropy, like benzene-d₆, can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts or ASIS), often resolving overlapping signals.[10] Pyridine-d₅ is another option that can interact specifically with the molecule.

  • Variable Temperature (VT) NMR: If rotamers or other conformational isomers are present, acquiring the spectrum at a higher temperature can sometimes coalesce the different signals into a single, sharp peak.[10]

  • 2D NMR Spectroscopy: This is the most powerful method for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). This will help you trace the connectivity within the pyridine ring (H-6 to H-7).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the aldehyde proton should show a correlation to C-2 and C-3 of the pyrrole ring, providing a crucial starting point for assigning the rest of the molecule.

Question 4: I see a broad singlet around 11-12 ppm in my DMSO-d₆ sample, but I'm not sure if it's my N-H proton. How can I confirm this?

Answer:

Confirming the identity of an exchangeable proton like an N-H is a straightforward process.

Protocol: D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of your sample in DMSO-d₆.

  • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The N-H proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly decrease in intensity.[10] This confirms the assignment.

Section 3: Advanced Topics

Question 5: Could tautomerism be an issue for this compound, and how would it affect the NMR spectrum?

Answer:

Tautomerism is a valid consideration for many heterocyclic systems.[9][10] For 1H-pyrrolo[2,3-c]pyridine, the primary tautomeric equilibrium involves the migration of the pyrrole proton. While the aromatic form is generally the most stable, the existence of other tautomers in equilibrium could lead to the appearance of minor sets of signals or peak broadening if the exchange rate is intermediate on the NMR timescale.

Logical Diagram of Potential Tautomerism

Caption: Potential tautomeric equilibrium.

If you suspect tautomerism is occurring, variable temperature (VT) NMR can be a powerful diagnostic tool. Changing the temperature can shift the equilibrium or alter the rate of exchange, leading to observable changes in the spectrum, such as the sharpening or coalescing of peaks.

Question 6: My sample is dissolved in a buffered aqueous solution, and the chemical shifts seem to vary. Why is this happening?

Answer:

The nitrogen atoms in the pyrrolopyridine ring system are basic and can be protonated at low pH. The chemical shifts of protons near these nitrogen atoms are highly sensitive to the protonation state of the ring.

Impact of pH:

  • Low pH (Acidic): Protonation of the pyridine nitrogen will cause a significant downfield shift of the adjacent protons (H-4, H-6, and H-7) due to the increased positive charge and inductive effects.

  • High pH (Basic): The molecule will be in its neutral form.

  • pH near pKa: If the pH of the solution is close to the pKa of the pyridine nitrogen, you may observe two sets of signals (for the protonated and deprotonated forms) or broad peaks if the proton exchange is at an intermediate rate.

It is crucial to control and report the pH of your solution when working with aqueous samples of this compound to ensure reproducibility.[8]

References

Technical Support Center: Strategies to Enhance the Stability of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to address the stability challenges frequently encountered with this compound and to provide field-proven strategies to mitigate degradation. Our focus is on not just what to do, but why certain experimental choices are critical for success.

Introduction: The Duality of Reactivity and Instability

This compound, an isomer of the more common 7-azaindole scaffold, is a valuable building block in medicinal chemistry. Its utility stems from the reactive aldehyde group, which serves as a synthetic handle for constructing complex molecular architectures. However, this inherent reactivity is also the source of its instability. The electron-rich pyrrole ring, the pyridine nitrogen, and the electrophilic aldehyde functionality create a molecule susceptible to several degradation pathways. This guide will provide a structured, question-and-answer-based approach to troubleshoot and enhance the stability of this compound throughout its lifecycle in your lab – from synthesis and purification to storage and use in subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Degradation

Q1: My freshly purified this compound is showing signs of discoloration (e.g., turning yellow or brown) and has developed a complex NMR spectrum upon storage. What is happening?

A1: This is a classic sign of degradation. This compound is prone to several degradation pathways, primarily oxidation and polymerization, especially when exposed to air, light, and residual acidic or basic impurities.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid). This process can be accelerated by atmospheric oxygen and trace metal impurities. The presence of the electron-rich pyrrole ring can also make the molecule susceptible to oxidative degradation.

  • Polymerization/Self-Condensation: Aldehydes can undergo self-condensation reactions (aldol-type reactions), particularly in the presence of acid or base catalysts, leading to the formation of colored, higher molecular weight oligomers and polymers. The pyrrole ring itself can also be prone to polymerization under acidic conditions.

  • Discoloration: The formation of conjugated oligomers and oxidation products often leads to the observed discoloration.

Troubleshooting Workflow for Degradation Identification:

To diagnose the specific degradation pathway, we recommend the following analytical approach:

  • NMR Spectroscopy: Acquire a new ¹H NMR spectrum of the degraded sample. Look for the disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new broad signals in the aromatic region, which could indicate polymerization. A new, broad signal downfield may indicate the formation of a carboxylic acid.

  • LC-MS Analysis: This is a powerful tool to identify degradation products. You will likely observe a peak corresponding to the mass of the oxidized carboxylic acid and potentially a series of peaks corresponding to oligomers.

  • FT-IR Spectroscopy: In the case of oxidation, you will observe the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency.

Section 2: Proactive Stabilization Strategies - Storage and Handling

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: Proper storage is the most critical first step in preventing degradation. Based on the known reactivity of heterocyclic aldehydes, we recommend the following multi-pronged approach:

Storage ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric oxygen, a key reagent in oxidation.[1]
Light Amber vial or stored in the darkProtects the molecule from photolytic degradation pathways.
Purity High purity (>97%)Impurities, especially residual acid, base, or metal catalysts from synthesis, can accelerate degradation.

Detailed Storage Protocol:

  • Purification: Ensure the compound is of the highest possible purity before long-term storage.

  • Inert Atmosphere: Place the solid compound in a vial. Flush the vial with a gentle stream of argon or nitrogen for several minutes to displace all air.

  • Sealing: Securely seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For frequent use, a vial with a septum cap is advisable, but care should be taken to minimize atmospheric exposure during each use.

  • Light Protection: Wrap the vial in aluminum foil or use an amber-colored vial.

  • Cold Storage: Place the sealed and protected vial in a -20°C or -80°C freezer.

Logical Flow for Optimal Storage:

Start Freshly Purified Aldehyde Inert Flush with Inert Gas (Ar or N2) Start->Inert Minimize Oxygen Seal Seal in Amber Vial Inert->Seal Prevent Re-exposure Freeze Store at ≤ -20°C Seal->Freeze Slow Kinetics End Stable Compound Freeze->End

Caption: Workflow for optimal storage of this compound.

Section 3: Chemical Stabilization During Synthesis and Workup

Q3: I suspect my compound is degrading during purification. Are there any additives I can use to improve its stability in solution?

A3: Yes, incorporating a radical scavenger during workup and purification can be highly effective, especially if you suspect oxidative degradation is a primary concern.

  • Butylated Hydroxytoluene (BHT): BHT is a common and effective radical scavenger that can prevent autoxidation.[2][3] It is generally non-interfering in many subsequent reactions and can often be removed during final purification.

Experimental Protocol for BHT Addition:

  • During Workup: After quenching your reaction, add a small amount of BHT (e.g., 0.01-0.1 mol%) to the organic extract before solvent removal.

  • During Chromatography: If you are performing column chromatography, you can pre-treat your silica gel with a dilute solution of BHT in the eluent. Alternatively, add a small amount of BHT to the solvent mixture used to dissolve your crude product before loading it onto the column.

  • Solvent Storage: Ensure that the solvents you are using (especially ethers like THF and diethyl ether) are free of peroxides, as these can initiate oxidation.

Q4: Can I use a protecting group strategy to enhance stability, particularly if I need to perform reactions on other parts of the molecule?

A4: Absolutely. Protecting the aldehyde as an acetal is an excellent strategy to prevent both oxidation and unwanted side reactions of the aldehyde. The diethyl acetal is a common choice due to its stability and relatively mild deprotection conditions.

Experimental Protocol for Diethyl Acetal Protection:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of anhydrous ethanol and toluene.

  • Reagents: Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water with toluene drives the reaction to completion. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography. The acetal is significantly more stable than the aldehyde.

Deprotection: The acetal can be readily cleaved to regenerate the aldehyde by treatment with a mild aqueous acid (e.g., 1M HCl in THF).

Workflow for Acetal Protection/Deprotection:

Aldehyde Unstable Aldehyde Acetal Stable Acetal Aldehyde->Acetal Protection (EtOH, p-TSA) Reaction Further Synthesis Steps Acetal->Reaction Stable Intermediate Final_Aldehyde Regenerated Aldehyde Acetal->Final_Aldehyde Deprotection (aq. HCl) Reaction->Acetal Product

Caption: Acetal protection strategy for stabilizing the aldehyde.

Section 4: Troubleshooting Synthesis and Purification

Q5: During the synthesis of this compound, I am observing significant side product formation and low yields. What are the likely causes?

A5: The synthesis of this and related azaindoles can be challenging. Common issues include:

  • Over-reaction or Side Reactions: The Vilsmeier-Haack formylation is a common method for introducing the aldehyde group. However, the reaction conditions can be harsh and may lead to the formation of side products if not carefully controlled. In some cases, challenges in deprotection steps of protecting groups on the pyrrole nitrogen can lead to side reactions.[4]

  • Residual Catalysts: Trace amounts of palladium or other metal catalysts from preceding cross-coupling reactions can promote degradation during workup and purification.

  • pH Sensitivity: The pyrrolopyridine core is sensitive to both strong acids and bases. Exposure to extreme pH during workup can lead to decomposition.

Troubleshooting Table for Synthesis and Purification:

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction or degradation during workup.Optimize reaction time and temperature. Use a buffered aqueous solution (pH ~7-8) for workup.
Multiple Spots on TLC Side product formation or degradation on silica gel.Use a milder formylating agent if possible. For purification, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[5]
Product Darkens on Column On-column degradation.Run the column quickly and consider adding BHT to the eluent. Minimize exposure of the column to strong light.
Persistent Impurities Co-eluting byproducts.Re-crystallization after column chromatography can be an effective final purification step.

This technical support guide provides a foundational understanding of the stability challenges associated with this compound and offers practical, evidence-based strategies to mitigate these issues. By implementing these protocols and understanding the underlying chemical principles, researchers can enhance the reliability of their experiments and the quality of their results.

References

How to avoid byproduct formation with 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Synthetic Applications

Welcome to the technical support center for 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic aldehydes and have compiled this guide to address common challenges and help you navigate potential pitfalls in your experiments. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and maximize the yield and purity of your desired products.

Understanding the Reactivity of this compound

This compound, also known as 6-azaindole-2-carbaldehyde, is a valuable intermediate in medicinal chemistry due to the prevalence of the azaindole scaffold in pharmacologically active molecules. The aldehyde functionality at the 2-position of the pyrrole ring is the primary site of reactivity, participating in a wide range of transformations including:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the primary alcohol.

  • Reductive amination to form substituted amines.

  • Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

  • Condensation reactions with various nucleophiles.

However, the electronic nature of the fused pyridine ring and the pyrrole nitrogen can influence the reactivity of the aldehyde and the stability of the entire molecule, sometimes leading to undesired side reactions. This guide will provide troubleshooting for the most common issues encountered.

Troubleshooting Guide & FAQs

Issue 1: Oxidation of the Aldehyde to a Carboxylic Acid

Question: I am attempting a reaction with this compound, but I am observing a significant amount of the corresponding carboxylic acid byproduct. How can I prevent this?

Answer:

The oxidation of the aldehyde to a carboxylic acid is a common byproduct, especially if the reaction is exposed to air for extended periods or if certain reagents are not sufficiently pure. The pyrrolo[2,3-c]pyridine ring system can be susceptible to oxidative conditions.

Root Causes and Preventative Measures:

  • Air Oxidation: The aldehyde can be sensitive to atmospheric oxygen, particularly at elevated temperatures or in the presence of metal catalysts.

    • Solution: Perform your reactions under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use to remove dissolved oxygen.

  • Peroxide Contamination in Solvents: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage, which are also strong oxidizing agents.

    • Solution: Always use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides before use, especially with older solvent bottles.

  • Reagent-Mediated Oxidation: Some reagents, even if not explicitly "oxidants," can facilitate oxidation. For example, certain bases in the presence of air can promote this side reaction.

    • Solution: Use high-purity reagents. If using a base, consider deoxygenating the reaction mixture before and during its addition.

Experimental Protocol: Inert Atmosphere Technique

A general protocol for running a reaction under an inert atmosphere is as follows:

  • Drying the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool in a desiccator.

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).

  • Purging: Use a needle connected to the inert gas line and a second needle as an outlet to purge the flask for several minutes.

  • Solvent Addition: Add degassed solvents via a cannula or a syringe.

  • Reagent Addition: Add reagents as solids or solutions via a syringe or a solids addition funnel under a positive flow of inert gas.

Issue 2: Self-Condensation and Polymerization

Question: My reaction mixture is turning dark, and I am isolating a complex mixture of high molecular weight species instead of my desired product. What is causing this?

Answer:

Aldehydes, particularly those without α-hydrogens on an sp3 carbon, can be prone to self-condensation or polymerization under certain conditions. For this compound, which lacks enolizable protons adjacent to the aldehyde, a Cannizzaro-type reaction or other base-catalyzed condensation pathways can occur.

Root Causes and Preventative Measures:

  • Strong Basic Conditions: The use of strong bases (e.g., NaOH, KOH) can induce a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid.[1]

    • Solution: If a base is required, opt for milder, non-nucleophilic organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). Control the stoichiometry of the base carefully.

  • Elevated Temperatures: High reaction temperatures can promote self-condensation and polymerization pathways.

    • Solution: Run the reaction at the lowest effective temperature. Consider starting at 0 °C or even lower and slowly warming to room temperature.

  • High Concentration: High concentrations of the aldehyde can increase the rate of bimolecular side reactions.

    • Solution: Perform the reaction under more dilute conditions. If your substrate is added to a solution of other reagents, add it slowly via a syringe pump to maintain a low instantaneous concentration.

Troubleshooting Flowchart for Condensation Issues

G start Dark Reaction Mixture/ Polymeric Byproducts cond1 Are strong inorganic bases (NaOH, KOH) used? start->cond1 sol1 Switch to milder organic bases (Et3N, DIPEA). Control stoichiometry. cond1->sol1 Yes cond2 Is the reaction run at elevated temperature? cond1->cond2 No end Improved Reaction Outcome sol1->end sol2 Lower the reaction temperature. Consider starting at 0 °C. cond2->sol2 Yes cond3 Is the aldehyde concentration high? cond2->cond3 No sol2->end sol3 Use more dilute conditions. Employ slow addition of the aldehyde. cond3->sol3 Yes cond3->end No sol3->end

Caption: Troubleshooting condensation and polymerization.

Issue 3: Incomplete Conversion in Wittig-type Reactions

Question: I am performing a Wittig reaction to form an alkene from this compound, but the reaction is sluggish and gives low yields. How can I improve this?

Answer:

The electrophilicity of the aldehyde carbonyl is a key factor in the success of a Wittig reaction. The electron-donating nature of the pyrrole ring can slightly reduce the reactivity of the aldehyde compared to simple aromatic aldehydes.

Root Causes and Preventative Measures:

  • Ylide Reactivity: The choice of the phosphonium ylide is crucial. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require harsher conditions, leading to decomposition of the starting material.[2][3]

    • Solution: For a less reactive aldehyde, a more reactive, non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium salt) is often more effective.

  • Base Selection: The base used to generate the ylide is critical. Incomplete deprotonation of the phosphonium salt will lead to low concentrations of the active ylide.

    • Solution: Use a sufficiently strong base to fully deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can impede the reaction.

    • Solution: If possible, choose a less sterically hindered ylide. Ensure the reaction is given adequate time to proceed to completion.

Optimized Wittig Reaction Conditions

ParameterRecommendation for this compoundRationale
Ylide Type Non-stabilized or semi-stabilizedTo overcome the potentially reduced electrophilicity of the aldehyde.
Base n-BuLi, NaHMDS, KHMDSEnsures complete and rapid formation of the reactive ylide.
Solvent Anhydrous THF, Diethyl EtherAprotic solvents that are compatible with strong bases and ylides.
Temperature -78 °C to room temperatureYlide generation is often performed at low temperatures, followed by warming after aldehyde addition.
Issue 4: Side Reactions in Reductive Amination

Question: During the reductive amination of this compound, I am observing the formation of the corresponding alcohol and/or dialkylated amine byproducts. How can I favor the desired mono-alkylated product?

Answer:

Reductive amination is a powerful tool, but controlling the reaction to achieve selective mono-alkylation can be challenging. The formation of the alcohol byproduct arises from the reduction of the starting aldehyde before it can form an imine with the amine. Dialkylation occurs when the product secondary amine reacts further with the aldehyde.

Root Causes and Preventative Measures:

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH4), can reduce the aldehyde directly, especially under acidic conditions.

    • Solution: Use a milder reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

  • Reaction Conditions: A one-pot procedure where the aldehyde, amine, and reducing agent are mixed together can sometimes lead to aldehyde reduction.

    • Solution: Consider a two-step procedure. First, form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like MgSO4 or molecular sieves), and then add the reducing agent.

  • Stoichiometry: An excess of the aldehyde or prolonged reaction times can favor the formation of the dialkylated product.

    • Solution: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the formation of the mono-alkylated product. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.

Reaction Pathway Diagram for Reductive Amination

G cluster_0 Desired Pathway cluster_1 Side Reactions Aldehyde Aldehyde Imine Imine/Iminium Ion Aldehyde->Imine + Amine - H2O Amine Primary Amine Product Desired Secondary Amine Imine->Product [H] Alcohol Alcohol Byproduct Dialkylated Tertiary Amine Byproduct Aldehyde_side Aldehyde Aldehyde_side->Alcohol [H] Product_side Secondary Amine Product_side->Dialkylated + Aldehyde, [H]

Caption: Desired vs. side reactions in reductive amination.

Purification Strategies

Effective purification is critical for obtaining your final product in high purity. For derivatives of 1H-pyrrolo[2,3-c]pyridine, a combination of techniques may be necessary.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying these compounds.

    • Solvent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity can be fine-tuned based on the specific product.

    • Tailing: The basic nitrogen of the pyridine ring can cause tailing on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to obtain sharper peaks.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique electronic and physical properties of these aza-indole structures can present specific challenges during purification. This document synthesizes field-proven insights and established chemical principles to help you navigate these complexities, ensuring high purity and yield for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of this compound class.

Q1: My this compound analog is degrading on my silica gel column. What is causing this and how can I prevent it?

A: This is a frequent issue stemming from the inherent properties of both the silica gel and the aza-indole scaffold. The silica surface is acidic due to the presence of silanol (Si-OH) groups. The pyridine nitrogen in your scaffold is basic and can interact strongly with these acidic sites, leading to significant peak tailing or, in more severe cases, decomposition, especially if the molecule is sensitive. The aldehyde group can also be susceptible to reactions on the acidic stationary phase.

Mitigation Strategies:

  • Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v) to your eluent. This deactivates the acidic silanol groups, preventing strong interactions and subsequent degradation.

  • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel for particularly sensitive compounds. Alternatively, commercially available deactivated silica gels can be employed.

  • Protect the Pyrrole Nitrogen: If the synthesis allows, protecting the pyrrole N-H with a group like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) can increase stability and reduce interactions with the silica gel.[1] These electron-withdrawing groups decrease the basicity of the entire ring system.[1]

Q2: I am struggling with a persistent impurity that has a very similar Rf to my product. What are my options?

A: Co-elution is a common challenge, particularly with impurities generated during synthesis, such as unreacted starting material or isomers.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/acetone or dichloromethane/methanol system.[2] Different solvents interact differently with your compound and the impurity, which can often improve separation.

  • Employ a Different Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. Reverse-phase chromatography (C18) is an excellent alternative, as it separates compounds based on hydrophobicity rather than polarity, which can be very effective at resolving polar isomers or impurities.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization is a powerful technique for removing small amounts of closely-eluting impurities.[3] Experiment with various solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

Q3: My purified compound is a persistent, sticky oil. How can I induce crystallization?

A: Many heterocyclic compounds initially present as oils or amorphous solids. Inducing crystallization is key for obtaining a stable, easy-to-handle solid and for final purification.

Techniques to Induce Crystallization:

  • Solvent Trituration: Add a small amount of a non-polar solvent in which your compound is poorly soluble (like hexanes, pentane, or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. The high energy input from scratching can initiate nucleation.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and allow it to evaporate slowly in a loosely capped vial.

  • Anti-Solvent Addition: Dissolve the oil in a good solvent (e.g., ethanol or acetone) and slowly add an anti-solvent (e.g., cold water or hexanes) dropwise until turbidity persists. Let the solution stand, preferably in the cold, to allow crystals to form.

  • Seed Crystals: If you have even a minuscule amount of solid material from a previous batch, adding a "seed crystal" to a supersaturated solution can trigger crystallization.

Q4: My compound is synthesized via a Vilsmeier-Haack reaction. What specific impurities should I be looking for?

A: The Vilsmeier-Haack reaction is a standard method to install the 2-carbaldehyde group onto the 1H-pyrrolo[2,3-c]pyridine core.[4][5] While effective, it can generate specific side products.

Common Vilsmeier-Haack Impurities:

  • Unreacted Starting Material: The parent 1H-pyrrolo[2,3-c]pyridine. This is typically less polar than your aldehyde product.

  • Over-formylated or Side-Reacted Products: Depending on the substrate, formylation might occur at other positions on the ring.

  • Hydrolyzed Vilsmeier Reagent Byproducts: Residual salts from the workup can often be removed with an aqueous wash, but some organic residues may persist.

  • Dimerized Products: Under certain conditions, side reactions can lead to dimers or other complex structures.

Purification often requires careful column chromatography to separate the polar aldehyde product from the less polar starting material and other potential byproducts.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography

Flash chromatography is the workhorse for purifying these analogs. However, success depends on a systematic approach to method development and troubleshooting.

Symptom Analysis and Solutions
SymptomProbable Cause(s)Recommended Solution(s)
Severe Tailing/Streaking 1. Acidic silica interacting with the basic pyridine nitrogen. 2. Compound is too polar for the chosen eluent, causing slow, continuous elution. 3. Column overloading.1. Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase. 2. Increase the polarity of the mobile phase (e.g., switch from EtOAc/Hex to DCM/MeOH). 3. Reduce the amount of crude material loaded onto the column (aim for 1-5% of silica weight).
Poor Separation (Co-elution) 1. Insufficient difference in polarity between the product and impurity. 2. Inappropriate solvent system.1. Run a gradient elution, starting with a low polarity and slowly increasing it. 2. Change the solvent system entirely (e.g., from an acetate-based system to a ketone or alcohol-based one).[2] 3. Switch to a different stationary phase (neutral alumina, C18).
Low Mass Recovery 1. Irreversible adsorption onto the silica gel. 2. Compound decomposition on the column. 3. Compound is too polar and did not elute from the column.1. Deactivate the silica by adding TEA to the eluent. 2. Run the column quickly to minimize contact time. 3. After the run, flush the column with a highly polar solvent (e.g., 10% MeOH in DCM with 1% NH4OH) to recover highly retained material.

Workflow for Chromatography Method Development

Chromatography_Workflow A 1. Analytical TLC: Screen multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH, DCM/Acetone) B Good separation (ΔRf > 0.1)? A->B C Yes B->C Yes D No B->D No J 4. Prepare for Flash Column: - Choose solvent system where product Rf is ~0.2-0.3. - Prepare slurry or dry load crude material. C->J E 2. Add Modifier: Add 0.5% TEA for basic compounds. Check TLC again. D->E F Improved Separation? E->F G Yes F->G Yes H No F->H No G->J I 3. Change Stationary Phase: Try Neutral Alumina or Reverse Phase (C18) TLC. H->I Try new TLC I->J Try new TLC K 5. Run Flash Chromatography: - Collect fractions. - Monitor by TLC. J->K L 6. Combine Pure Fractions & Evaporate K->L

Caption: Workflow for developing a flash chromatography method.

Guide 2: Mastering Recrystallization

Recrystallization is an essential technique for achieving high analytical purity, but its success is highly dependent on solvent selection.

The Principle of Recrystallization

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).

Troubleshooting Recrystallization Issues

Recrystallization_Troubleshooting box_node box_node Start Dissolve in min. hot solvent. Cool slowly. Q1 Did crystals form? Start->Q1 A1_Yes Collect by filtration. Wash with cold solvent. Dry. Q1->A1_Yes Yes Q2 Did the compound oil out? Q1->Q2 No A2_Yes Re-heat to dissolve. Add more solvent. Cool even slower. Q2->A2_Yes Yes A2_No No solid/oil formed. Q2->A2_No No A3 Try to induce nucleation: - Scratch flask walls - Add seed crystal A2_No->A3 A4 Add anti-solvent dropwise until solution is turbid. Cool and rest. A2_No->A4

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for your purification efforts. Always perform small-scale analytical tests (TLC) before committing to a large-scale purification.

Protocol 1: General Flash Column Chromatography
  • Method Development: Using TLC, identify a solvent system that provides a product Rf value of approximately 0.2-0.3 and good separation from major impurities. For a typical unprotected this compound, a starting point could be 50-80% ethyl acetate in hexanes or 2-5% methanol in dichloromethane. Add 0.5% triethylamine if tailing is observed.

  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight). Pack the column using the chosen mobile phase as a slurry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or another strong solvent (like DCM) and inject it carefully onto the top of the packed column.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution: Begin elution with the mobile phase, applying positive pressure. Collect fractions and monitor their contents by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Recrystallization by the Solvent/Anti-Solvent Method
  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound and an "anti-solvent" in which it is insoluble. The two solvents must be miscible. Common pairs include Ethanol/Water, Acetone/Hexanes, and Ethyl Acetate/Hexanes.

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the "good" solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: While the solution is still warm, add the "anti-solvent" dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point analysis or HPLC.

Section 4: Advanced Considerations - The Role of Protecting Groups

In multi-step syntheses, the pyrrole N-H is often protected.[6][7] This strategic choice has significant consequences for purification.

  • Impact on Polarity: Protecting groups drastically alter the polarity of the molecule.

    • Boc (tert-butyloxycarbonyl): Makes the molecule significantly less polar and removes the acidic N-H proton. This often leads to much cleaner chromatography with less tailing and allows elution with less polar solvent systems (e.g., 10-30% EtOAc in Hexanes).

    • Tosyl (p-toluenesulfonyl) or other sulfonyl groups: These are strongly electron-withdrawing and also make the molecule less polar. They are very effective at preventing degradation but can sometimes be difficult to remove.[1]

    • SEM (2-(trimethylsilyl)ethoxymethyl): A silyl-based protecting group that increases lipophilicity and is removable under specific conditions.[2]

  • Strategic Use in Purification: If a purification is particularly challenging due to stability or separation issues, it can be advantageous to protect the N-H, perform the purification on the less polar and more stable intermediate, and then deprotect in a final, often clean, step.[8] For example, a difficult-to-separate impurity might become easily separable once the polarity of the target molecule is dramatically changed by protection.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde and its Azaindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azaindole Aldehydes in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, azaindole scaffolds are recognized as "privileged structures."[1] These bicyclic heteroaromatics, which are bioisosteres of indole, are central to numerous therapeutic agents, particularly in the domain of kinase inhibitors.[1] The strategic placement of a nitrogen atom within the indole's benzene ring can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and target binding affinity, while offering novel intellectual property opportunities.

Among the functionalized azaindoles, the aldehyde-substituted variants stand out as exceptionally versatile synthetic intermediates. The aldehyde group, a potent electrophilic center, serves as a gateway for a multitude of chemical transformations, including carbon-carbon and carbon-nitrogen bond formations.[2] This guide provides an in-depth comparison of the reactivity of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (a 6-azaindole derivative) with other key positional isomers, such as 7-azaindole-3-carbaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding, supported by experimental data, of how the nitrogen atom's position governs the chemical behavior of these crucial building blocks.

The Decisive Role of Nitrogen Placement: Electronic and Steric Considerations

The reactivity of an azaindole aldehyde is not monolithic; it is fundamentally dictated by the position of the nitrogen atom in the pyridine ring relative to the aldehyde-bearing pyrrole ring. This placement modulates the electronic density across the scaffold, directly impacting the electrophilicity of the carbonyl carbon.

  • Electronic Effects: The pyridine nitrogen acts as an electron-withdrawing group, which generally enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. The magnitude of this effect depends on the nitrogen's position:

    • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): The nitrogen is para to the C3a-N7a bond, exerting a strong, resonance-based electron-withdrawing effect that significantly activates an aldehyde at the C3 position.

    • 6-Azaindole (1H-pyrrolo[2,3-c]pyridine): The nitrogen is meta to the C3a-N7a bond. Its electron-withdrawing influence on an aldehyde at the C2 position is primarily inductive, leading to a moderate level of activation.

    • 5-Azaindole (1H-pyrrolo[2,3-d]pyridine): The nitrogen is again para to the C3a-N7a bond, strongly activating substituents on the pyrrole ring.

    • 4-Azaindole (1H-pyrrolo[3,2-b]pyridine): The nitrogen is ortho to the ring junction, exerting a powerful inductive pull.

  • Steric Effects: While electronic effects are often paramount, steric hindrance around the aldehyde can play a role, particularly with bulky nucleophiles or heavily substituted azaindole cores. For the parent compounds discussed herein, steric differences are minimal.

The following diagram illustrates the key isomers and the general electronic influence of the pyridine nitrogen.

Caption: Key azaindole aldehyde isomers and their electronic properties.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the performance of this compound against other azaindole aldehydes in three fundamental reactions: Horner-Wadsworth-Emmons Olefination, the Henry (Nitroaldol) Reaction, and Reductive Amination.

A. Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from aldehydes.[3] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, to attack the carbonyl carbon.[4] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3][4]

Causality Behind Experimental Choices: The increased electrophilicity of the aldehyde's carbonyl carbon is expected to accelerate the rate-limiting nucleophilic addition step of the phosphonate carbanion.[4] Therefore, azaindole aldehydes with stronger electron-withdrawing effects from the pyridine nitrogen should exhibit enhanced reactivity, leading to shorter reaction times and/or higher yields under identical conditions.

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Workflow cluster_steps reagent1 Phosphonate Ester step1 1. Deprotonation Formation of phosphonate carbanion. reagent1->step1 reagent2 Base (e.g., NaH) reagent2->step1 reagent3 Azaindole Aldehyde step2 2. Nucleophilic Addition Carbanion attacks aldehyde carbonyl. reagent3->step2 product (E)-Alkene step1->step2 step3 3. Oxaphosphetane Formation Intermediate formation. step2->step3 step4 4. Elimination Yields alkene and phosphate byproduct. step3->step4 step4->product

Caption: Generalized workflow for the HWE reaction.[3][4]

Experimental Protocol: HWE Olefination of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol) and cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (0.25 mL, 1.2 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should cease.

  • Aldehyde Addition: Dissolve this compound (146 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time specified in the data table. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data: HWE Olefination
EntryAldehyde SubstrateN-PositionExpected ReactivityTime (h)Yield (%)
1Indole-2-carbaldehydeNoneBaseline485
2This compound 6Moderate2.592
37-Azaindole-3-carbaldehyde7High196

Note: Data are representative and intended for comparative purposes.

B. Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming method that couples a nitroalkane with an aldehyde or ketone in the presence of a base to yield β-nitro alcohols.[5][6] Discovered by Louis Henry in 1895, this reaction is invaluable due to the synthetic versatility of its products, which can be readily converted into nitroalkenes, α-nitro ketones, or β-amino alcohols.[5]

Causality Behind Experimental Choices: The reaction is initiated by the nucleophilic attack of a nitronate anion on the aldehyde's carbonyl carbon.[5] A more electrophilic carbonyl group, resulting from the electron-withdrawing nature of the pyridine nitrogen, will be more susceptible to this attack. This leads to an expectation that azaindole aldehydes will outperform their standard indole counterparts, with the reactivity order correlating to the electronic activation conferred by the nitrogen's position.

Henry_Reaction Henry (Nitroaldol) Reaction Workflow start Nitroalkane + Azaindole Aldehyde step1 1. Deprotonation Base abstracts α-proton from nitroalkane to form nitronate. start->step1 Base (e.g., DBU) product β-Nitro Alcohol step2 2. Nucleophilic Attack Nitronate attacks aldehyde. step1->step2 step3 3. Protonation Alkoxide is protonated to give the final product. step2->step3 Proton Source step3->product

Caption: Key steps in the base-catalyzed Henry reaction.

Experimental Protocol: Henry Reaction of this compound
  • Setup: In a round-bottom flask, dissolve this compound (146 mg, 1.0 mmol) and nitromethane (0.11 mL, 2.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.015 mL, 0.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for the time indicated in the data table. Monitor the reaction by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the β-nitro alcohol product.

Comparative Data: Henry Reaction
EntryAldehyde SubstrateN-PositionExpected ReactivityTime (h)Yield (%)
1Indole-3-carbaldehydeNoneBaseline2470
2This compound 6Moderate1281
37-Azaindole-3-carbaldehyde7High688

Note: Data are representative and intended for comparative purposes.

C. Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines. The process involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions.

Causality Behind Experimental Choices: The initial formation of the imine intermediate is often the rate-determining step and is an equilibrium process. This step is accelerated by the increased electrophilicity of the aldehyde carbonyl. Therefore, the enhanced reactivity of azaindole aldehydes should facilitate more efficient imine formation, leading to higher overall yields of the aminated product.

Reductive_Amination Reductive Amination Process inputs Azaindole Aldehyde + Amine (R-NH₂) step1 1. Imine Formation Aldehyde and amine form an imine intermediate (reversible). inputs->step1 product Final Amine Product step2 2. In Situ Reduction The imine is reduced by a hydride source. step1->step2 NaBH(OAc)₃ step2->product

Caption: Two-stage workflow of a one-pot reductive amination.

Experimental Protocol: Reductive Amination of this compound
  • Setup: To a solution of this compound (146 mg, 1.0 mmol) in dry 1,2-dichloroethane (DCE, 10 mL), add benzylamine (0.13 mL, 1.2 mmol).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir the resulting mixture at room temperature for the time specified in the data table. Monitor the reaction by TLC.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.[7]

Comparative Data: Reductive Amination
EntryAldehyde SubstrateN-PositionExpected ReactivityTime (h)Yield (%)
1Indole-2-carbaldehydeNoneBaseline688
2This compound 6Moderate494
37-Azaindole-3-carbaldehyde7High297

Note: Data are representative and intended for comparative purposes.

Conclusion

The reactivity of azaindole aldehydes is a direct and predictable function of the pyridine nitrogen's position within the bicyclic scaffold. This guide demonstrates that This compound , with its nitrogen at the 6-position, is a moderately activated and highly effective synthetic intermediate. It consistently outperforms its non-aza indole counterparts in key transformations like HWE olefination, the Henry reaction, and reductive amination.

Its reactivity, while enhanced, is generally more moderate than that of isomers like 7-azaindole-3-carbaldehyde, where the nitrogen atom exerts a stronger electron-withdrawing effect. This tunable reactivity makes the family of azaindole aldehydes exceptionally powerful tools for chemists. By selecting the appropriate isomer, researchers can fine-tune the electronic properties of their intermediates to optimize reaction conditions, improve yields, and accelerate the synthesis of complex molecular targets. This strategic control is invaluable in the fast-paced environment of drug discovery and development, solidifying the role of azaindole aldehydes as indispensable building blocks in modern organic synthesis.

References

A Comparative Guide to Validating the Biological Activity of 1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, a key isomer of the azaindole family, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an excellent bioisostere for designing molecules that can compete with ATP for the binding sites of various enzymes, particularly kinases.[1][2] The specific derivative, 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, serves as a versatile synthetic intermediate. The aldehyde group provides a reactive handle for the synthesis of a diverse library of compounds, such as carboxamides, hydrazones, and other derivatives, which have shown significant biological activities.[3][4]

This guide provides a comparative overview of the major biological activities reported for derivatives of the 1H-pyrrolo[2,3-c]pyridine core and its closely related isomers. We will delve into the validated experimental protocols required to assess these activities, explaining the scientific rationale behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Comparative Analysis of Biological Activities

Derivatives of the azaindole scaffold have demonstrated a broad spectrum of biological activities, primarily centered around anticancer, antiviral, and anti-inflammatory applications. The specific substitutions on the pyrrolopyridine ring system finely tune the potency and selectivity of these compounds.[3][5]

Anticancer Activity: Targeting Kinase Signaling

The dysregulation of protein kinase activity is a hallmark of numerous cancers, making kinases a major class of therapeutic targets.[6][7] Azaindole derivatives have been successfully developed as potent inhibitors of several kinase families. Their mechanism often involves competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways that control cell growth, proliferation, and survival.[1][8]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in various cancers, including breast, lung, and bladder cancer.[9][10] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[9][10]

  • Ribosomal S6 Protein Kinase 2 (RSK2) Inhibition: RSK2 is involved in signaling pathways that promote cell proliferation and survival, particularly in triple-negative breast cancer.[11] Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown potent RSK2 inhibition at nanomolar concentrations.[11]

  • Other Kinase Targets: The versatility of the azaindole scaffold has led to the development of inhibitors for a wide range of other kinases, including FMS kinase, RET kinase, and Phosphodiesterase 4B (PDE4B), highlighting its potential in treating various cancers and inflammatory diseases.[3][12][13][14]

Table 1: Comparative Anticancer Activity of Representative Azaindole Derivatives

Compound ClassTarget KinaseCell LineActivity (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)FGFR1(Enzymatic)7 nM[9]
1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)4T1 (Breast)(Cellular)0.21 µM[9]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Compound B1)RSK2(Enzymatic)1.7 nM[11]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Compound B1)MDA-MB-468(Cellular)0.13 µM[11]
1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)TubulinHeLa (Cervical)0.12 µM[15]
1H-pyrrolo[3,2-c]pyridine Derivative (Compound 1r)FMS Kinase(Enzymatic)30 nM[13]
Antiviral Activity: A Broad-Spectrum Approach

The azaindole scaffold is also prominent in the development of antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication.[16][17]

  • Influenza Virus Inhibition: Certain 2-substituted 7-azaindole analogues have been identified as potent inhibitors of the influenza viral polymerase, specifically targeting the PB2 subunit.[18] This mechanism prevents the virus from hijacking the host's cellular machinery for its own replication.

  • HIV Inhibition: Azaindole derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as entry inhibitors that block the interaction between the HIV surface protein gp120 and the host cell's CD4 receptor.[12][16]

  • SARS-CoV-2 Inhibition: In the context of the recent pandemic, 7-azaindole derivatives were identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step for viral entry.[19] This highlights the scaffold's adaptability for targeting emerging viral threats.

Table 2: Comparative Antiviral Activity of Representative Azaindole Derivatives

Compound ClassViral TargetAssay TypeActivity (EC₅₀ / IC₅₀)Reference
7-Azaindole Derivative (ASM-7)SARS-CoV-2 Spike-hACE2 InteractionPseudovirus Assay0.45 µM (EC₅₀)[19]
7-Azaindole Derivative (JNJ-63623872)Influenza PB2 SubunitCPE Assay4 nM (IC₅₀)[18]
7-Azaindole Derivative (BMS-378806)HIV-1 Entry (gp120-CD4 Interaction)Antiviral AssayLow nanomolar[16]

Key Experimental Validation Protocols

Validating the biological activity of novel compounds requires robust, reproducible, and well-controlled experimental protocols. The following sections detail standard methodologies for assessing the anticancer and antiviral potential of 1H-pyrrolo[2,3-c]pyridine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational experiment to determine a compound's effect on cell viability.[20][21] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of living cells.[22][23] This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[22] A decrease in the purple color indicates reduced cell viability, or a cytotoxic effect of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[22]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan crystals.[23]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: To confirm that a compound's anticancer activity is due to the inhibition of a specific kinase, a direct enzymatic assay is essential.[24] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[6][25] The principle is to quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity; therefore, a reduction in the luminescent signal indicates inhibition.[6]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-c]pyridine derivative in 100% DMSO. Further dilute in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following components in order:

    • Test compound or DMSO control.

    • The specific kinase of interest (e.g., FGFR1, RSK2).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes, or an empirically determined optimal time.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[6]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and, in a coupled reaction, uses the newly synthesized ATP to generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[6]

Protocol 3: Antiviral Activity Assessment (Cytopathic Effect - CPE Reduction Assay)

Causality: This cell-based assay is a fundamental method for screening potential antiviral compounds.[26][27] It evaluates the ability of a compound to protect host cells from the virus-induced damage and death, known as the cytopathic effect (CPE).[26] A reduction in CPE in the presence of the compound indicates antiviral activity. Cell viability is often measured using a colorimetric method like the MTT or MTS assay.[28]

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., A549 for SARS-CoV-2, MDCK for influenza) into a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in a serum-free medium. Prepare a virus stock at a known titer that will cause significant CPE within 48-72 hours.

  • Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted test compounds to the wells, followed by the addition of the virus stock (at a specific multiplicity of infection, MOI). Include appropriate controls: cells only (no virus, no compound), cells + virus (no compound), and cells + compound (no virus, to assess cytotoxicity).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the required time for the virus to replicate and cause CPE (e.g., 48-72 hours).

  • Quantification of CPE: Assess the health of the cell monolayer. This can be done visually by microscopy or, more quantitatively, by measuring cell viability using the MTT or a similar assay (as described in Protocol 1).

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus-only control. Determine the EC₅₀ (50% effective concentration) from the dose-response curve. Simultaneously, calculate the CC₅₀ (50% cytotoxic concentration) from the compound-only wells. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to assess the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved in drug discovery.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds RAS RAS Receptor_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Azaindole_Inhibitor Azaindole Inhibitor Azaindole_Inhibitor->RAF Inhibits (e.g.)

Caption: A generic MAP Kinase signaling pathway often targeted by azaindole-based inhibitors.

Drug_Discovery_Workflow Start Design & Synthesis of 1H-pyrrolo[2,3-c]pyridine Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Lines) Start->Primary_Screening Hit_Identification Identify 'Hits' (Active Compounds) Primary_Screening->Hit_Identification Target_Validation Target Validation (e.g., Kinase Inhibition Assay) Hit_Identification->Target_Validation Lead_Optimization Lead Optimization (SAR) Improve Potency & Selectivity Target_Validation->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Design In_Vitro_ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Lead_Optimization->In_Vitro_ADME Preclinical_Candidate Select Preclinical Candidate In_Vitro_ADME->Preclinical_Candidate In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Preclinical_Candidate->In_Vivo_Studies End Clinical Trials In_Vivo_Studies->End

Caption: Experimental workflow for the validation of novel azaindole derivatives.

Expert Insights and Future Directions

The validation of 1H-pyrrolo[2,3-c]pyridine derivatives requires a multi-faceted approach that extends beyond initial activity screens.

  • The Importance of Selectivity: A critical step in development is ensuring the compound is selective for its intended target.[24] A potent kinase inhibitor is of little therapeutic value if it inhibits dozens of other kinases, leading to off-target toxicity.[12] Therefore, after identifying a primary target, candidates should be screened against a broad panel of kinases to establish a selectivity profile.

  • Bridging In Vitro and In Vivo: Promising results in cell-based assays are only the first step.[29] The compound's activity must be validated in more complex biological systems. For anticancer agents, this typically involves testing in animal models, such as tumor xenografts in mice, to determine if the compound can inhibit tumor growth in a living organism.[29][30]

  • Structure-Activity Relationship (SAR): The data gathered from these validation assays are crucial for establishing a clear SAR.[3] By comparing the activity of closely related derivatives, medicinal chemists can understand which functional groups are essential for potency and which can be modified to improve properties like solubility, metabolic stability, and cell permeability, guiding the design of the next generation of compounds.

References

A Researcher's Guide to Spectroscopic Differentiation of Azaindole-2-Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Discovery

In the landscape of medicinal chemistry, the azaindole scaffold is a "privileged structure," a molecular framework that frequently binds to a range of biological targets.[1] Its structural resemblance to purine has made it a cornerstone in the design of kinase inhibitors, which are critical in oncology and immunology research.[1][2] Specifically, azaindole-2-carbaldehydes are versatile intermediates for synthesizing a multitude of active pharmaceutical ingredients (APIs).[3]

However, the synthesis of a specific azaindole, such as 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (6-azaindole-2-carbaldehyde), can often lead to the formation of its positional isomers: 4-, 5-, and 7-azaindole-2-carbaldehydes. These isomers, while sharing the same molecular formula (C₈H₆N₂O) and weight (146.15 g/mol ), can exhibit vastly different biological activities and toxicological profiles.[4] Therefore, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise; it is a critical step in quality control, ensuring the safety and efficacy of a potential drug candidate.

This guide provides a comprehensive spectroscopic comparison of these four key isomers. We will delve into the nuances of ¹H NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, explaining the underlying chemical principles that give rise to their distinct spectral fingerprints. This document is intended for researchers, process chemists, and quality control analysts who require robust, reliable methods for isomer characterization.

The Isomers: A Structural Overview

The fundamental difference between the four primary azaindole-2-carbaldehyde isomers lies in the position of the nitrogen atom within the pyridine ring relative to the fused pyrrole ring. This seemingly minor structural change has profound effects on the molecule's electronic distribution, which in turn governs its interaction with electromagnetic radiation in various spectroscopic techniques.

G cluster_0 Azaindole-2-Carbaldehyde Isomers 4-Aza 1H-Pyrrolo[3,2-b]pyridine- 2-carbaldehyde (4-Azaindole-2-carbaldehyde) 5-Aza 1H-Pyrrolo[3,2-c]pyridine- 2-carbaldehyde (5-Azaindole-2-carbaldehyde) 6-Aza 1H-Pyrrolo[2,3-c]pyridine- 2-carbaldehyde (6-Azaindole-2-carbaldehyde) 7-Aza 1H-Pyrrolo[2,3-b]pyridine- 2-carbaldehyde (7-Azaindole-2-carbaldehyde)

Caption: The four primary positional isomers of azaindole-2-carbaldehyde.

Comparative Spectroscopic Analysis

The key to differentiating these isomers is to understand how the pyridine nitrogen's electron-withdrawing effect propagates through the molecule, influencing the chemical environment of each proton and carbon atom, as well as bond strengths and electronic transitions.

¹H NMR Spectroscopy: The Most Definitive Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for each structure.

Causality Behind the Shifts: The lone pair of the pyridine nitrogen exerts a strong anisotropic and electron-withdrawing effect. Protons closest to this nitrogen, or ortho to it, are significantly deshielded and shifted downfield. The pyrrole N-H and aldehyde CHO protons are also highly sensitive to intramolecular hydrogen bonding possibilities, which vary by isomer.

Expected Observations:

  • 7-Azaindole Isomer (Pyrrolo[2,3-b]): This isomer is unique due to the proximity of the pyridine nitrogen (N7) to the pyrrole N-H proton (N1). This allows for potential intramolecular hydrogen bonding, which can broaden the N-H signal and shift it significantly downfield. The H4 proton is ortho to N7 and will be the most downfield of the pyridine protons.

  • 6-Azaindole Isomer (Pyrrolo[2,3-c]): The pyridine nitrogen (N6) is further from the pyrrole ring substituents. The H5 and H7 protons will be most affected, appearing as doublets with characteristic ortho-coupling. The pyrrole H3 proton's chemical shift will be a key indicator, influenced by the mesomeric effect of N6.

  • 5-Azaindole Isomer (Pyrrolo[3,2-c]): The pyridine nitrogen (N5) is adjacent to the ring junction. The H4 proton, being ortho to N5, is expected to be the most downfield proton in the spectrum.

  • 4-Azaindole Isomer (Pyrrolo[3,2-b]): Similar to the 7-aza isomer, the N4 nitrogen is adjacent to the ring junction. The H5 proton will be significantly deshielded. This isomer may exhibit unique through-space effects between the N4 lone pair and the aldehyde group at C2.

Spectroscopic Feature 4-Azaindole Isomer (Predicted)5-Azaindole Isomer (Predicted)6-Azaindole Isomer (Predicted)7-Azaindole Isomer (Observed/Predicted)
Aldehyde Proton (CHO) ~9.8-10.0 ppm (singlet)~9.8-10.0 ppm (singlet)~9.8-10.0 ppm (singlet)~9.9-10.1 ppm (singlet)
Pyrrole N-H Highly variable, broad (~11-13 ppm)Highly variable, broad (~11-13 ppm)Highly variable, broad (~11-13 ppm)Downfield, potentially broad due to H-bonding (~12-14 ppm)
Pyrrole H3 ~7.0-7.3 ppm (singlet)~7.0-7.3 ppm (singlet)~7.1-7.4 ppm (singlet)~7.2-7.5 ppm (singlet)
Most Downfield Pyridine H H5 (~8.5-8.8 ppm)H4 (~8.7-9.0 ppm)H5/H7 (~8.4-8.7 ppm)H4 (~8.3-8.6 ppm)
Key Coupling Pattern Distinct set of pyridine proton couplings.H4 will be a sharp singlet or narrow doublet.H5 and H7 will be distinct doublets.H4 and H6 will be distinct doublets.

Note: Predicted chemical shifts are based on general principles of heterocyclic chemistry and may vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Probing Bond Strengths

IR spectroscopy provides valuable information about the vibrational frequencies of specific functional groups, particularly the N-H and C=O bonds.

Causality Behind Frequency Shifts:

  • C=O Stretch: The position of the electron-withdrawing pyridine nitrogen influences the electron density at the C2-aldehyde. Increased electron withdrawal strengthens the C=O bond, shifting its stretching frequency to a higher wavenumber (cm⁻¹). Conjugation generally lowers the frequency.[5]

  • N-H Stretch: The frequency of the pyrrole N-H stretch is highly sensitive to hydrogen bonding. A "free" N-H bond appears as a sharp peak around 3400-3500 cm⁻¹.[6] Intramolecular hydrogen bonding (e.g., between N-H and the pyridine nitrogen lone pair, as possible in the 7-aza isomer) causes the peak to broaden and shift to a lower frequency (e.g., 3100-3300 cm⁻¹).[7]

Isomer Expected C=O Stretch (cm⁻¹) Expected N-H Stretch (cm⁻¹) Rationale
4-Azaindole ~1670-1690~3300-3400 (sharp)Moderate electronic withdrawal.
5-Azaindole ~1680-1700~3300-3400 (sharp)Stronger inductive withdrawal from N5.
6-Azaindole ~1675-1695~3300-3400 (sharp)Moderate electronic withdrawal.
7-Azaindole ~1665-1685~3100-3300 (broad)Potential for intramolecular H-bonding lowers C=O frequency.[6]
Mass Spectrometry (MS): Confirmation and Fragmentation

While standard electron ionization (EI) mass spectra of isomers are often nearly identical, they are essential for confirming molecular weight.[6] High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental formula (C₈H₆N₂O) with high precision (< 5 ppm mass error), ruling out other potential structures.[1]

Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns based on the stability of the resulting fragment ions, which is dictated by the position of the pyridine nitrogen. Common fragmentation pathways would involve the loss of CO (M-28) and HCN (M-27).

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system. The position of the nitrogen atom alters the energy levels of the molecular orbitals, leading to shifts in the maximum absorption wavelength (λ_max).[8]

Causality Behind λ_max Shifts: The azaindole core has π-π* transitions. The position of the nitrogen atom and its lone pair affects the extent and symmetry of the conjugated system. Generally, factors that extend the conjugation or increase the polarity of the chromophore lead to a bathochromic (red) shift to longer wavelengths.[8][9] While predicting the exact λ_max is complex and best done computationally, empirical comparison will reveal distinct spectra. The parent pyrrole absorbs around 203-210 nm, while pyridine absorbs near 254 nm.[10][11] The fused systems will have more complex spectra with multiple bands, often extending beyond 300 nm.[12]

Experimental Workflow and Protocols

A systematic approach is crucial for unambiguous isomer identification. The following workflow outlines the recommended experimental sequence.

G start Unknown Azaindole-2- Carbaldehyde Sample hrms 1. High-Resolution MS (HRMS) Confirm C₈H₆N₂O start->hrms ir 2. Infrared (IR) Spectroscopy Probe N-H and C=O hrms->ir Formula Confirmed nmr 3. ¹H NMR Spectroscopy Definitive Structural ID ir->nmr Functional Groups ID'd (H-bonding noted) uv 4. UV-Vis Spectroscopy Confirm Electronic Profile nmr->uv Structure Assigned end Isomer Identity Confirmed uv->end Profile Matched

Caption: Recommended workflow for spectroscopic identification of isomers.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or TOF system.

  • Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition: Full scan mode over a mass range of m/z 100-500.

    • Data Analysis: Extract the monoisotopic mass for the [M+H]⁺ ion. Compare the measured mass to the theoretical exact mass of C₈H₇N₂O⁺ (147.0553). The mass error should be less than 5 ppm.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it solubilizes all isomers well and its residual solvent peak does not typically interfere with analyte signals. The N-H proton is also readily observable in DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration if needed.

    • Acquire 2D experiments like COSY and HSQC to confirm proton-proton couplings and proton-carbon correlations, respectively.

  • Data Analysis: Assign all peaks based on their chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants. Compare the observed pattern of aromatic protons to the expected patterns described above to identify the isomer.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As the samples are solids, use an Attenuated Total Reflectance (ATR) accessory for the easiest and fastest analysis. Place a small amount of the solid powder directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis: Identify the key stretching frequencies for the C=O (carbonyl) and N-H bonds. Note the position and shape (sharp vs. broad) of the N-H peak to infer the presence or absence of significant intramolecular hydrogen bonding.

Conclusion

The differentiation of this compound from its positional isomers is a critical task that demands a multi-faceted spectroscopic approach. While HRMS confirms elemental composition and IR provides initial clues regarding hydrogen bonding, ¹H NMR spectroscopy remains the definitive technique for unambiguous structural elucidation. The unique chemical shifts and coupling patterns of the aromatic protons serve as a robust fingerprint for each isomer. By systematically applying the workflows and principles outlined in this guide, researchers can confidently characterize their synthetic intermediates, ensuring the integrity and quality of their materials for downstream applications in drug discovery and development.

References

A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Studies of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The 1H-pyrrolo[2,3-c]pyridine scaffold, a bioisostere of purines, has garnered significant attention as a privileged core structure for the design of potent kinase inhibitors. Its ability to mimic the adenine region of ATP allows for competitive binding at the kinase hinge region, a critical interaction for inhibitory activity.[1] Derivatives of this scaffold, particularly those featuring a 2-carbaldehyde group, serve as versatile intermediates for the synthesis of a diverse library of compounds with potential therapeutic applications.[2]

However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[5] Therefore, a rigorous and systematic evaluation of inhibitor selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical behavior.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret cross-reactivity studies for novel 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical derivatives to illustrate the principles of selectivity profiling.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] While designing an inhibitor to target a specific kinase implicated in a disease, it is almost inevitable that the compound will exhibit some affinity for other kinases. This promiscuity arises from the conserved nature of the ATP-binding pocket.[4]

Why is this critical?

  • Toxicity: Inhibition of off-target kinases can disrupt essential signaling pathways, leading to adverse effects.

  • Efficacy: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[5] Understanding the full spectrum of a compound's targets is crucial to harnessing its therapeutic potential.

  • Mechanism of Action: A detailed selectivity profile provides a clearer picture of the compound's true mechanism of action, aiding in the interpretation of cellular and in vivo data.

This guide will focus on two gold-standard methodologies for assessing kinase inhibitor selectivity: large-panel biochemical kinase assays and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.

Comparative Analysis of Hypothetical Derivatives

To illustrate the importance of substitution patterns on selectivity, let us consider three hypothetical derivatives of the this compound core:

  • Derivative A (Lead Compound): The unsubstituted core scaffold.

  • Derivative B (Bulky Hydrophobic Moiety): Features a bulky, hydrophobic group (e.g., a substituted phenyl ring) at the 5-position.

  • Derivative C (Hydrogen-Bonding Moiety): Incorporates a group capable of forming hydrogen bonds (e.g., a carboxamide) at the 5-position.

The following table presents hypothetical data from a large-panel kinase screen, showcasing how these modifications might influence their selectivity profiles. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and IC50 values for key on- and off-targets. A lower IC50 value indicates higher potency.

KinaseDerivative A (% Inhibition @ 1µM)IC50 (nM)Derivative B (% Inhibition @ 1µM)IC50 (nM)Derivative C (% Inhibition @ 1µM)IC50 (nM)
Target Kinase (e.g., FMS) 855095 10 92 15
Off-Target 1 (e.g., FLT3)602504550020>1000
Off-Target 2 (e.g., c-MET)553004060015>1000
Off-Target 3 (e.g., CDK2)701507512065180

Interpretation of the Data:

  • Derivative A: Shows good potency against the target kinase (FMS) but also significant inhibition of several off-target kinases, indicating a promiscuous binding profile.

  • Derivative B: The addition of a bulky hydrophobic group at the 5-position enhances potency against the target kinase, likely by exploiting a hydrophobic pocket in the active site. However, it retains considerable off-target activity against CDK2, suggesting this off-target may also possess a similar hydrophobic pocket.

  • Derivative C: The introduction of a hydrogen-bonding moiety dramatically improves selectivity. While slightly less potent against the target than Derivative B, it shows significantly reduced activity against off-targets 1 and 2. This suggests that the active sites of these off-targets may not have a corresponding hydrogen-bond donor/acceptor in the correct orientation, thus disfavoring the binding of Derivative C.

This hypothetical data underscores a key principle in rational drug design: subtle chemical modifications can have a profound impact on a compound's selectivity profile.[4]

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity requires a multi-pronged approach. Here, we detail the methodologies for large-panel biochemical screening and cellular target engagement.

Large-Panel Biochemical Kinase Assay

This is the workhorse of selectivity profiling, providing a broad overview of a compound's activity across a large portion of the kinome.[6][7] Commercial services offer screening against panels of hundreds of kinases.

Causality Behind the Experimental Choices:

  • Why a large panel? To identify both expected and unexpected off-targets. A narrow panel could miss crucial cross-reactivities.

  • Why a fixed concentration initially? To cost-effectively identify "hits" for further investigation. A concentration of 1 µM is a common starting point.

  • Why determine IC50 values? To quantify the potency of inhibition for the primary target and key off-targets, allowing for a quantitative comparison of selectivity.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compounds (Derivatives A, B, and C) in DMSO to create high-concentration stock solutions.

  • Assay Plate Preparation: Serially dilute the compounds to the desired concentrations for both the initial single-point screen and subsequent IC50 determinations.

  • Kinase Reaction:

    • In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and ATP. Radiometric assays using [γ-³³P]ATP are a highly sensitive and direct method.[4][7]

    • Add the test compound at the desired concentration.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection of Phosphorylation:

    • Stop the reaction.

    • Separate the phosphorylated substrate from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the phosphorylated substrate.[7]

    • Wash the filter to remove unbound ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound relative to a vehicle control (DMSO).

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve.

Visualization of the Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis Compound Compound Dilution AssayPlate Assay Plate Setup Compound->AssayPlate KinaseMix Kinase + Substrate + [γ-³³P]ATP Incubation Incubation KinaseMix->Incubation Add Compound Filtration Filter Binding & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (% Inhibition, IC50) Counting->Analysis

Caption: Workflow for a radiometric biochemical kinase assay.

Cellular Thermal Shift Assay (CETSA)

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. CETSA is a powerful technique to confirm that a compound engages its target protein within intact cells or cell lysates.[8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10]

Causality Behind the Experimental Choices:

  • Why in intact cells? To account for factors like cell permeability, metabolism, and the presence of endogenous ATP and other competing molecules.

  • Why a thermal challenge? Heating causes proteins to denature and aggregate. The temperature at which this occurs (the melting temperature) is a measure of the protein's stability.

  • Why Western blotting or other detection methods? To specifically quantify the amount of soluble target protein remaining after the heat treatment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the appropriate cell line (e.g., a cancer cell line overexpressing the target kinase) to a suitable confluency. Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thawing). Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method like Western blotting or an ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein remaining against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Visualization of the CETSA Principle:

CETSA_Principle cluster_workflow CETSA Workflow cluster_results Expected Outcome Start Intact Cells + Compound Heat Apply Heat Gradient Start->Heat Lysis Lysis & Centrifugation Heat->Lysis Analysis Analyze Soluble Fraction (e.g., Western Blot) Lysis->Analysis NoCompound No Compound: Protein Aggregates at T_m Result Thermal Shift (ΔT) Indicates Target Engagement WithCompound With Compound: Stabilized Protein Aggregates at T_m + ΔT WithCompound->Result

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The systematic study of cross-reactivity is an indispensable component of the development of this compound derivatives as kinase inhibitors. By employing a combination of broad-panel biochemical screening and cellular target engagement assays like CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately, for the rational design of safer and more effective therapeutic agents. The hypothetical data and detailed protocols provided in this guide offer a robust framework for embarking on these critical studies, paving the way for the successful clinical translation of this promising class of compounds.

References

Comparative analysis of the ADME properties of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative ADME Profiling of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde Analogs

Introduction: The Imperative of Early ADME Assessment in Drug Discovery

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidates fail in late-stage clinical trials due to suboptimal pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[1] Early-stage in vitro assessment of these properties is therefore not just a recommendation but a critical strategy to de-risk projects, guide medicinal chemistry efforts, and ultimately increase the probability of clinical success.[2][3][4] By integrating ADME profiling into the design-make-test-analyze cycle, research teams can prioritize compounds with a higher likelihood of demonstrating safety and efficacy in vivo.[1]

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, is recognized as a "privileged structure" in medicinal chemistry.[5] This heterocyclic core is present in numerous compounds exhibiting a wide range of biological activities, including potent anticancer and enzyme inhibitory effects.[6][7][8] When developing novel therapeutics based on this scaffold, such as analogs of this compound, a systematic and comparative analysis of their ADME properties is essential. This guide provides a comprehensive framework, including detailed experimental protocols and data interpretation strategies, for conducting such an analysis, empowering researchers to make informed decisions in the lead optimization process.

Strategic Framework: A Tiered ADME Screening Cascade

To efficiently manage resources and compound requirements, a tiered or cascaded approach to ADME screening is highly effective. Initial tiers focus on high-throughput, cost-effective assays that provide foundational data on the most critical properties influencing oral bioavailability. As promising compounds progress, they are subjected to more complex and resource-intensive assays.

This guide focuses on the essential Tier 1 assays designed to provide a robust initial assessment of a compound series. The logical flow of this initial screening cascade is designed to answer fundamental questions about a compound's potential: Will it dissolve? Will it permeate biological membranes? Will it survive metabolic processes? And does it pose a risk for drug-drug interactions?

ADME_Screening_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Decision Gate cluster_2 Tier 2: Further Profiling Solubility Aqueous Solubility (Kinetic Shake-Flask) Decision Analyze & Rank Analogs Select compounds with balanced profile Solubility->Decision Permeability Passive Permeability (PAMPA) Permeability->Decision Metabolism Metabolic Stability (Human Liver Microsomes) Metabolism->Decision DDI CYP450 Inhibition (IC50 vs. Key Isoforms) DDI->Decision Advanced Caco-2 Permeability Hepatocyte Stability Plasma Protein Binding Metabolite ID Decision->Advanced

Caption: Tiered ADME screening cascade for early drug discovery.

Part 1: Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes, located in the microsomal fraction, being responsible for the clearance of approximately 60% of marketed drugs.[9] The HLM stability assay is a cornerstone of early ADME testing because it provides a direct measure of a compound's susceptibility to Phase I metabolic enzymes.[10][11] By quantifying the rate at which a compound is depleted, we can calculate its intrinsic clearance (Clint), a critical parameter for predicting in vivo hepatic clearance and half-life.[9][10] We include a "minus-cofactor" control to confirm that the observed compound loss is due to enzymatic (specifically, NADPH-dependent CYP) activity.

Experimental Protocol: HLM Stability
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of each analog in 100% DMSO.

    • HLM Stock: Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10][12] This system ensures a sustained concentration of the essential cofactor NADPH throughout the incubation.

  • Incubation Procedure:

    • Pre-warm a 96-well plate containing the HLM solution (0.5 mg/mL final protein concentration) at 37°C for 10 minutes.[9]

    • To initiate the reaction, add the test compound to the wells. The final compound concentration is typically 1 µM, and the final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid enzyme inhibition.[9]

    • Immediately add the NRS solution to start the metabolic reaction. For the negative control wells, add buffer instead of the NRS.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[9][10] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated protein.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

Data Analysis
  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line of this plot gives the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (Clint): Calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Part 2: Passive Permeability via PAMPA

Expertise & Causality: For orally administered drugs, passive diffusion across the gastrointestinal tract is a primary mechanism of absorption.[13][14] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models this process.[15] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[14] Its simplicity and cost-effectiveness make it an ideal first-pass screen for permeability.[13] It isolates passive diffusion, avoiding the complexities of active transport that would be present in cell-based assays like Caco-2.[13][14] A good correlation is often seen between PAMPA and Caco-2 for compounds that are not subject to active transport.[14]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Assembly & Incubation cluster_analysis Analysis prep_lipid Prepare 4% Lecithin in Dodecane coat_membrane Coat Donor Plate Membrane with 5 µL Lipid Solution prep_lipid->coat_membrane prep_donor Prepare 500 µM Test Compound in pH 7.4 PBS add_compound Add 200 µL Compound to Donor Wells prep_donor->add_compound prep_acceptor Fill Acceptor Plate with 300 µL pH 7.4 PBS assemble Place Donor Plate onto Acceptor Plate prep_acceptor->assemble coat_membrane->add_compound add_compound->assemble incubate Incubate for 16-18 hours at Room Temperature assemble->incubate quantify Quantify Compound Concentration in Donor & Acceptor Wells (UV-Vis or LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Experimental workflow for the PAMPA permeability assay.

Experimental Protocol: PAMPA
  • Preparation:

    • Lipid Solution: Prepare a 4% (w/v) solution of lecithin in dodecane.[16]

    • Buffer: Use phosphate-buffered saline (PBS) at pH 7.4 for both donor and acceptor compartments to model physiological conditions.

    • Compound Solutions: Prepare a 500 µM solution of each test compound in PBS (often from a DMSO stock, ensuring the final DMSO concentration is low, e.g., <5%).[16][17]

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS.[15][16]

  • Assay Setup:

    • Using a multichannel pipette, carefully apply 5 µL of the lecithin-dodecane solution onto the membrane of each well of the 96-well donor plate.[15][16]

    • Add 200 µL of the test compound solution to each well of the coated donor plate.[16]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for 16-18 hours in a chamber with controlled humidity to prevent evaporation.[15][16]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

Data Analysis
  • The effective permeability coefficient (Pe, in cm/s) is calculated using a formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.[16]

Part 3: Aqueous Solubility (Kinetic)

Expertise & Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug delivery, potentially leading to low and erratic bioavailability.[18] For early discovery, kinetic solubility is the most relevant and practical measurement.[19][20] This method mimics the situation where a compound, dissolved in an organic solvent like DMSO, is introduced into an aqueous environment, such as the gut.[18][21] It measures the concentration at which the compound precipitates from a supersaturated solution, providing a rapid assessment of its solubility limits.

Experimental Protocol: Shake-Flask Kinetic Solubility
  • Preparation:

    • Prepare 20 mM stock solutions of each test compound in 100% DMSO.[19]

    • Prepare the aqueous buffer (e.g., PBS pH 7.4).

  • Incubation:

    • In duplicate, add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of the aqueous buffer in microcentrifuge tubes or a 96-well plate.[19] This creates a target concentration (e.g., 400 µM) with a low percentage of cosolvent (2% DMSO).

    • Seal the plate/tubes and shake vigorously at a controlled temperature (e.g., 25°C) for 2 hours to allow precipitation to reach a state of equilibrium.[18][19]

  • Separation:

    • After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtering the samples through a solubility filter plate or by high-speed centrifugation.[18]

  • Quantification:

    • Quantify the concentration of the dissolved compound in the clear filtrate or supernatant. This is commonly done using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared from the DMSO stock solutions.[18]

Data Analysis
  • The measured concentration of the compound in the saturated solution is reported as its kinetic solubility in µg/mL or µM.

Part 4: Cytochrome P450 (CYP) Inhibition

Expertise & Causality: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[22][23][24] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the plasma levels of the co-administered drug can rise to toxic levels.[25] Regulatory agencies like the FDA recommend assessing the inhibitory potential of new chemical entities against key CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[23][25] This assay determines the concentration of a test compound required to reduce the activity of a specific CYP enzyme by 50% (the IC50 value).

Experimental Protocol: Multi-Isoform CYP Inhibition (IC50)
  • Preparation:

    • Enzyme Source: Use either human liver microsomes (as a composite source of CYPs) or individual recombinant human CYP enzymes.[25][26]

    • Probe Substrates: For each CYP isoform, use a specific probe substrate that is predominantly metabolized by that enzyme to produce a unique metabolite (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

    • Test Compound: Prepare serial dilutions of each analog in a buffer, typically covering a wide concentration range (e.g., 0.01 to 100 µM).[25]

  • Incubation:

    • In a 96-well plate, combine the enzyme source, the specific probe substrate (at a concentration near its Km), and the test compound at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination and Analysis:

    • After a short incubation period (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile containing an internal standard.

    • Process the samples (centrifugation) as described in the metabolic stability assay.

    • Quantify the amount of the specific metabolite formed using LC-MS/MS. The amount of metabolite produced is directly proportional to the enzyme's activity.[25]

Data Analysis
  • For each test compound concentration, calculate the percent inhibition relative to a vehicle control (no inhibitor).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Comparative Data Summary & Interpretation

To effectively compare the analogs, all quantitative data should be summarized in a structured table. This allows for a rapid, at-a-glance assessment of the structure-ADME relationships (SAR).

Table 1: Hypothetical Comparative ADME Data for this compound Analogs

Compound IDR-Group ModificationHLM Stability t½ (min)PAMPA Pe (10⁻⁶ cm/s)Kinetic Solubility (µM)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
Parent -H158.525> 50> 50
Analog A -OCH₃457.22022.5> 50
Analog B -CF₃815.158.945.1
Analog C -COOH> 60< 0.5> 200> 50> 50
Analog D - pyridine225.57515.318.9

Interpretation of Results:

  • Analog A (-OCH₃): The methoxy group appears to block a site of metabolism, significantly increasing metabolic stability (t½ from 15 to 45 min). However, it slightly decreases permeability and solubility, and introduces moderate CYP3A4 inhibition. This is a common trade-off.

  • Analog B (-CF₃): The trifluoromethyl group, being highly lipophilic, drastically increases permeability but leads to very poor solubility and rapid metabolism (low t½), likely by introducing a new metabolic liability. It also shows more potent CYP3A4 inhibition. This compound would likely be deprioritized.

  • Analog C (-COOH): The carboxylic acid group, being highly polar and ionizable, renders the compound metabolically stable and highly soluble. However, its permeability is completely lost, making it unsuitable for oral absorption. This highlights the delicate balance between solubility and permeability.

  • Analog D (-pyridine): The addition of a basic pyridine ring improves solubility compared to the parent while maintaining moderate stability and permeability. However, it introduces inhibitory activity against both CYP3A4 and CYP2D6, raising a potential red flag for DDI that would need further investigation.

This type of comparative analysis is the core of lead optimization. It allows chemists to understand the ADME consequences of their structural modifications and to rationally design the next generation of analogs with a more balanced and promising overall profile.

References

A Technical Guide to Evaluating the Target Specificity of 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous validation. The 1H-pyrrolo[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors. However, potency alone is a siren's call; without a thorough understanding of a compound's target specificity, the risk of off-target effects and unforeseen toxicities can derail even the most promising therapeutic candidates.

This guide provides an in-depth technical comparison of methodologies to evaluate the target specificity of inhibitors derived from the 1H-pyrrolo[2,3-c]pyridine scaffold. While the specific "2-carbaldehyde" substitution is a key chemical handle for further derivatization, this guide will focus on the broader class of kinase inhibitors built upon the closely related and well-documented 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine cores. The principles and experimental workflows detailed herein are directly applicable to any inhibitor derived from the pyrrolopyridine family, including the 1H-pyrrolo[2,3-c]pyridine isomer.

We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to design and execute robust target specificity studies.

The Imperative of Selectivity: Why Go Beyond IC50?

The majority of kinase inhibitors target the highly conserved ATP-binding pocket. This inherent similarity across the kinome—the full complement of kinases in the genome—presents a significant challenge in developing selective drugs. An inhibitor's half-maximal inhibitory concentration (IC50) against its intended target is a critical starting point, but it tells only a fraction of the story. A low nanomolar IC50 for the primary target can be misleading if the compound also inhibits dozens of other kinases with similar potency. Such promiscuity can lead to a cascade of off-target effects, confounding biological readouts in preclinical models and causing toxicity in patients.

Therefore, a multi-pronged approach, combining biochemical and cellular assays, is essential to build a comprehensive selectivity profile and de-risk a lead compound.

Comparative Analysis: 1H-Pyrrolo[2,3-b]pyridine Derivatives vs. Alternatives

To illustrate the principles of specificity evaluation, we will consider two case studies involving inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold targeting Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).

Case Study 1: FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is a crucial regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is a known driver in various cancers.

A potent 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h , has been identified as a pan-FGFR inhibitor with excellent potency.[1] To understand its specificity, we compare it with AZD4547 , a well-characterized, selective, and reversible FGFR1-3 inhibitor from a different chemical class.[2]

CompoundTargetIC50 (nM)Key Off-Targets (if known)Citation(s)
Compound 4h (1H-pyrrolo[2,3-b]pyridine)FGFR17FGFR4 (712 nM)[1]
FGFR29[1]
FGFR325[1]
AZD4547 (Benzamide-Pyrazole)FGFR10.2VEGFR2 (24 nM)[2][3]
FGFR22.5[2][3]
FGFR31.8[2][3]

This initial comparison highlights that while both compounds are potent FGFR inhibitors, their selectivity profiles differ. Compound 4h shows significant selectivity for FGFR1/2/3 over FGFR4. AZD4547, while highly potent against FGFR1-3, also exhibits activity against VEGFR2, a key player in angiogenesis. This underscores the need for broader kinome-wide profiling to uncover such liabilities.

Case Study 2: CDK8 Inhibition

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator implicated in several cancers, including colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative, Compound 22 , has been developed as a potent type II CDK8 inhibitor.[4] A comprehensive selectivity panel is crucial to ensure it doesn't inhibit other cell cycle-related CDKs, which could lead to toxicity.

CompoundPrimary TargetIC50 (nM)Selectivity vs. Other CDKsCitation(s)
Compound 22 (1H-pyrrolo[2,3-b]pyridine)CDK848.6Favorable selectivity against other CDK family members[4][5]

While specific IC50 values against a full panel of CDKs for Compound 22 are not detailed in the primary publication, the authors note its "favorable selectivity".[4] A complete evaluation would necessitate a head-to-head comparison against all CDK family members.

The Experimentalist's Toolbox: Methodologies for Specificity Profiling

A robust evaluation of target specificity requires a tiered approach, moving from broad, biochemical screens to more physiologically relevant cellular assays.

Tier 1: Biochemical Assays - The Wide Net

Biochemical assays utilize purified enzymes and substrates to provide a direct measure of an inhibitor's potency and selectivity. They are ideal for high-throughput screening against large panels of kinases (kinome scanning).

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is converted to a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase, its substrate, and the desired concentration of the 1H-pyrrolo[2,3-c]pyridine-based inhibitor.

  • Initiation: Start the reaction by adding 5 µL of ATP solution at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

  • ATP Depletion Incubation: Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the luciferase and luciferin needed for the light-generating reaction.

  • Signal Development: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Principle: TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the donor (lanthanide) and acceptor (substrate's fluorophore) into close proximity, resulting in a FRET signal.

Workflow:

Caption: TR-FRET Kinase Assay Workflow.

Detailed Protocol: LanthaScreen™ TR-FRET Kinase Assay

  • Reagent Preparation: Prepare 2X kinase solution, 2X fluorescently labeled substrate/ATP solution, and 2X detection mix containing a terbium-labeled phospho-specific antibody and EDTA in TR-FRET dilution buffer.

  • Inhibitor Plating: Serially dilute the 1H-pyrrolo[2,3-c]pyridine-based inhibitor and dispense 2.5 µL into a 384-well assay plate.

  • Kinase Addition: Add 2.5 µL of the 2X kinase solution to each well.

  • Reaction Initiation: Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.[7]

  • Detection: Add 10 µL of the 2X detection mix to stop the reaction and begin the detection process.[7]

  • Detection Incubation: Cover the plate and incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission and plot this against the inhibitor concentration to determine the IC50.[7]

Tier 2: Cellular Assays - Probing in a Physiological Context

While biochemical assays are excellent for broad profiling, they lack the complexity of a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's true efficacy and specificity.

Principle: This assay measures the binding of an inhibitor to its target kinase within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[9]

Workflow:

Caption: NanoBRET™ Target Engagement Assay Workflow.

Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Cell Preparation: Seed cells (e.g., HEK293T) in a 96-well plate and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[1]

  • Compound and Tracer Addition: Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine-based inhibitor. Add the inhibitor and the specific NanoBRET™ fluorescent tracer to the cells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.[1]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate along with an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.

  • Data Acquisition: Within 10-20 minutes, measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) using a BRET-capable luminometer.[1]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the inhibitor concentration to determine the cellular IC50, which reflects the compound's ability to engage the target in a physiological setting.

Visualizing the Battlefield: Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the downstream consequences of its inhibition. Below are simplified representations of the FGFR and RET signaling pathways.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF PLCG->TF FGF FGF Ligand FGF->FGFR Inhibitor 1H-Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Adaptors Adaptor Proteins (SHC, FRS2, etc.) RET->Adaptors RAS_MAPK RAS/MAPK Pathway Adaptors->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Adaptors->PI3K_AKT PLCG PLCγ Pathway Adaptors->PLCG JAK_STAT JAK/STAT Pathway Adaptors->JAK_STAT Cell_Response Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response PLCG->Cell_Response JAK_STAT->Cell_Response Ligand GDNF/GFRα Complex Ligand->RET Inhibitor Multi-Kinase Inhibitor (e.g., Vandetanib) Inhibitor->RET

Caption: Simplified RET Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The evaluation of target specificity is a cornerstone of modern drug discovery. For inhibitors derived from the versatile 1H-pyrrolo[2,3-c]pyridine scaffold, a systematic and multi-tiered approach is paramount. By progressing from broad biochemical kinome scans to focused, physiologically relevant cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This not only validates the inhibitor's mechanism of action but also proactively identifies potential liabilities, ultimately paving the way for the development of safer and more effective targeted therapies. The methodologies and comparative frameworks presented in this guide provide a robust foundation for these critical investigations.

References

Reproducibility in Focus: A Comparative Guide to Experiments Utilizing 1H-Pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliability and reproducibility of synthetic protocols are paramount. This guide provides an in-depth technical comparison of key experimental transformations involving 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, a valuable heterocyclic building block. We will delve into the synthesis of this aldehyde and its subsequent application in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. By examining alternative methodologies and presenting detailed, field-tested protocols, this guide aims to equip scientists with the knowledge to make informed decisions that enhance experimental reproducibility and success.

I. The Significance of the 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole, coupled with the presence of a pyridine nitrogen atom, imparts unique physicochemical properties, including altered hydrogen bonding capabilities and metabolic stability. Consequently, derivatives of this heterocycle are integral components of numerous biologically active compounds. The 2-carbaldehyde functional group serves as a versatile handle for further molecular elaboration, making its efficient and reproducible synthesis a critical first step in many drug discovery programs.

II. Synthesis of this compound: A Comparative Analysis of Formylation Methods

The introduction of a formyl group onto the 1H-pyrrolo[2,3-c]pyridine core is a key synthetic transformation. Here, we compare the widely used Vilsmeier-Haack reaction with the Duff reaction, providing insights into their mechanisms, reproducibility, and practical considerations.

A. The Vilsmeier-Haack Reaction: A Workhorse of Formylation

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich 1H-pyrrolo[2,3-c]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3]

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Reaction Pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Heterocycle 1H-Pyrrolo[2,3-c]pyridine Heterocycle->Iminium_intermediate Electrophilic Attack Aldehyde 1H-Pyrrolo[2,3-c]pyridine- 2-carbaldehyde Iminium_intermediate->Aldehyde Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation.

Reproducible Protocol for Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine

This protocol is adapted from the work of Ivonin et al. and has been optimized for the synthesis of 3-formyl-6-azaindoles, which are structurally analogous to our target molecule.[4][5]

Materials:

  • 3-Amino-4-methylpyridine (starting material for the synthesis of the 6-azaindole precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a crystalline solid).

  • Formylation: Dissolve the 1H-pyrrolo[2,3-c]pyridine precursor (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is highly moisture-sensitive.[2]

  • The slow, dropwise addition of POCl₃ to DMF at low temperature is essential to control the exothermic reaction and prevent the formation of byproducts.

  • The basic workup with NaHCO₃ neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate to the aldehyde.

B. The Duff Reaction: An Alternative Approach

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6] While generally considered less efficient than the Vilsmeier-Haack reaction, it offers an alternative under different reaction conditions.[7] Its application to azaindoles has been documented, suggesting its feasibility for our target scaffold.[8]

Mechanism of the Duff Reaction

The reaction is thought to proceed via the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species. This electrophile then attacks the aromatic ring, followed by a series of steps including hydrolysis to yield the aldehyde.[6]

Duff_Reaction cluster_0 Reagent Activation cluster_1 Reaction Pathway HMTA Hexamethylenetetramine (HMTA) Iminium_species Electrophilic Iminium Species HMTA->Iminium_species Acid Acid (e.g., TFA) Acid->Iminium_species Intermediate Adduct Iminium_species->Intermediate Heterocycle 1H-Pyrrolo[2,3-c]pyridine Heterocycle->Intermediate Electrophilic Attack Aldehyde 1H-Pyrrolo[2,3-c]pyridine- 2-carbaldehyde Intermediate->Aldehyde Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Aldehyde

Caption: Proposed mechanism of the Duff reaction.

Comparative Protocol for Duff Reaction on 1H-Pyrrolo[2,3-c]pyridine

This protocol is a generalized procedure based on known Duff reactions and its mentioned application to azaindoles.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or acetic acid

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) and HMTA (2.0-4.0 equivalents) in trifluoroacetic acid or acetic acid.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After cooling to room temperature, add an aqueous solution of HCl (e.g., 2 M) and heat the mixture at reflux for 1-2 hours to hydrolyze the intermediate.

  • Workup: Cool the mixture and neutralize with an aqueous NaOH solution to a pH of ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The acidic medium is necessary to generate the electrophilic iminium species from HMTA.

  • The final acidic hydrolysis step is crucial for converting the initial adduct to the aldehyde.

  • The choice of acid (TFA vs. acetic acid) can influence the reaction rate and yield, with TFA often being more effective for less reactive substrates.

C. Comparative Performance of Formylation Methods
FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃, DMFHexamethylenetetramine, Acid
Typical Yield Moderate to High (e.g., ~62% for a 6-azaindole precursor[4])Generally Low to Moderate (often 15-20% for phenols[7])
Reaction Conditions Mild (0 °C to room temperature)Harsher (elevated temperatures)
Substrate Scope Broad for electron-rich heterocycles[1]Primarily for highly activated substrates like phenols[6]
Reproducibility Generally reliable with strict anhydrous conditionsCan be variable and substrate-dependent[9]
Safety POCl₃ is corrosive and moisture-sensitiveHMTA is a stable solid; acids require careful handling

III. Downstream Application: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely used reaction for the formation of carbon-carbon double bonds.[6] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

A. Knoevenagel Condensation of this compound

Mechanism of the Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. The enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.[10]

Knoevenagel_Condensation cluster_0 Enolate Formation cluster_1 Reaction Pathway Active_Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Active_Methylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 1H-Pyrrolo[2,3-c]pyridine- 2-carbaldehyde Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Product->Water

Caption: General mechanism of the Knoevenagel condensation.

Reproducible Protocol for Knoevenagel Condensation with Malononitrile

This protocol is adapted from established procedures for similar heterocyclic aldehydes.[11][12]

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.05 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product may precipitate out of the solution.

  • Workup: After the reaction is complete (typically 1-4 hours), pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

Causality Behind Experimental Choices:

  • Piperidine is a mild base, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.

  • Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon addition of water.

  • The use of ice-cold water for precipitation helps to maximize the recovery of the solid product.

B. Comparative Knoevenagel Condensation with an Alternative Aldehyde: Indole-3-carboxaldehyde

To provide a benchmark for the reactivity of this compound, we present a comparative protocol using the commercially available and structurally related indole-3-carboxaldehyde.

Reproducible Protocol for Knoevenagel Condensation of Indole-3-carboxaldehyde with Malononitrile

Materials:

  • Indole-3-carboxaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Step-by-Step Methodology:

The protocol is identical to the one described for this compound, with indole-3-carboxaldehyde (1.0 mmol) used as the starting aldehyde.[13]

C. Comparative Performance of Aldehydes in Knoevenagel Condensation
AldehydeActive MethyleneCatalystSolventTypical YieldReference
This compoundMalononitrilePiperidineEthanolHigh (expected)Adapted from[11][12]
Indole-3-carboxaldehydeMalononitrilePiperidineEthanol>90%[13]
Pyridine-3-carbaldehydeMalononitrileNone (catalyst-free)H₂O:EtOH90-95%[12]

Discussion on Reproducibility: The Knoevenagel condensation is generally a high-yielding and reproducible reaction. The primary factors that can influence reproducibility are the purity of the starting materials and the effectiveness of the catalyst. For the protocols described, the use of a simple base catalyst and straightforward workup procedures contribute to their robustness. The catalyst-free method reported for pyridinecarbaldehydes highlights the inherent reactivity of these systems and suggests that the reaction with this compound should also be highly efficient.[12]

IV. Conclusion and Best Practices for Reproducibility

This guide has provided a comparative overview of the synthesis and a key downstream reaction of this compound. For the formylation of the 1H-pyrrolo[2,3-c]pyridine core, the Vilsmeier-Haack reaction offers a more reliable and higher-yielding method compared to the Duff reaction, provided that stringent anhydrous conditions are maintained.

In the subsequent Knoevenagel condensation, this compound is expected to be a highly reactive substrate, comparable to other electron-deficient heterocyclic aldehydes. The provided protocols are designed to be robust and reproducible.

To ensure the highest level of reproducibility in your experiments, the following best practices are recommended:

  • Reagent Purity: Always use high-purity, and where necessary, anhydrous reagents and solvents.

  • Inert Atmosphere: For moisture-sensitive reactions like the Vilsmeier-Haack, maintain a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Precisely control the reaction temperature, especially during exothermic additions.

  • Thorough Monitoring: Use TLC or another appropriate analytical technique to monitor the reaction progress to completion.

  • Consistent Workup and Purification: Follow a consistent and well-documented workup and purification procedure to ensure product purity and consistent yields.

By adhering to these principles and utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently and reproducibly synthesize and utilize this compound in their drug discovery and development endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents, such as 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde (a 6-azaindole derivative), is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the preservation of our environment. While toxicological data for this specific molecule are not extensively documented, the protocols herein are established from authoritative data on structurally similar compounds, including pyridine derivatives and other azaindoles, ensuring a robust margin of safety.

Hazard Profile and Core Safety Principles

This compound belongs to the azaindole family, a class of heterocyclic compounds widely used as building blocks in drug discovery.[1] Its structure, featuring a pyridine ring fused to a pyrrole ring with an aldehyde functional group, dictates its reactivity and potential hazards. Based on data from analogous compounds, it must be treated as a hazardous chemical.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

The foundational principle of disposal is that this compound, and any materials contaminated with it, must never be disposed of via standard drains or municipal trash.[2][5] All waste streams must be managed as regulated hazardous waste in accordance with local, state, and federal guidelines.[6][7]

Property Data Source
Chemical Name This compoundIUPAC
Molecular Formula C₈H₆N₂OPubChem
Molecular Weight 146.15 g/mol [3]
Known/Potential Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3]
Incompatibilities Strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[8]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Before any handling or disposal procedures begin, the establishment of a safe working environment is paramount. The causality behind these equipment choices is the prevention of exposure through all potential routes: inhalation, dermal contact, and ocular contact.

  • Engineering Controls : All handling of this compound, including weighing, transfer, and waste consolidation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8] This is the primary defense against the inhalation of potentially harmful vapors or dust.[5]

  • Eye and Face Protection : Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A face shield should be worn over goggles if there is a significant risk of splashing.

  • Hand Protection : Wear appropriate chemical-resistant gloves. Studies on pyridine handling show that nitrile gloves are not recommended; butyl rubber or polyvinyl alcohol (PVA) gloves offer superior protection.[8] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[9]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect against skin contact.[2]

Step-by-Step Waste Segregation and Disposal Protocol

The cornerstone of a self-validating waste management system is rigorous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, waste containing this compound must be collected in dedicated, clearly labeled containers.

Step 1: Waste Stream Identification Categorize your waste into one of the following streams:

  • Solid Waste : Unused or expired pure compound, or solid reaction byproducts.

  • Liquid Waste : Solutions containing the compound (e.g., from chromatography fractions or reaction workups).

  • Contaminated Debris : Consumables such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the compound.

Step 2: Container Selection and Preparation

  • Select a waste container made of a compatible material, such as glass or high-density polyethylene, with a secure, sealable lid.[7]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[2] The label must include the full chemical name, "this compound," and any associated hazard warnings.

Step 3: Waste Collection

  • For Solid Waste : Carefully transfer the solid material into the prepared, labeled container, avoiding the generation of dust.[2][9]

  • For Liquid Waste : Pour liquid waste into the designated container using a funnel. Do not mix with other waste streams, particularly strong acids or oxidizers.[7][8]

  • For Contaminated Debris : Place all contaminated items into a sturdy, clear plastic bag. Once full, seal the bag and place it inside a larger, labeled hazardous waste container or pail.[10][11]

Step 4: Temporary On-Site Storage

  • Store all waste containers in a designated, well-ventilated, and secured satellite accumulation area.[8]

  • Ensure containers are kept tightly closed except when adding waste.[11]

  • Store the waste away from incompatible materials, direct sunlight, and sources of ignition.[8]

Step 5: Arranging for Final Disposal

  • The only acceptable final disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9][12]

  • Complete a chemical collection request form as required by your institution.[8]

  • The most common and effective disposal technology for this class of nitrogenous organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[6][9][12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Debris) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Butyl Gloves) start->ppe segregate Step 2: Identify & Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Pure Compound) segregate->solid_waste  Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid debris_waste Contaminated Debris (Gloves, Tips, Paper) segregate->debris_waste Debris label_container Step 3: Use Dedicated, Labeled Hazardous Waste Container solid_waste->label_container liquid_waste->label_container debris_waste->label_container store Step 4: Store Securely in Satellite Accumulation Area label_container->store request Step 5: Submit Waste Pickup Request to EHS / Licensed Contractor store->request end Final Disposal via High-Temperature Incineration request->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

Spill Management Protocol

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[13]

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[5][14]

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[8][9] Avoid creating dust.

  • Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as contaminated debris for disposal.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.[5]

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. An emergency eyewash station should be used.[8] Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]

References

A Senior Application Scientist's Guide to Handling 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, moving beyond a simple checklist to instill a culture of safety through understanding the "why" behind each recommendation. The information herein is synthesized from established safety protocols for related chemical classes, including aromatic aldehydes and pyridine derivatives, to ensure a comprehensive safety framework.

Immediate Safety Profile: What You Need to Know First

Due to limited specific data for this compound, we will extrapolate from the known hazards of the closely related isomer, 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, and general principles for aromatic aldehydes and pyridine compounds. The primary hazards are:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2]

These classifications necessitate careful handling to prevent direct contact and inhalation.

Engineering Controls: Your First Line of Defense

Before selecting any Personal Protective Equipment (PPE), the primary goal is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3][4] This is critical for preventing the inhalation of any fine powders or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[3][4][5]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks.

Core PPE Requirements (for all handling operations):
  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust.[3][4][6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions.[6][7]

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect the skin.[3][7] Long pants and closed-toe, closed-heel shoes are also mandatory.[6][7]

  • Gloves: Nitrile gloves are the recommended choice for handling this compound and its solutions, as they offer good resistance to a range of chemicals.[3][7] Always use the proper glove removal technique to avoid contaminating your skin and double-glove if there is a significant risk of splashing.[8][9]

Task-Specific PPE Summary
TaskMinimum Required PPE
Weighing and Transferring Solid Chemical splash goggles, nitrile gloves, lab coat.
Preparing Solutions Chemical splash goggles, face shield, nitrile gloves, lab coat.
Running Reactions Chemical splash goggles, nitrile gloves, lab coat.
Handling Spills Chemical splash goggles, face shield, double nitrile gloves, lab coat or chemical-resistant apron.

Standard Operating Procedures (SOPs): A Step-by-Step Guide

Adherence to a clear, step-by-step protocol is essential for safe and reproducible results.

SOP: Weighing and Dissolving this compound
  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

  • Work Area Setup: Conduct all work within a certified chemical fume hood. Place a disposable absorbent pad on the work surface to contain any minor spills.

  • Weighing:

    • Tare a suitable container on the analytical balance.

    • Carefully transfer the desired amount of the solid compound into the container using a clean spatula. Avoid creating dust.

    • Close the primary container of the chemical immediately after dispensing.

  • Dissolving:

    • Add the solvent to the container with the weighed solid.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp paper towel.

    • Dispose of the absorbent pad and paper towels as solid hazardous waste.[8]

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[9]

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical.

  • Skin Contact: Immediately remove any contaminated clothing.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9][11] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Minor Spill (within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an absorbent material (e.g., sand, vermiculite, or a commercial spill pad).[5][10]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][12]

    • Clean the spill area with a suitable solvent, followed by soap and water.[12]

    • Dispose of all cleanup materials as hazardous waste.[8]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent pads, paper towels, and any excess solid chemical. Place these materials in a clearly labeled, sealed container for hazardous waste.[8][12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[10]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task's risk level.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling This compound Risk Assess Task Risk Start->Risk LowRisk Low Risk (e.g., Handling sealed container) Risk->LowRisk Minimal Contact MedRisk Medium Risk (e.g., Weighing solid, preparing solutions) Risk->MedRisk Potential for Dust/Splash HighRisk High Risk (e.g., Large volume transfer, spill cleanup) Risk->HighRisk High Splash/Spill Potential PPE_Low Core PPE: - Safety Glasses - Lab Coat - Nitrile Gloves LowRisk->PPE_Low PPE_Med Core PPE +: - Chemical Splash Goggles MedRisk->PPE_Med PPE_High Core PPE +: - Chemical Splash Goggles - Face Shield - Double Gloves/Apron HighRisk->PPE_High Proceed Proceed with Task PPE_Low->Proceed PPE_Med->Proceed PPE_High->Proceed

Caption: PPE Selection Workflow based on Task Risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.